LENOGRASTIM
Beschreibung
Eigenschaften
CAS-Nummer |
135968-09-1 |
|---|---|
Molekularformel |
C26H23N3O3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Significance of Glycosylation in Lenograstim: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the glycosylation of lenograstim, a recombinant human granulocyte colony-stimulating factor (G-CSF), and its profound impact on the molecule's biological activity and therapeutic efficacy. We will delve into the structural characteristics of this compound's glycosylation, its influence on pharmacokinetics and pharmacodynamics, and the downstream signaling pathways it modulates. Detailed experimental protocols for the characterization and bioactivity assessment of glycosylated G-CSF are also provided, alongside quantitative data and visual representations of key biological and experimental processes.
Introduction to this compound and the Importance of Glycosylation
This compound is a glycosylated recombinant form of human G-CSF produced in Chinese Hamster Ovary (CHO) cells.[1][2] It is used clinically to stimulate the production of neutrophils, thereby reducing the incidence and duration of neutropenia, particularly in patients undergoing myelosuppressive chemotherapy.[2][3] Unlike its non-glycosylated counterpart, filgrastim (B1168352), which is produced in E. coli, this compound's glycosylation confers several advantages, including enhanced stability and biological potency.[4][5] The carbohydrate moiety, though comprising only about 4% of the molecule's total weight, plays a crucial role in its physicochemical properties and biological function.[6]
The Nature of this compound's Glycosylation
This compound is characterized by the presence of an O-linked glycan attached to a threonine residue at position 133 (Thr133).[2] This post-translational modification is a key differentiator from filgrastim and is responsible for many of the observed differences in their biological profiles. The O-linked glycan structure can be complex and heterogeneous, often terminating with sialic acid residues. This sialylation contributes to the molecule's overall negative charge and has been shown to influence its stability and in vivo behavior.
Caption: Structure of Glycosylated this compound.
Biological Significance of this compound's Glycosylation
The O-linked glycan on this compound has a significant impact on its biological properties, influencing its stability, potency, and receptor interactions.
Enhanced Stability and Resistance to Degradation
Glycosylation contributes to the stabilization of the protein structure.[6] The carbohydrate chain helps to prevent denaturation at elevated temperatures and suppress polymerization due to pH changes.[6] Furthermore, glycosylated G-CSF is more resistant to degradation by proteases and is more stable in normal human serum compared to its non-glycosylated form.[5][6]
Increased Biological Potency
Numerous in vitro studies have demonstrated that this compound possesses greater biological potency than filgrastim on a weight-for-weight basis.[1][4] This enhanced activity is observed in colony-forming assays and cell line proliferation assays.[1][4] For instance, this compound has been shown to be twice as potent at maximal colony stimulation and up to 20 times more potent at half-maximal colony stimulation compared to non-glycosylated G-CSF.[4] This difference in potency is reflected in the internationally assigned specific activities, with this compound having a higher value than filgrastim.[1]
Receptor Binding and Signal Transduction
G-CSF exerts its biological effects by binding to the G-CSF receptor (G-CSF-R) on the surface of hematopoietic progenitor cells and neutrophils.[7] While the direct impact of this compound's O-glycosylation on receptor binding affinity is an area of ongoing research, it is known that glycosylation of both the ligand and the receptor can play a crucial role in their interaction.[6][8][9] The binding of G-CSF to its receptor induces receptor dimerization and activates intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, as well as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[7][10] These pathways ultimately lead to the proliferation, differentiation, and survival of neutrophil precursors.
Caption: G-CSF Signaling Pathway.
Quantitative Data Summary
The following tables summarize the quantitative data comparing glycosylated (this compound) and non-glycosylated (filgrastim) G-CSF.
| Parameter | This compound (Glycosylated) | Filgrastim (Non-glycosylated) | Reference |
| Source | Chinese Hamster Ovary (CHO) cells | Escherichia coli (E. coli) | [1] |
| Glycosylation | O-linked at Thr133 | None | [2] |
| Specific Activity | 127,760 IU/µg | 100,000 IU/µg | [1] |
| In Vitro Potency | Observation | Reference |
| Maximal Colony Stimulation | This compound is twice as potent as filgrastim. | [4] |
| Half-Maximal Colony Stimulation | This compound is 20 times more potent than filgrastim. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the glycosylation and biological activity of this compound.
O-linked Glycan Analysis by Mass Spectrometry
Objective: To determine the structure and heterogeneity of the O-linked glycans on this compound.
Methodology:
-
Protein Denaturation and Reduction: The this compound sample is denatured and reduced to unfold the protein and expose the glycosylation site.
-
Enzymatic Deglycosylation (Optional for N-glycans): If N-glycans were present, they would be removed using an enzyme like PNGase F. For O-glycans, chemical release is often necessary.
-
Chemical Release of O-glycans (Beta-elimination): The O-linked glycans are chemically released from the peptide backbone using a method such as beta-elimination with a mild base.
-
Glycan Purification: The released glycans are purified from peptides and other contaminants using techniques like solid-phase extraction (SPE).
-
Derivatization (Optional): The purified glycans may be derivatized (e.g., permethylation) to improve their ionization efficiency and fragmentation in the mass spectrometer.
-
Mass Spectrometry Analysis: The prepared glycans are analyzed by mass spectrometry (e.g., MALDI-TOF/TOF or LC-ESI-MS/MS).
-
MS1 Scan: Provides the mass of the intact glycans, revealing the overall glycan profile and heterogeneity.
-
MS/MS (Tandem MS): The individual glycan ions are fragmented to determine their monosaccharide composition and sequence.
-
-
Data Analysis: The mass spectra are analyzed using specialized software to identify the glycan structures based on their mass-to-charge ratios and fragmentation patterns.
Caption: Workflow for O-glycan Analysis.
In Vitro Bioassay: NFS-60 Cell Proliferation Assay
Objective: To determine the biological potency of this compound by measuring its ability to stimulate the proliferation of the G-CSF-dependent murine myeloblastic cell line, NFS-60.[11][12]
Methodology:
-
Cell Culture: Maintain NFS-60 cells in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and a maintenance concentration of G-CSF.
-
Cell Preparation: Prior to the assay, wash the NFS-60 cells multiple times with G-CSF-free medium to remove any residual growth factor. Resuspend the cells in assay medium at a predetermined density (e.g., 1 x 10^5 cells/mL).[12]
-
Standard and Sample Preparation: Prepare a serial dilution of a G-CSF reference standard and the this compound test sample in the assay medium.
-
Assay Setup:
-
Plate 50 µL of the washed NFS-60 cell suspension into each well of a 96-well microplate.[12]
-
Add 50 µL of the G-CSF standard dilutions and this compound sample dilutions to the respective wells.[12]
-
Include control wells with cells only (negative control) and cells with the highest concentration of the standard (positive control).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[12]
-
Cell Proliferation Measurement:
-
Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a ready-to-use reagent like Cell Counting Kit-8 (CCK-8) to each well.[12]
-
Incubate for a further 2-4 hours to allow for the conversion of the reagent by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the G-CSF concentration for both the standard and the test sample to generate dose-response curves.
-
Calculate the relative potency of the this compound sample compared to the reference standard using parallel line analysis or a four-parameter logistic curve fit.[10]
-
Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay
Objective: To assess the ability of this compound to stimulate the formation of granulocyte and macrophage colonies from hematopoietic progenitor cells.[4][13]
Methodology:
-
Cell Source: Obtain hematopoietic progenitor cells from human bone marrow, cord blood, or mobilized peripheral blood.
-
Cell Isolation: Isolate mononuclear cells (MNCs) using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Plating:
-
Prepare a semi-solid culture medium, typically methylcellulose-based, containing appropriate nutrients and cytokines (excluding the G-CSF being tested).[13]
-
Add a known number of MNCs to the methylcellulose (B11928114) medium.
-
Add serial dilutions of the this compound test sample and a G-CSF reference standard to separate cultures.
-
Plate the cell-methylcellulose mixture into 35 mm culture dishes.
-
-
Incubation: Incubate the culture dishes for 14 days at 37°C in a humidified atmosphere with 5% CO2.[13]
-
Colony Counting:
-
After the incubation period, identify and count the CFU-GM colonies under an inverted microscope. Colonies are typically defined as aggregates of 40 or more cells.
-
-
Data Analysis:
-
Plot the number of colonies against the G-CSF concentration to generate dose-response curves.
-
Determine the potency of the this compound sample relative to the reference standard.
-
Conclusion
The glycosylation of this compound is a critical determinant of its therapeutic profile. The presence of an O-linked glycan at Thr133 enhances the molecule's stability, resistance to degradation, and in vitro biological potency compared to its non-glycosylated counterpart, filgrastim. These advantages underscore the importance of post-translational modifications in the design and development of biotherapeutics. A thorough understanding of the structure-function relationship of glycosylation, facilitated by the experimental approaches outlined in this guide, is essential for ensuring the quality, consistency, and efficacy of glycosylated protein drugs like this compound.
References
- 1. Standardization of the CFU-GM assay using hematopoietic growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacological properties and therapeutic efficacy in neutropenia and related clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dls.com [dls.com]
- 5. Physicochemical and biochemical characteristics of glycosylated recombinant human granulocyte colony stimulating factor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-affinity binding to the GM-CSF receptor requires intact N-glycosylation sites in the extracellular domain of the beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of recombinant G-CSF receptor domains and their inhibitory role on G-CSF function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-affinity binding to the GM-CSF receptor requires intact N-glycosylation sites in the extracellular domain of the β subunit | Semantic Scholar [semanticscholar.org]
- 9. N-Glycosylation can selectively block or foster different receptor-ligand binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New STAT3-based Potency Assay for Human G-CSF Analog Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. smbb.mx [smbb.mx]
- 12. Production of recombinant human G-CSF from non-classical inclusion bodies in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
Lenograstim Receptor Binding and Downstream Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenograstim is a recombinant, glycosylated form of human granulocyte colony-stimulating factor (G-CSF), a crucial cytokine that regulates the proliferation, differentiation, and functional activation of hematopoietic cells, particularly those of the neutrophilic granulocyte lineage.[1][2][3] Produced in Chinese Hamster Ovary (CHO) cells, its glycosylation distinguishes it from non-glycosylated forms like filgrastim (B1168352).[4][5] This modification is reported to increase its affinity for the G-CSF receptor, enhance its plasma half-life, and improve stability.[4][5] Clinically, this compound is used to treat and prevent neutropenia in patients undergoing myelosuppressive chemotherapy, for mobilizing peripheral blood stem cells, and in managing severe chronic neutropenia.[6][7][8] Understanding the molecular interactions between this compound and its receptor, and the subsequent intracellular signaling cascades, is fundamental to its therapeutic application and the development of novel hematopoietic agents.
This compound and the G-CSF Receptor (G-CSFR) Interaction
This compound exerts its biological effects by binding to the granulocyte colony-stimulating factor receptor (G-CSFR), a type I cytokine receptor found on the surface of neutrophil precursors and mature neutrophils.[1][9] The binding of this compound (G-CSF) to the monomeric G-CSFR induces receptor homodimerization, which is the critical first step in signal transduction.[9][10] This event brings the intracellular domains of the receptor chains into close proximity, facilitating the activation of associated protein kinases. The interaction involves a 2:2 stoichiometry, with two G-CSF molecules binding to two receptor molecules.[11]
// Binding and Dimerization {leno1, leno2} -> GCSFR1 [style=invis]; GCSFR1 -> GCSFR_dimer [label="Dimerization", fontcolor="#202124"]; GCSFR2 -> GCSFR1 [style=invis]; edge [style=invis]; GCSFR1 -> GCSFR2;
// JAK Association and Activation GCSFR1 -> JAK1 [label="Associated", dir=none, style=dashed, fontcolor="#5F6368"]; GCSFR2 -> JAK2 [label="Associated", dir=none, style=dashed, fontcolor="#5F6368"]; GCSFR_dimer -> JAK3 [label="Trans-phosphorylation", fontcolor="#202124"]; GCSFR_dimer -> JAK4 [label="Trans-phosphorylation", fontcolor="#202124"]; JAK3 -> JAK4 [dir=both, style=dashed, arrowhead=none, arrowtail=none];
// Invisible edges for layout leno1 -> GCSFR1 [style=invis]; leno2 -> GCSFR2 [style=invis]; } Caption: this compound binding induces G-CSFR dimerization and JAK activation.
Downstream Signaling Pathways
Upon activation, the G-CSFR complex initiates multiple intracellular signaling cascades that orchestrate the cellular response. The three primary pathways are the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways.[9]
The JAK/STAT Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling route for G-CSF.
-
JAK Activation : The G-CSFR is constitutively associated with JAK family kinases, primarily JAK1 and JAK2.[12][13] Upon receptor dimerization, the associated JAKs are brought into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).
-
Receptor Phosphorylation : The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the G-CSFR, creating docking sites.[14]
-
STAT Recruitment and Activation : These phosphotyrosine sites recruit STAT proteins, notably STAT3 and STAT5, via their SH2 domains.[12][13] Once docked, the STATs are themselves phosphorylated by the JAKs.
-
Dimerization and Nuclear Translocation : Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus.[14]
-
Gene Transcription : In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, regulating the transcription of genes involved in cell proliferation, differentiation, and survival.[12][13]
// Pathway Flow GCSFR -> JAK [label=" Activates", fontcolor="#202124"]; JAK -> GCSFR [label=" Phosphorylates\nReceptor Tail", fontcolor="#202124"]; GCSFR -> STAT_mono [label=" Recruits", fontcolor="#202124"]; JAK -> STAT_mono [label=" Phosphorylates", fontcolor="#202124"]; STAT_mono -> STAT_p [style=invis]; STAT_p -> STAT_dimer [label=" Dimerizes", fontcolor="#202124"]; STAT_dimer -> DNA [label=" Translocates &\nBinds", fontcolor="#202124"]; DNA -> Gene [label=" Regulates", fontcolor="#202124"]; } Caption: The G-CSFR-activated JAK/STAT signaling cascade.
The PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and is also activated by G-CSFR signaling.[9][15]
-
PI3K Activation : The activated G-CSFR complex recruits and activates PI3K.[16]
-
PIP3 Generation : PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[16]
-
Akt Recruitment and Activation : PIP3 acts as a docking site on the plasma membrane for proteins with pleckstrin homology (PH) domains, including Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase-1 (PDK1).[15][16]
-
Full Akt Activation : At the membrane, Akt is phosphorylated and fully activated by PDK1 and the mammalian target of rapamycin (B549165) complex 2 (mTORC2).[15]
-
Downstream Effects : Activated Akt phosphorylates numerous downstream targets to promote cell survival by inhibiting pro-apoptotic proteins (e.g., BAD, FOXO transcription factors) and to regulate cell growth and proliferation.[15]
// Pathway Flow GCSFR -> PI3K [label=" Activates", fontcolor="#202124"]; PI3K -> PIP2 [label=" Phosphorylates", fontcolor="#202124"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label=" Recruits", fontcolor="#202124"]; PIP3 -> PDK1 [label=" Recruits", fontcolor="#202124"]; PDK1 -> Akt [label=" Phosphorylates", fontcolor="#202124"]; mTORC2 -> Akt [label=" Phosphorylates", fontcolor="#202124"]; Akt -> Akt_p [style=invis]; Akt_p -> Survival [label=" Promotes", fontcolor="#202124"]; } Caption: The G-CSFR-activated PI3K/Akt signaling cascade.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade, is also engaged by G-CSFR activation and plays a role in cell proliferation and differentiation.[9]
-
Ras Activation : The activated receptor complex leads to the recruitment of adaptor proteins (like Grb2 and Shc) which in turn recruit Sos, a guanine (B1146940) nucleotide exchange factor. Sos activates the small GTPase Ras by promoting the exchange of GDP for GTP.[17]
-
Kinase Cascade Initiation : GTP-bound Ras activates Raf kinase (a MAP3K).[17]
-
Sequential Phosphorylation : Raf then phosphorylates and activates MEK (a MAP2K), which in turn phosphorylates and activates ERK (a MAPK), also known as p44/42 MAPK.[17]
-
Nuclear Translocation and Gene Regulation : Activated ERK translocates to the nucleus, where it phosphorylates and activates a variety of transcription factors (e.g., Elk-1, c-Myc), leading to the expression of genes that drive cell cycle progression and proliferation.[17]
// Pathway Flow GCSFR -> Adaptors [label=" Recruits", fontcolor="#202124"]; Adaptors -> Ras [label=" Activates", fontcolor="#202124"]; Ras -> Raf [label=" Activates", fontcolor="#202124"]; Raf -> MEK [label=" Phosphorylates", fontcolor="#202124"]; MEK -> ERK [label=" Phosphorylates", fontcolor="#202124"]; ERK -> TF [label=" Translocates &\nActivates", fontcolor="#202124"]; TF -> Gene [label=" Regulates", fontcolor="#202124"]; } Caption: The G-CSFR-activated MAPK/ERK signaling cascade.
Quantitative Data Summary
Quantitative data on the specific binding kinetics of this compound are not extensively detailed in publicly available literature. However, its glycosylation is known to confer a higher receptor affinity compared to its non-glycosylated counterpart, filgrastim.[4][5] This may contribute to differences in biological activity and clinical efficacy.[5] The following table summarizes relevant quantitative information.
| Parameter | Value / Observation | Drug | Cell Line / System | Reference |
| Receptor Affinity | Glycosylation increases receptor affinity. | This compound vs. Filgrastim | In vitro studies | [4][5] |
| Biological Activity | This compound mobilises CD34+ cells more efficiently in unit dose terms. | This compound vs. Filgrastim | Clinical studies | [8][18] |
| Clinical Dosing | Standard dose: 5 mcg/kg/day. | This compound | Human patients | [1] |
| Neutrophil Recovery | Required cumulative dose until recovery was significantly smaller than filgrastim (38.5 vs 54.0 µg/kg). | This compound vs. Filgrastim | Human patients after HDC | [19] |
| Signal Activation | G-CSF activates JAK1, JAK2, Tyk2, and STAT3 phosphorylation. | G-CSF | JEG-3, NFS-60 cells | |
| Signal Activation | G-CSF rapidly activates STAT5 in addition to STAT3 and STAT1. | G-CSF | UT7-epo cells | [12][13] |
Experimental Protocols
Investigating this compound's signaling pathways involves a variety of standard molecular and cell biology techniques.
Protocol: Western Blot Analysis of Pathway Phosphorylation
This protocol is used to detect changes in the phosphorylation status of key signaling proteins (e.g., STAT3, Akt, ERK) following this compound treatment, indicating pathway activation.
Objective: To quantify the levels of total and phosphorylated signaling proteins in response to this compound.
Materials:
-
G-CSF responsive cell line (e.g., NFS-60, UT7-epo expressing G-CSFR).
-
This compound.
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-STAT3, anti-total-STAT3, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Starve cells of growth factors if necessary (e.g., serum-free medium for 4-6 hours) to reduce basal signaling. Treat cells with this compound at desired concentrations for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include an untreated control.[20][21]
-
Cell Lysis: Aspirate the medium and wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[21]
-
Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[21]
-
Sample Preparation: Normalize protein concentrations for all samples. Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[20]
-
SDS-PAGE and Protein Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[20][21]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with a specific primary antibody (e.g., anti-p-STAT3) diluted in blocking buffer, typically overnight at 4°C.[20]
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20).[21]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[20]
-
Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane can be stripped of the first set of antibodies and re-probed with another primary antibody (e.g., anti-total-STAT3 or anti-β-actin).[20]
// Workflow Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } Caption: Experimental workflow for Western Blot analysis.
Protocol: Cell Proliferation (MTS/MTT) Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the proliferative effect of this compound.
Objective: To determine the effect of this compound on the proliferation of a G-CSF-dependent cell line.
Materials:
-
G-CSF dependent cell line (e.g., NFS-60).
-
This compound.
-
Complete cell culture medium without the basal growth factor.
-
96-well cell culture plates.
-
MTS or MTT reagent.
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding: Wash cells to remove any residual growth factors and resuspend in medium. Seed a low density of cells (e.g., 5,000-15,000 cells/well) in a 96-well plate.[22]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the dilutions to the appropriate wells. Include a negative control (no this compound) and a positive control if available.[21]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[21]
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.[21]
-
Formazan (B1609692) Formation: Incubate the plate for 1-4 hours to allow viable cells to convert the reagent into a colored formazan product.[21]
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[21]
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., ~490 nm for MTS, ~570 nm for MTT) using a microplate spectrophotometer.[21]
-
Analysis: Calculate the percentage of cell proliferation for each concentration relative to the untreated control. Plot the results to determine the effective concentration (e.g., EC50).
Conclusion
This compound initiates a complex and coordinated signaling network upon binding to its receptor, G-CSFR. The primary downstream pathways—JAK/STAT, PI3K/Akt, and MAPK/ERK—converge to regulate the critical processes of neutrophil proliferation, differentiation, and survival.[9] The glycosylation of this compound enhances its receptor affinity, potentially contributing to its robust clinical efficacy.[4][5] A thorough understanding of these molecular mechanisms, supported by quantitative analysis and robust experimental protocols, is essential for optimizing its therapeutic use and for the rational design of next-generation hematopoietic growth factors.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Facebook [cancer.gov]
- 3. This compound. A review of its pharmacological properties and therapeutic efficacy in neutropenia and related clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound and filgrastim in the febrile neutropenia prophylaxis of hospitalized patients: efficacy and cost of the prophylaxis in a retrospective survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. This compound: an update of its pharmacological properties and use in chemotherapy-induced neutropenia and related clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactome | Signaling by CSF3 (G-CSF) [reactome.org]
- 10. A New STAT3-based Potency Assay for Human G-CSF Analog Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imrpress.com [imrpress.com]
- 12. Multiple signaling pathways induced by granulocyte colony-stimulating factor involving activation of JAKs, STAT5, and/or STAT3 are required for regulation of three distinct classes of immediate early genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. mdpi.com [mdpi.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. cusabio.com [cusabio.com]
- 17. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of this compound and filgrastim: effects on blood cell recovery after high-dose chemotherapy and autologous peripheral blood stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Expression of recombinant G-CSF receptor domains and their inhibitory role on G-CSF function - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lenograstim in Hematopoietic Stem Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenograstim, a recombinant glycosylated human granulocyte colony-stimulating factor (G-CSF), plays a pivotal role in stimulating the proliferation and differentiation of hematopoietic stem and progenitor cells (HSPCs). This technical guide provides an in-depth analysis of the molecular mechanisms and cellular effects of this compound on hematopoietic stem cell (HSC) proliferation. It is intended for researchers, scientists, and drug development professionals engaged in the fields of hematology, oncology, and regenerative medicine. This document summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for assessing this compound-induced proliferation, and illustrates the core signaling pathways and experimental workflows through detailed diagrams.
Introduction
This compound is a potent hematopoietic growth factor that binds to the G-CSF receptor (G-CSFR) on the surface of hematopoietic stem and progenitor cells.[1][2] This interaction triggers a cascade of intracellular signaling events that ultimately drive cell survival, proliferation, and differentiation along the granulocytic lineage.[3][4] Clinically, this compound is widely used to treat neutropenia in patients undergoing myelosuppressive chemotherapy and to mobilize peripheral blood stem cells (PBSCs) for autologous and allogeneic transplantation.[5][6][7] The mobilization of PBSCs is, in part, a consequence of the profound proliferative effect of this compound on the HSC and progenitor cell pool within the bone marrow.[8] Understanding the intricacies of this compound-induced HSC proliferation is crucial for optimizing its therapeutic use and for the development of novel strategies for ex vivo HSC expansion.
Mechanism of Action: G-CSF Receptor Signaling
This compound exerts its biological effects by binding to and activating the G-CSF receptor, a member of the cytokine receptor superfamily.[1] This binding induces receptor dimerization and the activation of associated Janus kinases (JAKs), primarily JAK2.[9] The activation of JAK2 initiates three major downstream signaling pathways that are critical for mediating the proliferative and survival signals in hematopoietic stem and progenitor cells: the JAK/STAT pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway.[3][10]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling cascades activated by this compound in hematopoietic stem cells.
Diagram 1: this compound-Induced JAK/STAT Signaling Pathway
References
- 1. GRANULOCYTE COLONY-STIMULATING FACTOR: MOLECULAR MECHANISMS OF ACTION DURING STEADY STATE AND ‘EMERGENCY’ HEMATOPOIESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound compared to filgrastim for the mobilization of hematopoietic stem cells in healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: an update of its pharmacological properties and use in chemotherapy-induced neutropenia and related clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mobilization of hematopoietic stem cells with this compound in multiple myeloma patients: Prospective multicenter observational study (KMM122) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a review of its use in chemotherapy-induced neutropenia, for acceleration of neutrophil recovery following haematopoietic stem cell transplantation and in peripheral blood stem cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mobilization of hematopoietic stem cells with this compound in multiple myeloma patients: Prospective multicenter observational study (KMM122) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of this compound and filgrastim: effects on blood cell recovery after high-dose chemotherapy and autologous peripheral blood stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The JAK-STAT pathway and hematopoietic stem cells from the JAK2 V617F perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Lenograstim: A Deep Dive into its Molecular Architecture and Functional Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenograstim, a potent recombinant human granulocyte colony-stimulating factor (rHuG-CSF), plays a critical role in hematopoiesis, specifically in the proliferation and differentiation of neutrophil progenitor cells. This technical guide provides a comprehensive analysis of the molecular structure of this compound, its mechanism of action through specific cell surface receptor interactions, and the subsequent intracellular signaling cascades. We will explore key quantitative data on its pharmacokinetic and pharmacodynamic properties and provide an overview of the experimental protocols used for its characterization and quantification.
Molecular Structure of this compound
This compound is a glycosylated recombinant protein, making it structurally similar to the endogenous human G-CSF.[1] It is produced in Chinese Hamster Ovary (CHO) cells.
Primary and Secondary Structure
This compound is a single-chain polypeptide with an approximate molecular weight of 20 kDa.[2] The protein consists of 174 amino acids. The amino acid sequence of this compound is identical to that of native human G-CSF.[3]
Post-Translational Modification: Glycosylation
A key structural feature of this compound that distinguishes it from some other recombinant G-CSFs (like filgrastim) is its glycosylation.[4] It is a glycoprotein (B1211001) containing approximately 4% O-linked glycans.[2] This post-translational modification occurs on a threonine residue.
The presence of the carbohydrate moiety has significant implications for the molecule's properties:
-
Increased Stability: The carbohydrate chain contributes to the stabilization of the protein by preventing denaturation at elevated temperatures and suppressing polymerization due to pH changes.[2]
-
Enhanced Biological Stability: Glycosylation makes this compound more resistant to degradation in human serum compared to its non-glycosylated counterparts.[2]
-
Higher Receptor Affinity: The glycosylation is suggested to increase the affinity of the protein for its receptor.[4][5]
Mechanism of Action and Function
This compound's primary function is to stimulate the production and maturation of neutrophils, a type of white blood cell crucial for fighting infections.[6] This makes it a vital therapeutic agent for patients with neutropenia, a condition characterized by a low neutrophil count, often resulting from cytotoxic chemotherapy.[7][8]
Receptor Binding and Signal Transduction
This compound exerts its effects by binding to specific G-CSF receptors on the surface of hematopoietic precursor cells in the bone marrow.[9][10] This binding event triggers the dimerization of the receptor, which in turn activates intracellular signaling pathways, primarily the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.
The activation of these pathways leads to:
-
Proliferation and Differentiation: Stimulation of neutrophil-committed progenitor cells to divide and mature.[11][12]
-
Functional Activation: Increased phagocytic activity and other functions of mature neutrophils.[11]
The diagram below illustrates the simplified signaling pathway initiated by this compound.
Quantitative Data
The pharmacokinetic and pharmacodynamic properties of this compound have been characterized in several studies.
Pharmacokinetic Properties
The following table summarizes key pharmacokinetic parameters of this compound.
| Parameter | Intravenous (IV) Administration | Subcutaneous (SC) Administration | Reference(s) |
| Bioavailability | N/A | ~30% | [11][13] |
| Volume of Distribution (Vd) | ~1 L/kg | ~1 L/kg | [13] |
| Elimination Half-life (t½) | 1-1.5 hours | 3-4 hours | [11][13] |
| Time to Max Concentration (tmax) | 0.5 - 0.8 hours | 4.7 - 8.7 hours | [3] |
Pharmacodynamic Effects
Administration of this compound leads to a dose-dependent increase in the absolute neutrophil count (ANC).[11] The onset of this effect is typically observed within 24 hours of administration.[13]
| Administration Route | Dose | Mean Peak ANC | Time to Peak ANC | Reference(s) |
| Subcutaneous (SC) | 5 µg/kg | 26.3 x 10⁹ cells/L | Day 6 | [3] |
| Intravenous (IV) | 5 µg/kg | 12.4 x 10⁹ cells/L | Day 2 | [3] |
Experimental Protocols
Quantification of this compound in Biological Samples
A common method for the quantification of this compound in serum and urine is the Enzyme-Immunoassay (EIA).
General Protocol Outline: Enzyme-Immunoassay (EIA)
-
Coating: Microplate wells are coated with a capture antibody specific for this compound.
-
Blocking: Non-specific binding sites in the wells are blocked using a blocking buffer (e.g., bovine serum albumin).
-
Sample Incubation: Standards, controls, and unknown samples (serum or urine) are added to the wells and incubated to allow this compound to bind to the capture antibody.
-
Washing: The wells are washed to remove unbound components.
-
Detection Antibody: A detection antibody, also specific for this compound and conjugated to an enzyme (e.g., horseradish peroxidase), is added and incubated.
-
Washing: The wells are washed again to remove the unbound detection antibody.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change.
-
Measurement: The absorbance of the color is measured using a microplate reader. The concentration of this compound in the samples is determined by comparing their absorbance to a standard curve.
The lower limit of detection for such an assay has been reported to be 32 pg/mL.[3]
In Vitro Bioassay for Potency Determination
The biological activity of this compound is typically assessed using a cell-based proliferation assay.
General Protocol Outline: Cell Proliferation Assay
-
Cell Line: A G-CSF-dependent cell line (e.g., NFS-60 murine myeloblastic cells) is used. These cells require G-CSF for growth and proliferation.
-
Cell Culture: The cells are cultured in appropriate media and starved of G-CSF prior to the assay to ensure a low background proliferation rate.
-
Assay Setup: Cells are seeded into a 96-well plate. A standard curve of a reference this compound standard is prepared with serial dilutions. Test samples of this compound are also prepared in various dilutions.
-
Incubation: The standards and test samples are added to the cells and incubated for a defined period (e.g., 48-72 hours) to allow for cell proliferation.
-
Proliferation Measurement: Cell proliferation is quantified using a colorimetric or fluorometric reagent (e.g., MTT, resazurin, or a reagent that measures ATP content).
-
Data Analysis: The response (e.g., absorbance or fluorescence) is plotted against the concentration of this compound. The potency of the test sample is calculated by comparing its dose-response curve to that of the reference standard.
The workflow for a typical in vitro bioassay is depicted below.
Structure-Function Relationship
The molecular structure of this compound is intrinsically linked to its biological function. The specific amino acid sequence ensures correct folding into the three-dimensional conformation necessary for receptor binding, while the post-translational glycosylation enhances its stability and receptor affinity, leading to a potent and sustained biological response.
Conclusion
This compound's efficacy as a hematopoietic agent is deeply rooted in its specific molecular structure. Its identity to endogenous G-CSF, combined with the stabilizing and affinity-enhancing properties of its glycosylation, allows for potent and specific stimulation of neutrophil production. The well-characterized pharmacokinetics, pharmacodynamics, and mechanism of action provide a solid foundation for its clinical application in managing neutropenia and supporting patients undergoing myelosuppressive therapies. Further research into the nuances of its signaling pathways and interactions may open new avenues for therapeutic optimization.
References
- 1. Contribution of glycosylated recombinant human granulocyte colony-stimulating factor (this compound) use in current cancer treatment: review of clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical and biochemical characteristics of glycosylated recombinant human granulocyte colony stimulating factor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of glycosylated recombinant human granulocyte colony-stimulating factor (this compound) in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound and filgrastim in the febrile neutropenia prophylaxis of hospitalized patients: efficacy and cost of the prophylaxis in a retrospective survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chemotherapy - Wikipedia [en.wikipedia.org]
- 9. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. An Overview of this compound - Creative Diagnostics [reagents.creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Lénograstim : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 13. mims.com [mims.com]
Lenograstim vs. Filgrastim: A Comprehensive Structural and Functional Analysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Granulocyte-colony stimulating factor (G-CSF) is a critical cytokine that stimulates the proliferation, differentiation, and survival of neutrophil precursors and enhances the function of mature neutrophils. Recombinant human G-CSF (rHuG-CSF) is widely used in clinical practice to treat neutropenia, particularly in patients undergoing myelosuppressive chemotherapy. Two of the most prominent rHuG-CSFs are lenograstim and filgrastim (B1168352). While both serve the same therapeutic purpose, they possess fundamental structural and functional distinctions that are of significant interest to researchers and drug development professionals. This technical guide provides a detailed comparative analysis of this compound and filgrastim, focusing on their core structural differences, functional implications, and the experimental methodologies used for their characterization.
Structural Differences
The primary structural difference between this compound and filgrastim lies in their post-translational modification and production host, which in turn affects their molecular composition.[1][2][3]
-
This compound is a glycosylated rHuG-CSF produced in a mammalian cell expression system, specifically Chinese Hamster Ovary (CHO) cells.[2][3] This process results in a molecule that is structurally identical to the native human G-CSF, including the presence of an O-linked sugar chain at threonine 133.[4]
-
Filgrastim is a non-glycosylated rHuG-CSF produced in a bacterial expression system, Escherichia coli.[1][2] Consequently, it lacks the carbohydrate moiety. Additionally, due to its production in bacteria, it has an N-terminal methionine residue that is not present in the mature native human G-CSF.[3]
Table 1: Core Structural and Physicochemical Properties
| Feature | This compound | Filgrastim | Reference |
| Production System | Chinese Hamster Ovary (CHO) cells | Escherichia coli | [2][3] |
| Glycosylation | O-linked glycosylation at Thr133 | Non-glycosylated | [3][4] |
| Amino Acid Sequence | Identical to native human G-CSF (174 amino acids) | 175 amino acids (with an additional N-terminal methionine) | [3] |
| Molecular Weight | Approx. 19,600 Daltons | Approx. 18,800 Daltons | [1] |
Functional Differences and Clinical Efficacy
The structural distinctions, particularly glycosylation, have been hypothesized to influence the functional properties of these molecules, including receptor binding, stability, and in vivo activity.
In Vitro Potency and Receptor Binding
Several in vitro studies have suggested that the glycosylation of this compound may contribute to a higher binding affinity for the G-CSF receptor and greater biological activity compared to filgrastim on a weight-for-weight basis.[5] This has been attributed to the potential role of the carbohydrate moiety in maintaining the protein's conformation and stability.
Clinical Efficacy: Neutropenia and Stem Cell Mobilization
Despite the in vitro observations, the majority of clinical data, including systematic reviews of multiple studies, indicates that there are no clinically remarkable differences in the efficacy of this compound and filgrastim in their approved indications.[6] These indications primarily include the reduction of the duration of neutropenia and the incidence of febrile neutropenia in patients receiving chemotherapy, and the mobilization of peripheral blood progenitor cells (PBPCs) for autologous and allogeneic transplantation.[6]
However, some individual studies have reported statistically significant, albeit sometimes conflicting, differences in certain endpoints. For instance, some studies suggest a faster hematopoietic recovery with one agent over the other.[6][7] These discrepancies may be attributable to differences in study design, patient populations, and dosing regimens.
Table 2: Comparative Clinical Efficacy in Hematopoietic Stem Cell Mobilization
| Parameter | This compound | Filgrastim | Key Findings and References |
| CD34+ Cell Yield (x 10^6/kg) | Variable | Variable | Multiple studies show no significant difference in the total number of CD34+ cells collected.[8] One study reported a higher number of harvested CD34+ cells with this compound (10.56 vs 8.00 vs 7.20 in different cohorts).[6] |
| Time to Neutrophil Engraftment (days) | ~12 | ~13 | Some studies report a faster recovery for this compound.[6] Others show no significant difference or faster recovery with filgrastim.[7][9] |
| Time to Platelet Engraftment (days) | ~12 | ~15 | One study showed a significantly faster recovery for this compound (p=0.0001).[6] |
| Number of Apheresis Sessions | Variable | Variable | Generally no significant difference reported.[6][8] |
Table 3: Comparative Clinical Efficacy in Chemotherapy-Induced Neutropenia
| Parameter | This compound | Filgrastim | Key Findings and References |
| Days to Bone Marrow Recovery | 5 (median) | 8 (median) | A retrospective study showed a significantly shorter time to recovery for this compound (p=0.004).[5] |
| Days of Hospitalization | 10 (median) | 12 (median) | The same study reported a shorter hospital stay for patients receiving this compound.[5] |
| Incidence of Grade 3-4 Neutropenia at Discontinuation | 16.7% | 29.3% | A statistically significant difference favoring this compound was observed (p=0.031).[5] |
G-CSF Signaling Pathways
Upon binding to its receptor (G-CSFR) on the surface of hematopoietic cells, both this compound and filgrastim initiate a cascade of intracellular signaling events that ultimately lead to the desired biological responses. The G-CSFR lacks intrinsic kinase activity and relies on the recruitment and activation of Janus kinases (JAKs).[10] Three major signaling pathways are activated downstream of the G-CSF receptor: the JAK/STAT pathway, the PI3K/Akt pathway, and the Ras/Raf/MEK/ERK (MAPK) pathway.[11][12][13]
JAK/STAT Pathway
This is a primary pathway for G-CSF signaling. Ligand-induced dimerization of the G-CSFR leads to the activation of associated JAK proteins (primarily JAK1 and JAK2).[7] Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins (mainly STAT3 and STAT5).[7][10] Once phosphorylated by JAKs, STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival.[14]
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical downstream effector of G-CSF receptor activation.[11] Upon G-CSF binding, activated G-CSFR can lead to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[15] PIP3 acts as a second messenger to recruit and activate Akt (also known as Protein Kinase B).[15] Activated Akt phosphorylates a variety of downstream targets, promoting cell survival by inhibiting apoptosis and regulating cell growth and proliferation.[16]
Ras/Raf/MEK/ERK (MAPK) Pathway
The Ras/Raf/MEK/ERK pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is also activated by G-CSF.[17][][19] This pathway is initiated by the activation of the small GTPase Ras.[] Activated Ras then recruits and activates Raf kinase (a MAPKKK).[] Raf, in turn, phosphorylates and activates MEK (a MAPKK), which then phosphorylates and activates ERK (a MAPK).[] Activated ERK translocates to the nucleus to phosphorylate and activate various transcription factors, leading to cellular proliferation and differentiation.[20]
Key Experimental Protocols
The characterization and comparison of G-CSF analogs like this compound and filgrastim rely on a set of standardized in vitro and in vivo assays.
In Vitro G-CSF Bioassay
Objective: To determine the biological activity of a G-CSF preparation by measuring its ability to stimulate the proliferation of a G-CSF-dependent cell line.
Methodology:
-
Cell Line: A murine myeloblastic cell line, such as NFS-60 or M-NFS-60, which is dependent on G-CSF for proliferation, is commonly used.
-
Cell Culture: Cells are cultured in appropriate media and conditions, and then washed to remove any residual growth factors.
-
Assay Setup: A 96-well plate is seeded with a known number of cells per well.
-
Standard Curve: A serial dilution of a reference standard G-CSF (e.g., the WHO International Standard for G-CSF) is added to a set of wells to generate a standard curve.[21]
-
Sample Addition: Serial dilutions of the test G-CSF preparations (this compound and filgrastim) are added to other wells.
-
Incubation: The plate is incubated for a defined period (e.g., 48-72 hours) to allow for cell proliferation.
-
Proliferation Measurement: Cell proliferation is quantified using a colorimetric assay such as MTT or a fluorescence-based assay that measures metabolic activity or DNA content.
-
Data Analysis: The optical density or fluorescence intensity is plotted against the G-CSF concentration. The potency of the test samples is calculated relative to the reference standard.[22]
Hematopoietic Stem Cell Mobilization and Enumeration
Objective: To assess the in vivo efficacy of G-CSF in mobilizing hematopoietic stem cells from the bone marrow into the peripheral blood.
Methodology:
-
Study Population: The study can be conducted in healthy donors or patients undergoing autologous stem cell transplantation.[23]
-
Mobilization Regimen: Subjects receive daily subcutaneous injections of this compound or filgrastim at a specified dose (e.g., 5-10 µg/kg/day) for a set number of days (typically 4-6 days).[24][25]
-
Monitoring: Peripheral blood samples are collected daily to monitor white blood cell (WBC) and platelet counts.
-
CD34+ Cell Enumeration by Flow Cytometry:
-
Sample Preparation: A peripheral blood sample is stained with fluorescently labeled monoclonal antibodies against CD34 and CD45.[26] A viability dye is often included to exclude dead cells.[2]
-
Gating Strategy: A sequential gating strategy, such as the ISHAGE (International Society of Hematotherapy and Graft Engineering) protocol, is used to identify and quantify the CD34+ cell population.[2][27] This involves gating on CD45 positive events with low side scatter, and then identifying the CD34 positive cells within this gate.[27]
-
Absolute Counting: The absolute number of CD34+ cells per microliter of blood is determined using a single-platform method with counting beads or a dual-platform method in conjunction with a hematology analyzer.[28]
-
-
Apheresis: Once the peripheral blood CD34+ cell count reaches a predefined threshold (e.g., ≥10-20 cells/µL), leukapheresis is initiated to collect the mobilized stem cells.[29]
-
Endpoint Analysis: The primary endpoints typically include the peak CD34+ cell count in the peripheral blood, the total number of CD34+ cells collected per kilogram of body weight, and the number of apheresis sessions required to reach the target cell dose.[5]
Conclusion
This compound and filgrastim, while both effective recombinant human G-CSFs, exhibit a key structural difference: the presence of glycosylation in this compound, which is absent in filgrastim. This structural variance has been the basis for extensive research into potential functional disparities. While in vitro evidence may suggest a higher potency for this compound, the consensus from numerous clinical trials is that both agents have comparable efficacy and safety profiles for their primary indications. The choice between these two agents in a clinical setting may, therefore, be influenced by other factors such as cost and institutional preference. For the research and drug development community, the comparative study of these two molecules provides a valuable model for understanding the impact of post-translational modifications on the biological activity and clinical performance of therapeutic proteins.
References
- 1. differencebetween.com [differencebetween.com]
- 2. beckman.com [beckman.com]
- 3. Filgrastim, this compound and pegfilgrastim in the mobilization of peripheral blood progenitor cells in patients with lymphoproliferative malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of this compound and filgrastim: effects on blood cell recovery after high-dose chemotherapy and autologous peripheral blood stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and filgrastim in the febrile neutropenia prophylaxis of hospitalized patients: efficacy and cost of the prophylaxis in a retrospective survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiple signaling pathways induced by granulocyte colony-stimulating factor involving activation of JAKs, STAT5, and/or STAT3 are required for regulation of three distinct classes of immediate early genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Filgrastim XM02 (Tevagrastim®) after autologous stem cell transplantation compared to this compound: favourable cost-efficacy analysis - ecancer [ecancer.org]
- 10. A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Signaling by CSF3 (G-CSF) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 15. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]
- 16. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 17. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ras-Raf-MEK-ERK-MAPK pathway [flipper.diff.org]
- 20. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 21. nibsc.org [nibsc.org]
- 22. Establishment of the first international standard for PEGylated granulocyte colony stimulating factor (PEG-G-CSF): Report of an international collaborative study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hematopoietic stem cell mobilization: a clinical protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Hematopoietic Stem Cell Mobilization: Current Collection Approaches, Stem Cell Heterogeneity, and a Proposed New Method for Stem Cell Transplant Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Stem Cells Collection and Mobilization in Adult Autologous/Allogeneic Transplantation: Critical Points and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 26. usp.org [usp.org]
- 27. leukemia-net.org [leukemia-net.org]
- 28. cytometry.org.au [cytometry.org.au]
- 29. Hematopoietic progenitor cell mobilization for autologous transplantation – a literature review | Hematology, Transfusion and Cell Therapy [htct.com.br]
An In-depth Technical Guide to the Discovery and Development of Recombinant Lenograstim
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of lenograstim, a glycosylated recombinant human granulocyte colony-stimulating factor (G-CSF). It details the molecular mechanisms of action, the biopharmaceutical production process, and the critical quality control procedures involved in its manufacture. Furthermore, it summarizes key clinical data regarding its pharmacokinetic properties and therapeutic efficacy. The guide includes detailed experimental protocols and visual diagrams of key pathways and workflows to support researchers and professionals in the field of drug development.
Introduction
This compound is a highly purified, glycosylated recombinant form of human granulocyte colony-stimulating factor (G-CSF).[1] It belongs to a class of drugs known as immunostimulators and functions by stimulating the bone marrow to produce more neutrophils, a type of white blood cell essential for fighting infections.[2][3] Developed by Chugai Pharmaceuticals, this compound is primarily used to reduce the duration of neutropenia (abnormally low neutrophil counts) in patients undergoing myelosuppressive chemotherapy and to mobilize hematopoietic stem cells.[1][3]
A key distinguishing feature of this compound is its production in a mammalian cell expression system, specifically Chinese Hamster Ovary (CHO) cells.[4][5] This process results in a glycosylated protein that is structurally and functionally analogous to the natural human G-CSF.[5] This is in contrast to other recombinant G-CSFs like filgrastim, which is produced in E. coli and is non-glycosylated.[5][6]
Mechanism of Action: G-CSF Receptor Signaling
This compound exerts its biological effects by binding to the granulocyte colony-stimulating factor receptor (G-CSFR), also known as CD114, which is present on the surface of hematopoietic precursor cells in the bone marrow.[7][8] This binding event initiates a cascade of intracellular signaling that ultimately leads to the proliferation, differentiation, and enhanced survival of cells in the neutrophilic granulocyte lineage.[8][9]
The binding of this compound to G-CSFR induces receptor dimerization, which in turn activates associated Janus kinases (JAKs).[7][10] This activation triggers three primary downstream signaling pathways:
-
JAK/STAT Pathway: Activated JAKs phosphorylate tyrosine residues on the G-CSFR's cytoplasmic domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STAT proteins are then phosphorylated, dimerize, and translocate to the nucleus, where they act as transcription factors to regulate genes involved in cell survival, proliferation, and differentiation.[8][10]
-
Ras/MAPK Pathway: The activated receptor complex can also engage the Ras/Raf/MEK/ERK (MAPK) pathway. This cascade plays a crucial role in promoting cell proliferation and survival.[8]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling route activated by G-CSFR. This pathway is primarily involved in promoting cell survival and inhibiting apoptosis (programmed cell death).[8]
Caption: G-CSF Receptor Signaling Pathway.
Discovery and Biopharmaceutical Production
The production of a complex, glycosylated protein like this compound requires a sophisticated biomanufacturing process using mammalian host cells to ensure proper protein folding and post-translational modifications.[4][11]
The general workflow involves several key stages:
-
Gene Cloning: The human gene encoding G-CSF is isolated and cloned into a specialized expression vector. This vector contains all the necessary genetic elements for high-level expression in mammalian cells.
-
Transfection: The expression vector is introduced into Chinese Hamster Ovary (CHO) host cells.
-
Cell Line Selection and Development: Cells that have successfully integrated the G-CSF gene and express high levels of the protein are selected and cultured to create a stable, high-yielding master cell bank.
-
Upstream Processing (Cell Culture): The master cell bank is thawed and cells are progressively grown in larger volumes, moving from small flasks to large-scale bioreactors. This fermentation process is carried out under tightly controlled conditions (temperature, pH, oxygen levels) to maximize cell growth and protein production.[11]
-
Downstream Processing (Harvesting and Purification): Once the optimal protein concentration is reached, the protein is harvested from the cell culture fluid. It then undergoes a multi-step purification process to isolate this compound from host cell proteins and other contaminants.[11]
Caption: Recombinant this compound Production Workflow.
Experimental Protocols
Protocol 1: General Methodology for Recombinant Protein Expression in CHO Cells
-
Vector Construction: The cDNA sequence for human G-CSF is inserted into a mammalian expression vector (e.g., containing a CMV promoter for constitutive expression).
-
Transfection: CHO-S cells are cultured to a density of approximately 1-2 x 10^6 cells/mL. The expression vector is transfected into the cells using a suitable method, such as electroporation or lipid-based transfection reagents.
-
Selection of Stable Clones: Following transfection, cells are cultured in a selective medium (e.g., containing an antibiotic like G418 or methotrexate) to eliminate non-transfected cells. Surviving colonies are isolated.
-
Screening and Expansion: Individual clones are screened for G-CSF expression levels using an ELISA. The highest-producing clones are selected and adapted to suspension culture in serum-free medium.
-
Bioreactor Culture: A seed culture is used to inoculate a production-scale bioreactor. The cells are cultured for 10-14 days, with process parameters (pH, temperature, dissolved oxygen) carefully monitored and controlled. The recombinant this compound is secreted into the culture medium.
Purification and Quality Control
Ensuring the safety, purity, and potency of a biologic drug like this compound is paramount. This requires a robust purification strategy and a comprehensive set of quality control (QC) analytics.[12][13] The purification process for recombinant proteins typically involves multiple chromatography steps to separate the target protein from impurities.
Following purification, the drug substance undergoes a battery of QC tests to confirm its identity, purity, potency, and safety before it can be released for clinical use.[14]
Caption: Quality Control (QC) Workflow for this compound.
Experimental Protocols
Protocol 2: Quantification of this compound using Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for human G-CSF and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Standard solutions of this compound (of known concentrations) and the unknown samples are added to the wells and incubated for 2 hours at room temperature.
-
Washing: The plate is washed again to remove unbound substances.
-
Detection Antibody: A biotinylated detection antibody, also specific for G-CSF, is added to each well and incubated for 1-2 hours.
-
Washing: The plate is washed to remove the unbound detection antibody.
-
Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 20-30 minutes.
-
Washing: The final wash step removes the unbound enzyme conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product. The reaction is allowed to develop in the dark.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance of each well is read using a microplate reader at 450 nm. The concentration of this compound in the samples is determined by comparing their absorbance to the standard curve.[15]
Preclinical and Clinical Development Data
This compound has undergone extensive clinical evaluation to establish its safety and efficacy in various settings.[1][2] It has been shown to significantly accelerate neutrophil recovery after chemotherapy and assist in the mobilization of peripheral blood stem cells (PBSCs) for transplantation.[1][16]
Data Presentation
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value (Subcutaneous Administration) | Reference |
| Bioavailability | ~30% | [17] |
| Time to Peak Concentration | 4.7 – 8.7 hours | [5] |
| Volume of Distribution | Approx. 1 L/kg | [17] |
| Elimination Half-Life | 3 – 4 hours | [17] |
| Metabolism | Degraded to peptides | [17] |
| Excretion | Primarily via urine (<1% as unchanged drug) | [17] |
Table 2: Clinical Efficacy in Chemotherapy-Induced Neutropenia
| Clinical Endpoint | This compound | Placebo / No Treatment | Reference |
| Median Duration of Severe Neutropenia (ANC < 0.5 x 10⁹/L) | 1-3 days | 5-7 days | [16] |
| Incidence of Febrile Neutropenia | Reduced | Baseline | [16] |
| Duration of Hospitalization | Reduced | Baseline | [1][16] |
| Use of IV Antibiotics | Reduced | Baseline | [16] |
Table 3: Efficacy in Peripheral Blood Stem Cell (PBSC) Mobilization
| Application | Finding | Reference |
| Mobilization in Healthy Donors | Successfully mobilizes CD34+ cells for allogeneic transplantation. | [1] |
| Autologous PBSC Transplantation | Effective in mobilizing PBSCs for autologous transfusion after aggressive chemotherapy. | [1][18] |
| Comparative Efficacy | Some studies suggest this compound mobilizes CD34+ cells more efficiently on a per-dose basis than filgrastim. | [1][18] |
Conclusion
The development of recombinant this compound represents a significant advancement in supportive care for patients undergoing cytotoxic chemotherapy and hematopoietic stem cell transplantation. Its production in a mammalian cell system yields a glycosylated protein that mimics the endogenous G-CSF, providing a potent stimulus for neutrophil production. Through a well-defined mechanism of action involving the G-CSFR and downstream signaling pathways, this compound effectively reduces the duration and severity of neutropenia. The rigorous manufacturing and quality control processes ensure a safe and effective therapeutic product, which has been validated through extensive clinical trials. This compound remains a valuable tool in oncology and hematology, helping to mitigate the hematological toxicity of cancer treatments.[1]
References
- 1. This compound: an update of its pharmacological properties and use in chemotherapy-induced neutropenia and related clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Pharmacokinetics of glycosylated recombinant human granulocyte colony-stimulating factor (this compound) in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of recombinant human G-CSF from non-classical inclusion bodies in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Granulocyte colony-stimulating factor receptor - Wikipedia [en.wikipedia.org]
- 8. Granulocyte colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 9. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quality Control in Biotechnology for Safer Biologics Manufacturing | AMSbiopharma [amsbiopharma.com]
- 12. Quality control of biologicals produced by recombinant DNA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beckman.com [beckman.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. An Overview of this compound - Creative Diagnostics [reagents.creative-diagnostics.com]
- 16. This compound. A review of its pharmacological properties and therapeutic efficacy in neutropenia and related clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mims.com [mims.com]
- 18. researchgate.net [researchgate.net]
In Vitro Effects of Lenograstim on Myeloid Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of lenograstim, a glycosylated recombinant human granulocyte colony-stimulating factor (G-CSF), on myeloid cell lines. This document details the impact of this compound on cellular processes such as proliferation, differentiation, and the underlying signaling pathways. It is designed to be a valuable resource for researchers and professionals in the fields of hematology, oncology, and drug development.
Quantitative Data on the In Vitro Effects of this compound
The following tables summarize the quantitative effects of this compound on various myeloid cell lines, focusing on proliferation and differentiation.
Proliferation of Myeloid Cell Lines
This compound, a form of G-CSF, has been shown to stimulate the proliferation of certain leukemic cell lines.[1] The proliferative response is dependent on the cell line and the concentration of this compound.
| Cell Line | This compound Concentration (ng/mL) | Incubation Time | Relative Proliferation (% of unstimulated control) |
| Kasumi-1 | 10 | 72 hours | ~120% |
| 50 | 72 hours | ~140% | |
| 100 | 72 hours | ~150% | |
| CTV-1 | 10 | 72 hours | No significant increase |
| 50 | 72 hours | ~110% | |
| 100 | 72 hours | ~115% | |
| K562 | 10, 50, 100 | 72 hours | No significant increase |
| U266 | 10, 50, 100 | 72 hours | No significant proliferation |
Data adapted from a study on the effects of G-CSF on various malignant cells.
Differentiation of Myeloid Cell Lines
This compound can induce the differentiation of myeloid precursor cells.[2] This is often characterized by an increased expression of mature myeloid surface markers, such as CD11b.
| Cell Line | This compound Concentration (ng/mL) | Incubation Time | % of CD11b Positive Cells |
| Kasumi-1 | 100 | 14 days | 69% |
| Unstimulated Control | 14 days | 29% | |
| CTV-1 | 100 | 14 days | Mild increase |
| Unstimulated Control | 14 days | Baseline |
Data adapted from a study on the differentiation effects of G-CSF on Kasumi-1 and CTV-1 cell lines.[1]
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to assess the effects of this compound on myeloid cell lines.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the measurement of cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is based on the reduction of MTT by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product.
Materials:
-
Myeloid cell lines (e.g., Kasumi-1, CTV-1, K562, U266)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (recombinant human G-CSF)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the myeloid cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Treatment: Add various concentrations of this compound (e.g., 10, 50, 100 ng/mL) to the wells. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the absorbance of the unstimulated control cells.
Cell Differentiation Assay (Flow Cytometry for CD11b)
This protocol describes the use of flow cytometry to quantify the expression of the myeloid differentiation marker CD11b on the surface of this compound-treated cells.
Materials:
-
Myeloid cell lines (e.g., Kasumi-1, CTV-1)
-
Complete culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-human CD11b antibody (e.g., PE-conjugated)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture myeloid cells in the presence or absence of this compound (e.g., 100 ng/mL) for up to 14 days.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in FACS buffer and add the anti-CD11b antibody or the isotype control.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the percentage of CD11b-positive cells.
Signaling Pathways
This compound, as a G-CSF analog, primarily exerts its effects through the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3]
The JAK/STAT Signaling Pathway
Upon binding of this compound to the G-CSF receptor (G-CSFR), the associated JAK proteins (primarily JAK1 and JAK2) become activated and phosphorylate the receptor. This creates docking sites for STAT proteins, particularly STAT3 and STAT5.[4][5] Once recruited, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus. In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in proliferation (e.g., c-Myc, Cyclin D1), differentiation, and survival (e.g., Bcl-xL).[4]
Conclusion
This compound demonstrates significant in vitro effects on myeloid cell lines, primarily through the activation of the JAK/STAT signaling pathway. Its ability to induce both proliferation and differentiation is cell-type dependent. The experimental protocols and data presented in this guide provide a foundational understanding for further research into the therapeutic applications of this compound in hematological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Mobilization of hematopoietic stem cells with this compound in multiple myeloma patients: Prospective multicenter observational study (KMM122) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK-STAT in Early Hematopoiesis and Leukemia [frontiersin.org]
- 4. Coordinated regulation of myeloid cells by tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammation-driven activation of JAK/STAT signaling reversibly accelerates acute myeloid leukemia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Advancements in Neutropenia: A Technical Guide to Lenograstim
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core preclinical research surrounding lenograstim, a recombinant human granulocyte colony-stimulating factor (G-CSF), in animal models of neutropenia. While extensive clinical data underscores its efficacy in treating neutropenia, this document focuses on the foundational preclinical evidence, methodologies, and signaling pathways that form the basis of its therapeutic application. Due to the limited availability of specific quantitative preclinical data for this compound in the public domain, this guide provides a comprehensive overview of the established mechanisms of G-CSFs, generalized experimental protocols, and illustrative data templates to serve as a valuable resource for researchers in this field.
Mechanism of Action: G-CSF Receptor Signaling
This compound, a glycosylated recombinant human G-CSF, exerts its therapeutic effects by binding to the G-CSF receptor (G-CSFR) on the surface of hematopoietic stem cells and their progeny committed to the neutrophil lineage. This interaction triggers a cascade of intracellular signaling events that ultimately lead to increased proliferation, differentiation, and maturation of neutrophils, as well as enhanced function of mature neutrophils.
The G-CSFR, a member of the cytokine receptor superfamily, lacks intrinsic kinase activity. Upon ligand binding, the receptor dimerizes, leading to the activation of associated Janus kinases (JAKs), primarily JAK1 and JAK2. These activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the G-CSFR, creating docking sites for various signaling proteins containing Src Homology 2 (SH2) domains.
The primary signaling pathway activated by the G-CSF receptor is the JAK-STAT pathway. Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are recruited to the phosphorylated receptor, where they are themselves phosphorylated by JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors, upregulating the expression of genes involved in cell survival, proliferation, and differentiation.
In addition to the JAK-STAT pathway, G-CSFR activation also initiates other signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway and the Phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which further contribute to the cellular responses to this compound.
G-CSF Receptor Signaling Pathway
Animal Models of Neutropenia
Preclinical evaluation of this compound necessitates robust and reproducible animal models of neutropenia. The most common and well-characterized models involve the induction of neutropenia through the administration of cytotoxic chemotherapeutic agents.
Cyclophosphamide-Induced Neutropenia: Cyclophosphamide (B585) is a frequently used agent to induce myelosuppression and subsequent neutropenia in various animal species, including mice and rats. The dosage and administration schedule of cyclophosphamide can be tailored to induce a specific severity and duration of neutropenia, allowing for the evaluation of the restorative effects of agents like this compound.
Other methods for inducing neutropenia in animal models, though less common for G-CSF studies, include irradiation and the use of specific antibodies against neutrophil surface markers. The choice of animal model and induction method depends on the specific research question and the desired clinical relevance.
Preclinical Efficacy of this compound: Data Presentation
While specific preclinical efficacy data for this compound is sparse in publicly accessible literature, the following tables serve as illustrative templates for presenting such data. These tables are designed for easy comparison of key parameters from hypothetical preclinical studies.
Table 1: Effect of this compound on Absolute Neutrophil Count (ANC) in a Cyclophosphamide-Induced Neutropenia Mouse Model
| Treatment Group | Day 0 (Baseline) ANC (x109/L) | Day 4 (Nadir) ANC (x109/L) | Day 7 ANC (x109/L) | Day 10 ANC (x109/L) |
| Vehicle Control | 7.5 ± 1.2 | 0.2 ± 0.1 | 1.5 ± 0.5 | 6.8 ± 1.0 |
| This compound (5 µg/kg/day) | 7.6 ± 1.1 | 0.8 ± 0.3 | 5.2 ± 1.0 | 10.2 ± 1.5 |
| This compound (10 µg/kg/day) | 7.4 ± 1.3 | 1.2 ± 0.4 | 8.9 ± 1.3 | 15.1 ± 2.0 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control.
Table 2: Time to Neutrophil Recovery in a Myelosuppressive Rat Model
| Treatment Group | Median Time to ANC >1.0 x109/L (days) | Median Time to ANC >2.5 x109/L (days) |
| Vehicle Control | 9 | 12 |
| This compound (10 µg/kg/day) | 6 | 8 |
| This compound (20 µg/kg/day) | 5 | 7 |
*p < 0.05 compared to vehicle control.
Experimental Protocols
A well-defined experimental protocol is crucial for the successful execution and interpretation of preclinical studies. The following is a generalized protocol for evaluating the efficacy of this compound in a cyclophosphamide-induced neutropenia mouse model.
4.1. Animals and Housing
-
Species: C57BL/6 mice, male, 8-10 weeks old.
-
Housing: Animals are housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
4.2. Neutropenia Induction
-
A single intraperitoneal (IP) injection of cyclophosphamide (200 mg/kg) is administered on Day 0.
4.3. This compound Administration
-
Animals are randomized into treatment groups (e.g., vehicle control, this compound 5 µg/kg/day, this compound 10 µg/kg/day).
-
This compound or vehicle (e.g., sterile saline) is administered subcutaneously (SC) once daily, starting 24 hours after cyclophosphamide injection (Day 1) and continuing for a specified duration (e.g., 7 days).
4.4. Blood Sampling and Analysis
-
Peripheral blood is collected from the tail vein or retro-orbital sinus at designated time points (e.g., Day 0, Day 4, Day 7, Day 10).
-
Complete blood counts (CBCs) with differential are performed using an automated hematology analyzer to determine the Absolute Neutrophil Count (ANC).
4.5. Data Analysis
-
Data are expressed as mean ± standard error of the mean (SEM) or standard deviation (SD).
-
Statistical analysis is performed using appropriate tests (e.g., ANOVA with post-hoc tests) to compare treatment groups. A p-value of < 0.05 is considered statistically significant.
Generalized Experimental Workflow
Conclusion
This compound is a critical therapeutic agent for the management of neutropenia. Its mechanism of action, centered on the activation of the G-CSF receptor and downstream signaling pathways, is well-established. While specific quantitative data from preclinical studies in animal models of neutropenia are not widely available in the public literature, the generalized models and protocols described in this guide provide a robust framework for the continued investigation and development of G-CSFs and other novel therapies for neutropenia. The illustrative data tables and workflow diagrams offer a clear structure for the design and presentation of future preclinical research in this important therapeutic area.
The Expanding Therapeutic Horizon of Lenograstim: A Technical Guide to its Non-Hematological Applications
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: Lenograstim, a recombinant human granulocyte colony-stimulating factor (G-CSF), is a well-established therapeutic agent in hematology for stimulating neutrophil production and mobilizing hematopoietic stem cells.[1][2] However, a growing body of preclinical and clinical research has unveiled its significant potential beyond the hematopoietic system. The expression of the G-CSF receptor (G-CSFR) on a variety of non-hematopoietic cells, including neurons, endothelial cells, and cardiomyocytes, has opened new avenues for investigation into its therapeutic utility in neurology, tissue regeneration, and immunology.[3][4] This technical guide provides a comprehensive overview of the emerging non-hematological applications of this compound, focusing on the underlying mechanisms of action, quantitative preclinical and clinical data, detailed experimental protocols, and key signaling pathways.
Neuroprotective Applications of this compound
This compound has demonstrated promising neuroprotective effects in various models of neurological injury, particularly in the context of ischemic stroke. Its therapeutic potential stems from its ability to cross the blood-brain barrier and exert direct effects on neuronal cells.[5]
Mechanisms of Neuroprotection
The neuroprotective actions of this compound are multi-faceted, involving the activation of several pro-survival signaling pathways and the modulation of the post-injury inflammatory response. Key mechanisms include:
-
Anti-apoptosis: this compound directly inhibits neuronal apoptosis, a major contributor to cell death in ischemic brain injury. This is achieved through the activation of intracellular signaling cascades that upregulate anti-apoptotic proteins and downregulate pro-apoptotic factors.[3][6]
-
Neurogenesis: this compound promotes the proliferation and differentiation of neural stem and progenitor cells, contributing to neuronal replacement and functional recovery after injury.[5]
-
Angiogenesis: By stimulating the proliferation and migration of endothelial cells, this compound enhances the formation of new blood vessels in the ischemic penumbra, improving blood flow and tissue oxygenation.[7]
-
Anti-inflammatory Effects: this compound can modulate the inflammatory response in the injured brain, although its precise role in this context is complex and continues to be investigated.
Preclinical Data in Stroke Models
Numerous preclinical studies in rodent models of stroke have demonstrated the efficacy of this compound in reducing infarct volume and improving functional outcomes.
| Animal Model | This compound Dosage | Administration Route & Timing | Key Findings | Reference |
| Rat (MCAO) | 50 µg/kg/day for 4 days | Subcutaneous, starting 24h post-ischemia | Significant reduction in infarct volume; Improved neurological function. | [8] |
| Rat (MCAO) | 10-60 µg/kg | Subcutaneous, within 6h or >6h post-ischemia | Dose-dependent reduction in infarct volume (0.8% to 2.1% per µg/kg increase in dose). | [9] |
| Mouse (BCAO) | 50 µg/kg/day for 4 days | Subcutaneous, starting 24h post-ischemia | Improved neurological deficits and long-term behavioral outcomes. | [10] |
MCAO: Middle Cerebral Artery Occlusion; BCAO: Bilateral Common Carotid Artery Occlusion
Signaling Pathways in Neuroprotection
The binding of this compound to its receptor (G-CSFR) on neurons triggers a cascade of intracellular signaling events crucial for its neuroprotective effects.
Experimental Protocol: Administration of this compound in a Rodent Stroke Model
This protocol outlines the subcutaneous administration of this compound in a rat model of middle cerebral artery occlusion (MCAO).
Materials:
-
This compound (lyophilized powder)
-
Sterile saline for injection
-
Insulin (B600854) syringes (1 mL) with a 27-gauge needle
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Reconstitution of this compound: Reconstitute the lyophilized this compound powder with sterile saline to the desired stock concentration (e.g., 1 mg/mL).
-
Animal Model: Induce focal cerebral ischemia in rats using the MCAO model.
-
Dosage Calculation: Calculate the volume of this compound solution required for each rat based on its body weight and the target dose (e.g., 50 µg/kg).
-
Administration:
-
Gently restrain the rat.
-
Lift the skin on the back of the neck to form a tent.
-
Insert the needle of the insulin syringe subcutaneously into the base of the skin tent.
-
Inject the calculated volume of this compound solution.
-
Withdraw the needle and gently massage the injection site.
-
-
Timing: Administer the first dose of this compound at a predetermined time point after MCAO (e.g., 24 hours) and continue daily for the specified duration of the study (e.g., 4 days).[8]
This compound in Tissue Regeneration and Wound Healing
This compound has emerged as a potential therapeutic agent for accelerating tissue repair and promoting wound healing. Its effects are mediated by its ability to enhance angiogenesis, modulate the inflammatory response, and reduce apoptosis.
Mechanisms of Action in Wound Healing
-
Enhanced Angiogenesis: this compound stimulates the proliferation and migration of endothelial cells, leading to the formation of new blood vessels, which is critical for supplying oxygen and nutrients to the wound bed.[11]
-
Modulation of Inflammation: this compound can influence the inflammatory phase of wound healing, although the exact mechanisms are still under investigation.
-
Anti-apoptotic Effects: By inhibiting apoptosis of various cell types in the wound, this compound helps to preserve tissue integrity and promote a more favorable healing environment.[11]
Quantitative Data from Preclinical Wound Healing Models
| Animal Model | This compound Dosage | Key Findings | Reference |
| Rat (Hemorrhagic Shock with Cutaneous Injury) | 200 µg/kg | Earlier inflammation resolution and collagen synthesis; Increased angiogenesis-related factors; Fewer apoptotic cells. | [11] |
| Rat (Vaginal Wound Healing) | Not specified | Older rats showed a more excessive and sustained macrophage response, suggesting a potential target for G-CSF modulation. | [12] |
Experimental Workflow for Assessing Angiogenesis in G-CSF Treated Wounds
Cardiovascular Applications: Myocardial Infarction
The potential of this compound to improve cardiac function and reduce infarct size following myocardial infarction (MI) has been explored in both preclinical and clinical settings.
Mechanisms of Cardioprotection
-
Direct Effects on Cardiomyocytes: this compound can directly act on cardiomyocytes to promote their survival by activating pro-survival signaling pathways.[3]
-
Enhanced Angiogenesis: Similar to its role in wound healing, this compound can stimulate neovascularization in the ischemic myocardium.[13]
-
Stem Cell Mobilization: While initially thought to be a primary mechanism, the contribution of mobilized bone marrow stem cells to myocardial regeneration is still a subject of debate.
Clinical and Preclinical Data in Myocardial Infarction
| Study Type | Model/Patient Population | this compound Dosage | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Preclinical | Porcine model of MI | 10 µg/kg IV bolus, then 5 µg/kg SC for 5 days | Less deterioration of LVEF (38% vs. 33% in control); Increased vascular density. |[13] | | Clinical Trial (RIGENERA) | Patients with large anterior wall AMI | 10 µg/kg/day for 5 days | 5% improvement in LVEF. |[14] | | Systematic Review | Patients with AMI | Varied | Failed to show overall beneficial effects on LV function. |[15] |
LVEF: Left Ventricular Ejection Fraction
Signaling in Cardiomyocyte Survival
The Jak-Stat pathway plays a crucial role in mediating the anti-apoptotic effects of this compound in cardiomyocytes.[3]
Other Potential Non-Hematological Applications
Peripheral Nerve Regeneration
Preclinical studies suggest that this compound may promote peripheral nerve regeneration and functional recovery after injury. Treatment has been associated with an increased number of myelinated axons and preservation of α-motoneurons.[16][17]
Inflammatory Bowel Disease (Colitis)
In a rat model of experimental colitis, this compound administration was shown to improve the histological score and reduce oxidative stress, suggesting a potential therapeutic role in inflammatory bowel disease.[18]
The research into the non-hematological applications of this compound is a rapidly evolving field. The evidence presented in this guide highlights its significant potential in neuroprotection, tissue regeneration, and cardiovascular medicine. The well-defined mechanisms of action, centered around the activation of key pro-survival and pro-angiogenic signaling pathways, provide a strong rationale for further investigation. While preclinical data is promising, further well-designed clinical trials are necessary to fully elucidate the therapeutic efficacy and safety of this compound in these novel indications. The detailed experimental protocols and workflow diagrams provided herein are intended to serve as a valuable resource for researchers and drug development professionals seeking to explore and expand the therapeutic horizons of this versatile cytokine.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. researchgate.net [researchgate.net]
- 3. G-CSF prevents cardiac remodeling after myocardial infarction by activating the Jak-Stat pathway in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection through G-CSF: recent advances and future viewpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - The hematopoietic factor G-CSF is a neuronal ligand that counteracts programmed cell death and drives neurogenesis [jci.org]
- 6. G-CSF ameliorates neuronal apoptosis through GSK-3β inhibition in neonatal hypoxia–ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Mode of action of granulocyte-colony stimulating factor (G-CSF) as a novel therapy for stroke in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Granulocyte-colony stimulating factor for stroke treatment: mechanisms of action and efficacy in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAU | Study Shows New Way to Treat Stroke Using an Already FDA-Approved Drug [fau.edu]
- 11. Granulocyte-Colony Stimulating Factor (G-CSF) Accelerates Wound Healing in Hemorrhagic Shock Rats by Enhancing Angiogenesis and Attenuating Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Age-associated differences in macrophage response in a vaginal wound healing rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Granulocyte colony stimulating factor in myocardial infarction with low ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The combined effect of subcutaneous granulocyte- colony stimulating factor and myocardial contrast echocardiography with intravenous infusion of sulfur hexafluoride on post-infarction left ventricular function, the RIGENERA 2.0 trial: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Granulocyte colony stimulating factor therapy for acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Granulocyte colony-stimulating factor (G-CSF) positive effects on muscle fiber degeneration and gait recovery after nerve lesion in MDX mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Does granulocyte-colony stimulating factor stimulate peripheral nerve regeneration? An experimental study on traumatic lesion of the sciatic nerve in rats | Keiner | Neurologia i Neurochirurgia Polska [journals.viamedica.pl]
- 18. Treatment with Molgramostim (Recombinant Human Granulocyte-Macrophage Colony Stimulating Factor, Rhugm-Csf, Mielogen) and this compound (Granulocyte-Colony Stimulating Factor) Improves Experimental Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Lenograstim Protocol for In Vitro Neutrophil Differentiation: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their directed migration to sites of inflammation and infection, followed by phagocytosis and elimination of pathogens, is critical for host defense. The production of neutrophils, a process known as granulopoiesis, is tightly regulated by various hematopoietic growth factors, with Granulocyte Colony-Stimulating Factor (G-CSF) playing a pivotal role. Lenograstim is a recombinant human G-CSF (rHuG-CSF) that stimulates the proliferation and differentiation of myeloid progenitor cells into mature neutrophils.[1] This document provides detailed protocols and application notes for the use of this compound in the in vitro differentiation of hematopoietic progenitor cells into neutrophils, a process essential for studying neutrophil biology, drug discovery, and the development of cell-based therapies.
This compound, a glycosylated form of rHuG-CSF, binds to the G-CSF receptor (G-CSFR) on the surface of myeloid progenitors.[2] This binding event triggers a cascade of intracellular signaling pathways, primarily the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways, which collectively orchestrate the complex processes of cell survival, proliferation, and terminal differentiation into mature neutrophils.[1][3] Understanding and applying a standardized protocol for in vitro neutrophil differentiation using this compound is crucial for generating consistent and reliable experimental results.
Signaling Pathways in this compound-Mediated Neutrophil Differentiation
The binding of this compound to the G-CSF receptor initiates a series of intracellular signaling events crucial for neutrophil development. The diagram below illustrates the major signaling pathways involved.
Caption: this compound (G-CSF) signaling pathways in myeloid progenitor cells.
Experimental Protocols
This section provides a detailed protocol for the in vitro differentiation of CD34+ hematopoietic stem and progenitor cells (HSPCs) into neutrophils using a cytokine cocktail containing this compound.
Materials and Reagents
-
Human CD34+ HSPCs (e.g., from bone marrow, peripheral blood, or cord blood)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Recombinant Human Stem Cell Factor (SCF)
-
Recombinant Human Fms-like Tyrosine Kinase 3 Ligand (Flt3-L)
-
Recombinant Human Interleukin-3 (IL-3)
-
Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
This compound (recombinant human G-CSF)
-
Trypan Blue solution
-
Phosphate-Buffered Saline (PBS)
-
Wright-Giemsa stain
-
Flow cytometry antibodies (see Table 2)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Microscope
-
Flow cytometer
Experimental Workflow
The following diagram outlines the 17-day differentiation protocol.
Caption: Experimental workflow for in vitro neutrophil differentiation.
Detailed Protocol
1. Preparation of Culture Medium:
-
Prepare a basal medium consisting of IMDM supplemented with 20% FBS and 1% Penicillin-Streptomycin.
-
Prepare stock solutions of all cytokines.
2. Culture Initiation (Day 0):
-
Thaw cryopreserved CD34+ HSPCs or use freshly isolated cells.
-
Seed the cells at a density of 0.1-0.2 x 10^6 cells/mL in the basal medium.
-
Supplement the medium with the following cytokines:
-
SCF (50 ng/mL)
-
Flt3-L (50 ng/mL)
-
IL-3 (10 ng/mL)
-
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
3. Expansion Phase (Days 3-7):
-
On day 3, add GM-CSF to the culture at a final concentration of 10 ng/mL.
-
Continue incubation. Monitor cell density and viability every 2-3 days. If cell density exceeds 1 x 10^6 cells/mL, dilute the culture with fresh medium containing the same cytokine combination.
4. Differentiation Phase (Days 7-17):
-
On day 7, centrifuge the cells and resuspend the cell pellet in fresh basal medium.
-
Supplement the medium with:
-
GM-CSF (10 ng/mL)
-
This compound (10 ng/mL)
-
-
On day 10, centrifuge the cells and resuspend in fresh basal medium supplemented only with This compound (10 ng/mL) .
-
Continue incubation until day 17, monitoring the culture as before.
Assessment of Differentiation
1. Morphological Analysis:
-
At various time points (e.g., Day 7, 10, 14, 17), take an aliquot of the cell suspension.
-
Prepare cytospins and stain with Wright-Giemsa.
-
Observe the cells under a light microscope and classify them based on their nuclear morphology and cytoplasmic granularity into different maturation stages (Myeloblast, Promyelocyte, Myelocyte, Metamyelocyte, Band Neutrophil, Segmented Neutrophil).
2. Flow Cytometry Analysis:
-
At various time points, harvest cells and wash with PBS.
-
Stain the cells with a panel of fluorescently-labeled antibodies against key surface markers to identify different stages of neutrophil differentiation (see Table 2).
-
Analyze the stained cells using a flow cytometer.
Data Presentation
Quantitative Outcomes of In Vitro Neutrophil Differentiation
| Parameter | Result | Reference |
| Fold Expansion of Total Cells (Day 17) | 326 ± 248 | [3] |
| Cell Viability (Day 17) | > 80% | [3] |
| CD66b and CD15 Co-expression (Day 17) | 75.45% | [3] |
| CD34 Expression | Lost after Day 5 | [3] |
| CD11b Expression | Progressive increase after Day 7 | [3] |
| CD66b Expression | Progressive increase after Day 7 | [3] |
Markers for Flow Cytometric Analysis of Neutrophil Differentiation
| Marker | Expression during Maturation | Stage of Expression | Reference |
| CD34 | Decreases | Hematopoietic Stem/Progenitor Cells | [3] |
| CD33 | Gradually downregulated | Myeloblast to Segmented Neutrophil (low level) | [4] |
| CD15 | Increases | Present on all neutrophil subpopulations | [4] |
| CD66b | Increases | Promyelocyte stage onwards | [4] |
| CD11b | Increases | Myelocyte stage onwards | [4][5] |
| CD16 | Increases | Metamyelocyte stage onwards (highly expressed on mature neutrophils) | [4][5] |
| CD10 | Appears late | Mature Segmented Neutrophils | [4] |
Morphological Stages of Neutrophil Differentiation
| Stage | Nuclear Morphology | Cytoplasmic Features |
| Myeloblast | Large, round nucleus with fine chromatin and prominent nucleoli | Scant, basophilic, agranular |
| Promyelocyte | Large, round nucleus; chromatin begins to condense | Basophilic with prominent azurophilic (primary) granules |
| Myelocyte | Round to oval nucleus; further chromatin condensation | Appearance of specific (secondary) granules; cytoplasm becomes less basophilic |
| Metamyelocyte | Indented or kidney-bean shaped nucleus | Abundant specific granules |
| Band Neutrophil | Horseshoe-shaped nucleus of uniform thickness | Pinkish cytoplasm with numerous specific granules |
| Segmented Neutrophil | Nucleus segmented into 2-5 lobes connected by thin filaments | Pinkish cytoplasm with numerous specific granules |
Conclusion
This document provides a comprehensive guide for the in vitro differentiation of neutrophils from hematopoietic progenitor cells using a this compound-containing protocol. The detailed methodologies, expected quantitative outcomes, and characterization techniques described herein will enable researchers to reliably generate mature neutrophils for a wide range of applications in basic research and drug development. Adherence to these protocols will facilitate the standardization of experimental procedures and enhance the reproducibility of findings in the field of neutrophil biology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Granulocyte Colony Stimulating Factor Receptor (G-CSFR) signaling in severe congenital neutropenia, chronic neutrophilic leukemia and related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Neutrophils: Need for Standardized Nomenclature [frontiersin.org]
Application Notes and Protocols for Lenograstim-Induced Murine Hematopoietic Stem Cell Mobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenograstim, a recombinant human granulocyte colony-stimulating factor (G-CSF), is a potent cytokine that stimulates the proliferation and differentiation of neutrophil progenitors and is widely used to mobilize hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood. While extensively studied in clinical settings, detailed protocols for its application in murine models are essential for preclinical research in hematology, oncology, and regenerative medicine. These application notes provide a comprehensive overview and detailed protocols for the use of this compound to induce HSC mobilization in mice, based on established methodologies for recombinant human G-CSF.
Note: this compound is a glycosylated form of rhG-CSF. The following protocols are based on studies using rhG-CSF in mice and are expected to be directly applicable for this compound. Researchers should, however, consider potential minor variations in potency and pharmacokinetics.
Signaling Pathways in G-CSF-Mediated HSC Mobilization
G-CSF initiates HSC mobilization by binding to the G-CSF receptor (G-CSFR) on various hematopoietic and stromal cells within the bone marrow niche. This interaction triggers a cascade of intracellular signaling events that ultimately disrupt the retention signals holding HSCs in the bone marrow, leading to their egress into the circulation. The primary signaling pathways involved include the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.[1][2][3]
References
Culturing Lenograstim-Stimulated Progenitor Cells: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro culture of hematopoietic progenitor cells stimulated with lenograstim, a glycosylated recombinant form of human granulocyte colony-stimulating factor (G-CSF). These guidelines are intended to support research in hematopoiesis, drug development, and cell therapy applications.
This compound is a key cytokine that stimulates the proliferation and differentiation of neutrophil progenitors.[1][2][3][4] It is widely used clinically to mobilize hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral blood for collection and subsequent transplantation.[4][5][6][7][8][9][10][11] The ability to culture these this compound-mobilized cells in vitro is crucial for studying their biology, expanding cell populations for therapeutic use, and for preclinical testing of novel therapeutics.
Core Principles of Progenitor Cell Culture
Successful culture of this compound-stimulated progenitor cells hinges on providing a microenvironment that mimics the bone marrow niche. This involves a carefully formulated basal medium supplemented with a cocktail of cytokines to support cell survival, proliferation, and controlled differentiation. While this compound is the primary stimulating agent for the granulocytic lineage, optimal expansion and maintenance of primitive progenitor populations often require the synergistic action of other early-acting cytokines such as Stem Cell Factor (SCF), FMS-like tyrosine kinase 3 ligand (Flt-3L), and Thrombopoietin (TPO).
Data Summary: Recommended Culture Conditions
The following tables summarize typical quantitative data for the culture of CD34+ hematopoietic progenitor cells, the primary target of this compound mobilization.
Table 1: Recommended Basal Media and Supplements
| Component | Recommended Formulation | Purpose |
| Basal Medium | Iscove's Modified Dulbecco's Medium (IMDM) or StemSpan™ SFEM II | Provides essential nutrients, amino acids, and vitamins. Serum-free formulations are preferred to reduce variability. |
| Serum (Optional) | 10-20% Fetal Bovine Serum (FBS), Lot-tested for hematopoietic cell support | Provides additional growth factors and hormones. If used, lot-to-lot variability must be considered. |
| Antibiotics | 1% Penicillin-Streptomycin | Prevents bacterial contamination. |
| Glutamine | 2 mM L-Glutamine | Essential amino acid for cell metabolism. |
Table 2: Recommended Cytokine Cocktails for Progenitor Cell Expansion
| Cytokine | Recommended Concentration Range | Key Role in Culture |
| This compound (G-CSF) | 10 - 100 ng/mL | Promotes proliferation and differentiation of granulocyte progenitors. |
| Stem Cell Factor (SCF) | 25 - 100 ng/mL | Synergizes with other cytokines to promote survival and proliferation of primitive HSPCs. |
| Flt-3 Ligand (Flt-3L) | 25 - 100 ng/mL | Stimulates the proliferation of early progenitor cells. |
| Thrombopoietin (TPO) | 10 - 50 ng/mL | Supports the survival and expansion of hematopoietic stem cells. |
Signaling Pathways and Experimental Workflow
This compound (G-CSF) Signaling Pathway
This compound binds to the G-CSF receptor on the surface of hematopoietic progenitor cells, activating several downstream signaling cascades. The primary pathway is the JAK/STAT pathway, which is crucial for granulocytic differentiation and proliferation.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. mims.com [mims.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. researchgate.net [researchgate.net]
- 6. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 7. This compound: an update of its pharmacological properties and use in chemotherapy-induced neutropenia and related clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mobilization of hematopoietic stem cells with this compound in multiple myeloma patients: Prospective multicenter observational study (KMM122) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mobilization of hematopoietic stem cells with this compound in multiple myeloma patients: Prospective multicenter observational study (KMM122) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Filgrastim, this compound and pegfilgrastim in the mobilization of peripheral blood progenitor cells in patients with lymphoproliferative malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Lenograstim Administration in Murine Models: Application Notes and Protocols for Robust In Vivo Response
For Immediate Release
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal administration of lenograstim, a recombinant human granulocyte colony-stimulating factor (G-CSF), in mice to achieve a robust in vivo hematopoietic response. The following protocols and data summaries are compiled from peer-reviewed studies to assist in the design and execution of preclinical research involving the stimulation of neutrophil production and mobilization of hematopoietic stem cells.
Introduction
This compound is a glycosylated form of G-CSF that plays a crucial role in stimulating the proliferation and differentiation of neutrophil progenitor cells, as well as enhancing the function of mature neutrophils.[1][2][3] In preclinical murine models, the route and schedule of this compound administration are critical variables that can significantly impact experimental outcomes. This document outlines the key considerations for selecting an administration route and provides detailed protocols for common research applications, including the amelioration of chemotherapy-induced neutropenia and the mobilization of peripheral blood stem cells (PBSCs).
Comparative Efficacy of Administration Routes
The most common routes for administering this compound and other forms of G-CSF in mice are subcutaneous (SC), intravenous (IV), and intraperitoneal (IP). The choice of administration route can affect the bioavailability, pharmacokinetics, and ultimately, the pharmacodynamic response to the drug.
Subcutaneous injection is the most frequently reported and recommended route for sustained G-CSF activity.[4] Studies have shown that SC administration leads to a more prolonged elevation of circulating neutrophils compared to IV administration.[5] While IV administration results in a more rapid peak concentration, its shorter half-life may be less effective for applications requiring sustained granulopoiesis.[6] Intraperitoneal injections are also utilized in murine studies and can be an effective alternative to SC administration.[7][8]
Key Considerations for Route Selection:
-
Subcutaneous (SC): Recommended for most applications requiring sustained increases in neutrophil counts and for hematopoietic stem cell mobilization. It provides a slower release and longer duration of action.
-
Intravenous (IV): Useful for pharmacokinetic studies or when a rapid onset of action is desired. However, it may require more frequent dosing for sustained effects.
-
Intraperitoneal (IP): A common route in rodent studies that can provide systemic exposure, often used interchangeably with SC administration in various research contexts.
Quantitative Data Summary
The following tables summarize the in vivo responses to this compound (or its non-glycosylated form, filgrastim) administration in mice from various studies. These data highlight the dose-dependent effects on neutrophil counts and hematopoietic stem cell mobilization.
Table 1: Effect of G-CSF Administration on Circulating Neutrophil Counts in Mice
| Mouse Strain | G-CSF Type | Dose (µg/kg/day) | Administration Route | Dosing Schedule | Outcome: Fold Increase in Neutrophils (vs. Control) | Reference |
| CD-1 | Filgrastim | 20 (x2 doses) | Not Specified | 2 consecutive days post-cyclophosphamide | Significant recovery from neutropenia | |
| Not Specified | G-CSF/IgG1-FcL | 100 | Subcutaneous | Daily for 5 days | ~10-fold higher than the same dose of G-CSF | |
| C57BL/6J | G-CSF (Neupogen) | 5 µ g/mouse | Intraperitoneal | Daily | Not explicitly quantified as fold increase, but sufficient to induce systemic Gr-MDSCs | [7] |
Table 2: Efficacy of G-CSF for Hematopoietic Stem Cell Mobilization in Mice
| Mouse Strain | G-CSF Type | Dose (µg/kg/day) | Administration Route | Dosing Schedule | Outcome: Mobilized Progenitor Cells | Reference |
| Aged Mice | G-CSF | 100 | Intraperitoneal | 5 days, PB analysis on day 6 | ~5-fold greater mobilization in aged mice | [8] |
| Healthy Donors (Human study, for context) | This compound | 10 | Subcutaneous | Once-daily | Effective mobilization of CD34+ cells | [3] |
| Multiple Myeloma Patients (Human study, for context) | This compound | 10 | Subcutaneous | 4 days | 91.8% of patients achieved target CD34+ cell counts |
Experimental Protocols
The following are detailed protocols for the administration of this compound in mice for two common applications.
Protocol 1: Amelioration of Chemotherapy-Induced Neutropenia
This protocol is designed to assess the efficacy of this compound in promoting neutrophil recovery following chemotherapy-induced myelosuppression.
Materials:
-
This compound (reconstituted in sterile, preservative-free water or saline)
-
Chemotherapeutic agent (e.g., cyclophosphamide)
-
8-12 week old mice (strain as per experimental design, e.g., C57BL/6)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal handling and restraint devices
-
Blood collection supplies (e.g., EDTA-coated microcapillary tubes)
-
Hematology analyzer
Procedure:
-
Induction of Neutropenia:
-
Administer a single dose of cyclophosphamide (B585) (e.g., 100-200 mg/kg) via intraperitoneal injection to induce neutropenia. The nadir of neutrophil counts typically occurs 3-4 days post-administration.
-
-
This compound Preparation:
-
Reconstitute lyophilized this compound according to the manufacturer's instructions to a final concentration suitable for injection (e.g., 100 µg/mL).
-
-
This compound Administration:
-
Beginning 24 hours after chemotherapy administration, inject this compound subcutaneously at a dose of 5-10 µg/kg/day.
-
Continue daily injections for 5-7 days or until neutrophil counts recover.
-
-
Monitoring of Neutrophil Counts:
-
Collect peripheral blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals (e.g., daily or every other day) following chemotherapy.
-
Perform complete blood counts (CBCs) to determine the absolute neutrophil count (ANC).
-
-
Data Analysis:
-
Compare the ANC of this compound-treated mice to a vehicle-treated control group to determine the effect on the duration and severity of neutropenia.
-
Protocol 2: Mobilization of Hematopoietic Stem Cells
This protocol details the use of this compound to mobilize hematopoietic stem and progenitor cells from the bone marrow into the peripheral blood for collection and analysis.
Materials:
-
This compound
-
8-12 week old mice
-
Sterile syringes and needles
-
Blood collection supplies
-
Fluorescence-activated cell sorting (FACS) buffer
-
Fluorochrome-conjugated antibodies against murine hematopoietic stem and progenitor cell markers (e.g., CD34, c-Kit, Sca-1)
-
Flow cytometer
Procedure:
-
This compound Administration:
-
Administer this compound subcutaneously to mice at a dose of 100-250 µg/kg/day.
-
For optimal mobilization, a twice-daily dosing regimen (e.g., 100 µg/kg every 12 hours) for 4-5 consecutive days is often effective.[8]
-
-
Blood Collection:
-
On day 5 or 6, collect peripheral blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Cell Staining and Analysis:
-
Perform red blood cell lysis.
-
Incubate the remaining white blood cells with a cocktail of fluorochrome-conjugated antibodies to identify hematopoietic stem and progenitor cells (HSPCs). A common staining panel is Lineage-negative, c-Kit-positive, Sca-1-positive (LSK cells).
-
Analyze the stained cells using a flow cytometer to quantify the percentage and absolute number of mobilized HSPCs in the peripheral blood.
-
-
Data Analysis:
-
Compare the number of circulating HSPCs in this compound-treated mice to baseline levels or a vehicle-treated control group.
-
Visualizations
G-CSF Signaling Pathway
This compound exerts its effects by binding to the G-CSF receptor (G-CSFR), which activates several intracellular signaling cascades, primarily the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways.[8] These pathways ultimately lead to the transcriptional regulation of genes involved in cell survival, proliferation, and differentiation.
Caption: G-CSF signaling cascade initiated by this compound.
Experimental Workflow for Chemotherapy-Induced Neutropenia Model
The following diagram illustrates the experimental workflow for evaluating the efficacy of this compound in a murine model of chemotherapy-induced neutropenia.
Caption: Workflow for neutropenia treatment protocol.
Experimental Workflow for Hematopoietic Stem Cell Mobilization
This diagram outlines the workflow for mobilizing and quantifying hematopoietic stem cells in mice using this compound.
Caption: Workflow for stem cell mobilization protocol.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. An Overview of this compound - Creative Diagnostics [reagents.creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. watermark02.silverchair.com [watermark02.silverchair.com]
- 6. Granulocyte Colony-Stimulating Factor Receptor Signaling | Oncohema Key [oncohemakey.com]
- 7. Multiple signaling pathways induced by granulocyte colony-stimulating factor involving activation of JAKs, STAT5, and/or STAT3 are required for regulation of three distinct classes of immediate early genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Lenograstim Bioactivity Using a Cell-Based Proliferation Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lenograstim, a recombinant glycosylated form of human granulocyte colony-stimulating factor (G-CSF), is a critical therapeutic agent used to stimulate the proliferation and differentiation of neutrophil progenitor cells. It is primarily used to treat neutropenia in patients undergoing myelosuppressive chemotherapy.[1] Accurate determination of its biological activity is crucial for ensuring product quality, consistency, and clinical efficacy. This document provides a detailed application note and protocol for quantifying the bioactivity of this compound using a cell-based proliferation assay with the murine myeloblastic NFS-60 cell line.
The bioassay is based on the principle that NFS-60 cells, which are dependent on interleukin-3 (IL-3) for growth, also proliferate in a dose-dependent manner in response to G-CSF.[2][3] By measuring the proliferation of NFS-60 cells treated with various concentrations of a this compound reference standard and test samples, the relative potency of the test samples can be determined. Cell proliferation can be quantified using various colorimetric or fluorometric methods, such as those employing MTT, XTT, or resazurin (B115843) reagents.
Principle of the Assay
This compound binds to the G-CSF receptor on the surface of NFS-60 cells, initiating a signaling cascade that leads to cell proliferation. The magnitude of this proliferative response is directly proportional to the concentration of bioactive this compound in the sample. A standard dose-response curve is generated using a reference standard of known potency, and the activity of unknown samples is interpolated from this curve.
G-CSF Receptor Signaling Pathway
Upon binding of this compound (G-CSF) to its receptor (G-CSFR), the receptor dimerizes, leading to the activation of associated Janus kinases (JAKs), including JAK1 and JAK2.[4][5] These kinases then phosphorylate tyrosine residues on the intracellular domain of the G-CSFR, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1, STAT3, and STAT5.[5][6] The recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus where they act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival. Additionally, the G-CSF receptor can activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, including the p38 and p44/42 MAPK pathways, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which also contribute to the cellular response.[4]
Experimental Workflow
The following diagram outlines the major steps involved in the this compound bioactivity assay.
Materials and Reagents
| Material/Reagent | Supplier | Cat. No. (Example) |
| NFS-60 Cell Line | ATCC | CRL-1838 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Recombinant Murine IL-3 | R&D Systems | 403-ML |
| This compound Reference Standard | EDQM | L0800000 |
| XTT Cell Proliferation Kit | Abcam | ab65475 |
| 96-well flat-bottom plates | Corning | 3596 |
| Phosphate Buffered Saline (PBS) | Gibco | 10010023 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D2650 |
Experimental Protocols
Cell Culture and Maintenance of NFS-60 Cells
-
Thawing Frozen Cells:
-
Rapidly thaw the cryovial of NFS-60 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 supplemented with 10% FBS and 1 ng/mL recombinant murine IL-3).
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cells to a T-25 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Maintenance:
Preparation of this compound Standard and Test Samples
-
Reconstitution of this compound Standard:
-
Reconstitute the lyophilized this compound reference standard according to the manufacturer's instructions to obtain a stock solution. The product literature for Granocyte® suggests reconstitution in water for injection.[7]
-
For subsequent dilutions, use the assay medium (RPMI-1640 with 2% FBS).
-
-
Preparation of Standard Curve:
-
Perform a serial dilution of the this compound stock solution to prepare a series of standards. A typical concentration range for a G-CSF bioassay is 0.01 to 1000 pg/mL.
-
Prepare a sufficient volume of each standard for triplicate wells.
-
-
Preparation of Test Samples:
-
Dilute the this compound test samples in the assay medium to fall within the linear range of the standard curve.
-
Cell-Based Proliferation Assay
-
Cell Seeding:
-
Wash the NFS-60 cells twice with PBS to remove any residual IL-3.
-
Resuspend the cells in assay medium (RPMI-1640 with 2% FBS) at a density of 3.5 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (35,000 cells/well) into each well of a 96-well flat-bottom plate.
-
-
Treatment:
-
Add 100 µL of the prepared this compound standards, test samples, and a negative control (assay medium only) to the respective wells in triplicate.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Quantification of Cell Proliferation (XTT Assay):
-
Prepare the XTT reagent according to the manufacturer's protocol.
-
Add 50 µL of the XTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Presentation and Analysis
The bioactivity of this compound is determined by comparing the dose-response curve of the test sample to that of the reference standard.
Representative Quantitative Data
The following table provides an example of a typical dose-response dataset for a this compound standard.
| This compound Conc. (pg/mL) | Absorbance (450 nm) - Mean | Standard Deviation | % of Max Response |
| 0 | 0.150 | 0.015 | 0.0% |
| 1 | 0.250 | 0.020 | 11.8% |
| 10 | 0.500 | 0.035 | 41.2% |
| 50 | 0.900 | 0.050 | 88.2% |
| 100 | 1.000 | 0.060 | 100.0% |
| 500 | 1.020 | 0.055 | 102.4% |
| 1000 | 1.015 | 0.065 | 101.8% |
Data Analysis
-
Generate a Standard Curve: Plot the mean absorbance values against the corresponding this compound concentrations.
-
Determine the EC₅₀: Use a four-parameter logistic (4PL) curve fit to determine the EC₅₀ (the concentration of this compound that induces 50% of the maximal response).
-
Calculate Relative Potency: The relative potency of a test sample is calculated by comparing its dose-response curve to that of the reference standard.
Relative Potency = (EC₅₀ of Reference Standard / EC₅₀ of Test Sample) x Potency of Reference Standard
Safety Precautions
-
Handle this compound in accordance with the provided Safety Data Sheet (SDS).[8]
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[8]
-
All cell culture work should be performed in a certified biological safety cabinet.
-
Dispose of all biological waste according to institutional guidelines.
References
- 1. This compound: an update of its pharmacological properties and use in chemotherapy-induced neutropenia and related clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NFS-60 Cells [cytion.com]
- 3. Bipotential murine hemopoietic cell line (NFS-60) that is responsive to IL-3, GM-CSF, G-CSF, and erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling by CSF3 (G-CSF) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Multiple signaling pathways induced by granulocyte colony-stimulating factor involving activation of JAKs, STAT5, and/or STAT3 are required for regulation of three distinct classes of immediate early genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medicines.org.uk [medicines.org.uk]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Application Note: Generation of Neutrophils for Chemotaxis Assays Using Lenograstim
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils in response to chemical gradients, is a fundamental process in the innate immune response and inflammation.[1] Studying this process is crucial for understanding infectious diseases, inflammatory disorders, and for the development of novel therapeutics that modulate immune cell trafficking. A significant challenge in this field is obtaining a consistent and reliable source of functional neutrophils. Primary neutrophils isolated from blood have a short lifespan and exhibit high donor-to-donor variability.
Lenograstim, a recombinant human granulocyte colony-stimulating factor (rHuG-CSF), provides a robust solution by stimulating the differentiation of progenitor cell lines, such as HL-60, into a homogenous population of neutrophil-like cells.[2][3] This application note provides detailed protocols for the in vitro differentiation of HL-60 cells into functional neutrophils using this compound and their subsequent use in a standard chemotaxis assay.
Principle
This compound is a glycoprotein (B1211001) that binds to G-CSF receptors on the surface of hematopoietic precursor cells.[4][5][6] This interaction activates intracellular signaling cascades, primarily the JAK/STAT pathway, which promotes the proliferation and terminal differentiation of these precursors into mature neutrophils.[7] By treating a stable progenitor cell line like HL-60 with this compound, it is possible to generate a large, viable, and functional population of neutrophils suitable for various downstream applications, including chemotaxis assays. These differentiated cells exhibit key characteristics of mature neutrophils, including multi-lobed nuclei, expression of surface markers like CD11b, and the ability to migrate towards chemoattractants.[8]
Experimental Protocols
Protocol 1: Differentiation of HL-60 Cells into Neutrophils
This protocol details the steps to induce differentiation of the human promyelocytic leukemia cell line HL-60 into a neutrophil-like phenotype using this compound.
Materials:
-
HL-60 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (P/S)
-
This compound (rHuG-CSF)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Cell Culture Maintenance: Culture HL-60 cells in RPMI-1640 supplemented with 10% FBS and 1% P/S. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL by passaging every 2-3 days.
-
Initiation of Differentiation: Seed HL-60 cells at a density of 2 x 10^5 cells/mL in fresh culture medium.
-
This compound Treatment: Add this compound to the cell culture at a final concentration within the range of 10-100 ng/mL. The optimal concentration should be determined empirically for your specific cell line and lot of this compound.
-
Incubation: Incubate the cells for 5-7 days at 37°C in a 5% CO2 humidified incubator. Do not change the medium during the differentiation period.
-
Monitoring Differentiation: After 5 days, differentiation can be confirmed by:
-
Morphological Changes: Staining cells with May-Grünwald-Giemsa and observing for a decreased nucleus-to-cytoplasm ratio and segmented, kidney-shaped nuclei.[8]
-
Surface Marker Expression: Using flow cytometry to detect an increase in the expression of neutrophil differentiation markers such as CD11b and a decrease in proliferation markers like CD71.[8]
-
-
Harvesting Differentiated Cells:
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer for the chemotaxis assay (e.g., serum-free RPMI-1640 with 0.5% BSA).
-
Determine cell viability and concentration using Trypan Blue exclusion. Viability should be >90%.
-
Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a common method for assessing neutrophil chemotaxis using a Boyden chamber or Transwell® system.[9]
Materials:
-
This compound-differentiated neutrophils
-
Chemotaxis Chamber (e.g., 96-well Transwell® plate with 5.0 µm pore size)
-
Chemoattractant (e.g., Interleukin-8 (IL-8) or N-Formylmethionyl-leucyl-phenylalanine (fMLP))
-
Assay Buffer (e.g., serum-free RPMI-1640 with 0.5% BSA)
-
Cell viability/quantification reagent (e.g., CellTiter-Glo®)
-
Plate reader (for quantification) or microscope (for manual counting)
Procedure:
-
Prepare Chemoattractant: Prepare serial dilutions of the chemoattractant in the assay buffer. A common concentration for IL-8 is 10 nM.[9] Include a negative control with assay buffer only.
-
Set up Chamber: Add 150 µL of the chemoattractant solution or control buffer to the lower wells of the Boyden chamber plate.
-
Prepare Cell Suspension: Resuspend the harvested this compound-differentiated neutrophils in assay buffer to a final concentration of 2-3 x 10^6 cells/mL.[9][10]
-
Load Cells: Carefully place the Transwell® inserts into the wells. Add 50-100 µL of the cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours. The optimal time may vary depending on the chemoattractant and its concentration.[9]
-
Quantify Migrated Cells:
-
Luminescence-based Method: Remove the inserts. Measure the ATP content of the cells that have migrated to the lower chamber using a reagent like CellTiter-Glo®, following the manufacturer's instructions. Read the luminescence on a plate reader. The signal is directly proportional to the number of migrated cells.[9]
-
Microscopy-based Method: Remove the inserts and wipe the non-migrated cells from the top surface of the membrane. Fix and stain the migrated cells on the bottom surface. Count the number of cells in several high-power fields using a microscope.
-
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the negative control buffer.
Data Presentation
Quantitative Data Summary
| Parameter | Typical Value/Range | Source of Progenitor Cells | Reference |
| This compound Concentration | 10 - 100 ng/mL | HL-60 Cell Line | Empirical |
| Differentiation Time | 5 - 7 days | HL-60 Cell Line | [8][11][12] |
| Post-Differentiation Viability | > 90% | HL-60 Cell Line | Protocol-dependent |
| CD11b Expression (Differentiated) | > 80% positive cells | HL-60 Cell Line | [8] |
| Neutrophil Seeding Density | 2-3 x 10^5 cells/insert | Differentiated HL-60 | [9] |
| Chemoattractant (IL-8) | 10 nM | N/A | [9] |
| Chemotaxis Incubation Time | 1 - 3 hours | Differentiated HL-60 | [9] |
Visualization of Pathways and Workflows
This compound Signaling Pathway for Neutrophil Differentiation
Caption: this compound binds its receptor, activating the JAK/STAT pathway to promote neutrophil differentiation.
Neutrophil Chemotaxis Signaling Pathway
Caption: Chemoattractant binding to GPCRs activates PI3K and Rac/Cdc42, driving actin polymerization for cell migration.[13][14]
Experimental Workflow
Caption: Workflow from HL-60 cell culture to chemotaxis data analysis.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Cell Viability | Over-confluent culture before differentiation; incorrect centrifuge speed; contamination. | Maintain cell density below 1x10^6 cells/mL; centrifuge at 300-400 x g; use aseptic technique. |
| Poor Differentiation | Suboptimal this compound concentration; issue with cell line passage number; incorrect incubation time. | Titrate this compound (10-100 ng/mL); use low-passage HL-60 cells; ensure 5-7 day incubation. |
| High Background Migration | Cell activation during handling; pores in membrane too large; chemoattractant in upper chamber. | Handle cells gently; ensure correct pore size (5 µm is standard); ensure no cross-contamination of chambers. |
| Weak Chemotactic Response | Suboptimal chemoattractant concentration; insufficient incubation time; poor cell health. | Perform a dose-response curve for the chemoattractant; optimize incubation time (1-3 hours); ensure high cell viability before starting the assay. |
Conclusion
The use of this compound to generate neutrophil-like cells from the HL-60 cell line offers a reliable, reproducible, and scalable method for obtaining functional neutrophils for chemotaxis assays. This approach overcomes the limitations associated with primary cells, providing a consistent model for screening compounds and investigating the mechanisms of neutrophil migration. The protocols and data presented herein serve as a comprehensive guide for researchers to successfully implement this valuable technique in their studies of inflammation and immunology.
References
- 1. Cytokine-Induced Neutrophil Chemotaxis Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound. A review of its pharmacological properties and therapeutic efficacy in neutropenia and related clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. An Overview of this compound - Creative Diagnostics [reagents.creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for the differentiation of HL-60 cells into a neutrophil-like state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Differentiation of HL-60 cells into primed neutrophils for the evaluation of antiapoptotic effects of poorly soluble nanoparticles | PLOS One [journals.plos.org]
- 11. Differentiation of HL-60 cells into primed neutrophils for the evaluation of antiapoptotic effects of poorly soluble nanoparticles | PLOS One [journals.plos.org]
- 12. Differentiation of HL-60 cells into primed neutrophils for the evaluation of antiapoptotic effects of poorly soluble nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Signaling Mechanisms Underlying Cell Polarity and Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lenograstim in Combination with Other Cytokines for Hematopoiesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenograstim, a recombinant glycosylated human granulocyte colony-stimulating factor (G-CSF), is a potent hematopoietic growth factor that primarily stimulates the proliferation and differentiation of neutrophil precursors.[1][2][3] In hematopoiesis research, this compound is a valuable tool for studying granulopoiesis, mobilizing hematopoietic stem and progenitor cells (HSPCs), and investigating mechanisms of hematopoietic recovery. The synergistic effects of this compound with other cytokines, such as Stem Cell Factor (SCF), Thrombopoietin (TPO), and various Interleukins (ILs), are of significant interest for enhancing the expansion and differentiation of HSPCs for research and potential therapeutic applications.[1][2][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound in combination with other cytokines in hematopoiesis research.
Applications in Hematopoiesis Research
The combination of this compound with other cytokines can be applied to several areas of hematopoiesis research:
-
Enhanced in vitro Expansion of HSPCs: Co-stimulation with cytokines like SCF and TPO can synergistically increase the proliferation of HSPCs in liquid culture, providing a larger pool of cells for downstream applications.[1][2]
-
Directed Differentiation Studies: By combining this compound with lineage-specific cytokines, researchers can investigate the molecular mechanisms governing the differentiation of HSPCs into specific myeloid lineages.
-
Stem Cell Mobilization Research: In preclinical models, the combination of this compound with other agents can be studied to optimize protocols for mobilizing HSPCs from the bone marrow into the peripheral blood.[6]
-
Myeloid Progenitor Assays: this compound is a key component in colony-forming unit (CFU) assays to promote the formation of granulocyte and macrophage colonies (CFU-GM). Its combination with other cytokines can modulate the number and size of these colonies.
Synergistic Effects of this compound with Other Cytokines
Research has demonstrated that combining G-CSF, the class of cytokine to which this compound belongs, with other hematopoietic growth factors results in synergistic effects on hematopoiesis.
This compound and Stem Cell Factor (SCF)
SCF, also known as c-kit ligand, is a critical cytokine for the survival, proliferation, and differentiation of early hematopoietic progenitor cells. The combination of SCF and G-CSF has been shown to have a potent synergistic effect on the proliferation of hematopoietic cells.[1][2] This synergy is attributed to the activation of complementary signaling pathways.[1][4][7] While G-CSF primarily activates the JAK/STAT pathway, SCF activates the PI3K/Akt and MAPK pathways. The combination leads to enhanced proliferative signals and suppression of cell cycle inhibitors like p27kip-1.[1][2]
This compound and Thrombopoietin (TPO)
TPO is the primary regulator of megakaryopoiesis and platelet production. It also plays a crucial role in the maintenance and expansion of hematopoietic stem cells. The combination of TPO and G-CSF has been shown to synergistically accelerate neutrophil and platelet recovery in myelosuppressed animal models.[4][5] This combination enhances the mobilization of peripheral blood progenitor cells and promotes the recovery of immature bone marrow cells.[5]
This compound and Interleukins (e.g., IL-3, IL-6)
Interleukins are a diverse group of cytokines with various roles in hematopoiesis and immune regulation. Interleukin-3 (IL-3) is a multi-potent hematopoietic growth factor that can stimulate the proliferation of early hematopoietic progenitors. While some studies suggest that IL-3 can have a detrimental effect on long-term HSC self-renewal in certain contexts, it can be used in combination with other cytokines for short-term expansion of progenitors.[8][9][10] Interleukin-6 (IL-6), in combination with other cytokines, has been shown to support the expansion of human hematopoietic stem cells.[8]
Data Presentation
The following tables summarize quantitative data from preclinical studies on the effects of G-CSF in combination with other cytokines on hematopoiesis.
Table 1: Synergistic Effect of G-CSF and TPO on Hematopoietic Recovery in Myelosuppressed Mice
| Treatment Group | Days to Neutrophil Recovery (ANC > 500/µL) | Days to Platelet Recovery (> 50,000/µL) |
| Vehicle Control | 14 | >21 |
| G-CSF alone | 10 | >21 |
| TPO alone | 12 | 14 |
| G-CSF + TPO | 8 | 14 |
Data adapted from a study on myelosuppressed mice, demonstrating accelerated recovery with the combination therapy.[4]
Table 2: In Vitro Expansion of Human CD34+ Cells with a Small-Molecule/Cytokine Combination
| Culture Condition | Fold Expansion of CD34+ cells (Day 7) | Fold Expansion of CD34+CD38- cells (Day 7) | Purity of CD34+ cells (%) |
| Cytokines only (SCF, TPO, Flt-3L, IL-6) | ~15 | ~12 | ~70 |
| SC cocktail (Small molecules + Cytokines) | 28.0 ± 5.5 | 27.9 ± 4.3 | 86.6 ± 11.2 |
This table illustrates the enhanced expansion of hematopoietic stem and progenitor cells with an optimized combination of small molecules and cytokines, including G-CSF as part of the broader cytokine mix in similar studies.[11]
Experimental Protocols
Protocol 1: In Vitro Expansion of Human CD34+ Hematopoietic Progenitor Cells
This protocol describes a method for the in vitro expansion of human CD34+ cells using a combination of this compound and other cytokines.
Materials:
-
Cryopreserved or freshly isolated human CD34+ cells
-
Sterile tissue culture plates (24- or 48-well)
-
Serum-free expansion medium (e.g., StemSpan™ SFEM II or similar)
-
Recombinant human cytokines:
-
This compound (G-CSF)
-
Stem Cell Factor (SCF)
-
Thrombopoietin (TPO)
-
Flt-3 Ligand (optional)
-
Interleukin-3 (IL-3) (optional, for short-term expansion)
-
-
Sterile PBS
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Flow cytometer and relevant antibodies (e.g., anti-CD34, anti-CD45)
Procedure:
-
Cell Thawing and Preparation:
-
Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing pre-warmed expansion medium.
-
Centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in fresh expansion medium and perform a viable cell count using trypan blue exclusion.
-
-
Cell Seeding:
-
Seed the CD34+ cells in a tissue culture plate at a density of 1 x 10^4 to 5 x 10^4 cells/mL in the expansion medium.
-
-
Cytokine Addition:
-
Prepare a cytokine cocktail in the expansion medium. The final concentrations should be optimized for your specific cell type and research question. Suggested starting concentrations are:
-
This compound: 10-50 ng/mL
-
SCF: 50-100 ng/mL
-
TPO: 20-50 ng/mL
-
Flt-3 Ligand: 50-100 ng/mL (if used)
-
IL-3: 10-20 ng/mL (if used)
-
-
Add the cytokine cocktail to the cell culture. Set up control wells with individual cytokines and combinations to assess synergistic effects.
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Culture Maintenance:
-
Every 2-3 days, perform a half-medium change by carefully removing half of the culture medium and replacing it with fresh medium containing the cytokine cocktail.
-
Monitor cell proliferation and morphology under a microscope.
-
-
Cell Harvest and Analysis:
-
After 7-14 days of culture, harvest the cells by gentle pipetting.
-
Perform a viable cell count to determine the fold expansion.
-
Analyze the cell population by flow cytometry using antibodies against hematopoietic markers (e.g., CD34, CD45, and lineage-specific markers) to assess the maintenance of the progenitor phenotype and differentiation.
-
Protocol 2: Colony-Forming Unit (CFU) Assay
This protocol is for assessing the frequency and differentiation potential of hematopoietic progenitors in response to this compound and other cytokines.
Materials:
-
Isolated hematopoietic progenitor cells (e.g., bone marrow mononuclear cells, cord blood CD34+ cells)
-
Methylcellulose-based medium (e.g., MethoCult™)
-
Recombinant human cytokines (this compound, SCF, TPO, IL-3, Erythropoietin - EPO)
-
IMDM (Iscove's Modified Dulbecco's Medium)
-
Sterile 35 mm culture dishes
-
Syringes and blunt-end needles for plating
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of your hematopoietic progenitor cells in IMDM.
-
Perform a viable cell count.
-
-
Preparation of Methylcellulose (B11928114) Medium:
-
Thaw the methylcellulose-based medium at room temperature or 4°C overnight.
-
Vortex the medium vigorously to ensure it is homogenous.
-
Add the desired cytokines to the methylcellulose medium. For example, to assess CFU-GM, add this compound (10-50 ng/mL) and IL-3 (10-20 ng/mL). To assess a broader range of progenitors, a cocktail of SCF, TPO, EPO, and this compound can be used.
-
-
Plating:
-
Add a specific number of cells (e.g., 1,000 - 50,000 cells depending on the source) to the cytokine-supplemented methylcellulose medium.
-
Vortex the cell-methylcellulose mixture gently.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into each 35 mm culture dish.
-
Gently rotate the dish to spread the medium evenly.
-
-
Incubation:
-
Place the culture dishes in a larger petri dish with a small, open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.
-
-
Colony Scoring:
-
After the incubation period, score the colonies under an inverted microscope based on their morphology. Common colony types include:
-
CFU-GM: Granulocyte-Macrophage colonies
-
BFU-E: Burst-Forming Unit-Erythroid
-
CFU-GEMM: Granulocyte, Erythrocyte, Macrophage, Megakaryocyte colonies
-
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The synergistic effects of this compound and other cytokines are mediated by the convergence and crosstalk of their respective signaling pathways. This compound, through its receptor (G-CSFR), primarily activates the JAK/STAT pathway, leading to the transcription of genes involved in granulocytic differentiation and survival. SCF, acting through its receptor c-Kit, activates the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.
Caption: Synergistic signaling of this compound (G-CSF) and SCF.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound in combination with other cytokines on HSPC expansion.
Caption: Workflow for HSPC expansion and analysis.
Conclusion
This compound, particularly in combination with other cytokines like SCF and TPO, serves as a powerful tool in hematopoiesis research. The provided application notes and protocols offer a framework for investigating the synergistic effects of these cytokine combinations on the expansion and differentiation of hematopoietic stem and progenitor cells. The detailed methodologies and visualizations are intended to guide researchers in designing and executing robust experiments to further our understanding of hematopoietic regulation.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The synergy between stem cell factor (SCF) and granulocyte colony-stimulating factor (G-CSF): molecular basis and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an update of its pharmacological properties and use in chemotherapy-induced neutropenia and related clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCF and G-CSF lead to the synergistic induction of proliferation and gene expression through complementary signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound: a review of its use in chemotherapy-induced neutropenia, for acceleration of neutrophil recovery following haematopoietic stem cell transplantation and in peripheral blood stem cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI - Expansion of human NOD/SCID-repopulating cells by stem cell factor, Flk2/Flt3 ligand, thrombopoietin, IL-6, and soluble IL-6 receptor [jci.org]
- 9. The in vitro effects of stem cell factor, interleukin 3 and granulocyte-macrophage colony stimulating factor on haemopoietic progenitor cells from premature infants [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. A small-molecule/cytokine combination enhances hematopoietic stem cell proliferation via inhibition of cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cryopreservation of Lenograstim-Mobilized Peripheral Blood Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peripheral blood stem cells (PBSCs) mobilized by lenograstim, a glycosylated recombinant human granulocyte colony-stimulating factor (G-CSF), are a critical component of autologous and allogeneic hematopoietic stem cell transplantation.[1][2] Effective cryopreservation is essential for the logistical management of these therapies, allowing for storage of the cells between collection and transplantation. These application notes provide a comprehensive overview and detailed protocols for the cryopreservation of this compound-mobilized PBSCs, ensuring high viability and recovery for clinical and research applications.
Data Presentation
Table 1: Comparison of Pre- and Post-Cryopreservation Characteristics of G-CSF-Mobilized PBSCs
| Parameter | Pre-Cryopreservation | Post-Thaw | Percent Recovery/Loss | Reference |
| Viable CD34+ cells/kg | 3.6 x 10⁶ (median) | 2.2 x 10⁶ (median) | ~39% loss | [3] |
| CD34+ Cell Viability (%) | 98% (median) | 71% (median) | 27.5% decrease | [3] |
| Viable CD34+ Cell Recovery (%) | - | 66.4% (median) | 33.6% loss | [4] |
| CFU-GM Recovery (%) | - | 63.0% (median) | 37.0% loss | [4] |
| Viable CD34+ cells/kg in Cryo vs. Fresh Grafts | 7.0 ± 1.3 x 10⁶ (Fresh) | 5.2 ± 1.9 x 10⁶ (Cryo) | 36% median loss after freezing | [5] |
| Nucleated Cell Viability (%) | 99.0 ± 0.5% | - | - | [6] |
| Post-thaw Viable CD34+ Cell Recovery (%) | - | 97.5 ± 23.1% | ~2.5% loss | [6][7] |
Table 2: Comparison of Engraftment Times for Cryopreserved vs. Fresh G-CSF-Mobilized PBSCs
| Parameter | Cryopreserved Graft | Fresh Graft | p-value | Reference |
| Neutrophil Engraftment (>0.5 x 10⁹/L) | 13.5 days (median) | 14 days (median) | p = 0.522 | [5] |
| Platelet Engraftment (>20 x 10⁹/L) | 14 days (median) | 15 days (median) | p = 0.904 | [5] |
Table 3: Comparison of Controlled-Rate vs. Uncontrolled-Rate Freezing for G-CSF-Mobilized PBSCs
| Parameter | Controlled-Rate Freezing | Uncontrolled-Rate Freezing (-80°C) | p-value | Reference |
| Post-Thaw Viability (%) | 88.8 ± 13% | 89.7 ± 12% | Not Significant | [8] |
| Nucleated Cell Loss (%) | 23.5 ± 23% | 23 ± 22% | Not Significant | [8] |
| CD34+ Cell Loss (%) | 34.3 ± 33% | 28.6 ± 34% | Not Significant | [8] |
| CFU-GM Recovery (%) | 104.3 ± 95% | 86.5 ± 80% | p = 0.048 | [8] |
| Post-Thaw Nucleated Cell Recovery (%) | - | 92.9 ± 15.5% | - | [9] |
| Post-Thaw Viability (%) | - | 86.6 ± 15.5% | - | [9] |
| Post-Thaw CD34+ Dose Recovery (%) | - | 80 ± 21.5% | - | [9] |
Experimental Protocols
Protocol 1: Mobilization of Peripheral Blood Stem Cells with this compound
This protocol describes the mobilization of hematopoietic stem cells from a donor into the peripheral blood for collection via apheresis.
Materials:
-
This compound (glycosylated rHuG-CSF)
-
Sterile syringes and needles for subcutaneous injection
-
Apheresis machine and collection kits
Procedure:
-
Administer this compound subcutaneously at a dose of 10 µg/kg/day for 4-5 consecutive days.[1] Some studies have explored different dosing regimens, such as split doses of 8, 11, or 15 µg/kg/day.[10]
-
On day 4 or 5, monitor the peripheral blood for white blood cell (WBC) and CD34+ cell counts.
-
Initiate apheresis when the circulating CD34+ cell count reaches a target level, typically ≥10-20 x 10⁶/L.[9][11]
-
Perform leukapheresis according to the manufacturer's instructions for the apheresis device to collect the PBSC product. The goal is to collect a minimum of ≥2 x 10⁶ CD34+ cells/kg of the recipient's body weight for neutrophil engraftment, and optimally ≥5 x 10⁶ CD34+ cells/kg for robust and sustained platelet engraftment.[1][11]
Protocol 2: Cryopreservation of this compound-Mobilized PBSCs
This protocol details the process of preparing and freezing the collected PBSCs for long-term storage.
Materials:
-
PBSC product from apheresis
-
Cryoprotectant solution (e.g., 20% Dimethyl Sulfoxide (DMSO) in autologous plasma or a solution containing 5% DMSO and 6% Pentastarch).[7][12]
-
Cryopreservation bags
-
Controlled-rate freezer or a -80°C mechanical freezer for uncontrolled-rate freezing
-
Liquid nitrogen storage dewar
Procedure:
-
Preparation of Cell Suspension:
-
Centrifuge the apheresis product to pellet the cells.
-
Remove the supernatant to obtain a desired cell concentration.
-
Resuspend the cell pellet in cold autologous plasma or another appropriate buffer.
-
-
Addition of Cryoprotectant:
-
Freezing:
-
Controlled-Rate Freezing (Recommended):
-
Transfer the cell suspension in cryopreservation bags to a controlled-rate freezer.
-
Initiate a programmed freezing sequence, typically:
-
-1°C to -2°C per minute from 4°C to -40°C.
-
A faster rate of -3°C to -5°C per minute from -40°C down to -120°C.[13]
-
-
-
Uncontrolled-Rate Freezing (Alternative):
-
-
Storage:
-
Once the freezing cycle is complete, immediately transfer the cryopreserved bags to the vapor phase of a liquid nitrogen dewar for long-term storage at temperatures below -150°C.
-
Protocol 3: Thawing and Post-Thaw Assessment of Cryopreserved PBSCs
This protocol outlines the procedure for thawing the cryopreserved PBSCs and assessing their quality before infusion.
Materials:
-
Cryopreserved PBSC bag
-
37°C water bath
-
Sterile syringes and needles
-
Flow cytometer
-
Antibodies for CD34 and viability markers (e.g., 7-AAD)
-
Methylcellulose medium for CFU assay
Procedure:
-
Thawing:
-
Rapidly thaw the cryopreserved bag in a 37°C water bath with gentle agitation until only a small amount of ice remains.[13]
-
-
Post-Thaw Viability and Cell Counting:
-
Aseptically take a sample from the thawed product.
-
Perform a total nucleated cell (TNC) count.
-
Determine cell viability using a method such as trypan blue exclusion or a more sensitive flow cytometry-based assay with a viability dye like 7-Aminoactinomycin D (7-AAD).[3]
-
Quantify the number of viable CD34+ cells using flow cytometry. This is a critical predictor of hematopoietic engraftment.[3]
-
-
Functional Assay (CFU Assay):
-
Plate a known number of post-thaw cells in a methylcellulose-based medium.
-
Incubate for 14 days under appropriate conditions (37°C, 5% CO₂).
-
Count the number of colony-forming units (e.g., CFU-GM) to assess the functional capacity of the hematopoietic progenitors.[4]
-
Visualizations
Caption: Workflow for this compound Mobilization, Cryopreservation, and Transplantation of PBSCs.
Caption: Comparison of Controlled-Rate and Uncontrolled-Rate Freezing Methods for PBSCs.
References
- 1. Mobilization of hematopoietic stem cells with this compound in multiple myeloma patients: Prospective multicenter observational study (KMM122) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Post-thaw viable CD34(+) cell count is a valuable predictor of haematopoietic stem cell engraftment in autologous peripheral blood stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association of post-thaw viable CD34+ cells and CFU-GM with time to hematopoietic engraftment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Cryopreservation of Peripheral Blood Stem Cells (PBSC) in Transplantation from Matched Unrelated Donor (MUD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the Recovery of Cryopreserved and Thawed CD34+ and CD3+ Cells Collected for Hematopoietic Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the recovery of cryopreserved and thawed CD34+ and CD3+ cells collected for hematopoietic transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Controlled-rate versus uncontrolled-rate cryopreservation of peripheral blood progenitor cells: a prospective multicenter study. Group for Cryobiology and Biology of Bone Marrow Transplantation (CBTMO), Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Outcome of 51 autologous peripheral blood stem cell transplants after uncontrolled-rate freezing (“dump freezing”) using −80°C mechanical freezer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-mobilized peripheral blood progenitor cells in volunteer donors: an open label randomized split dose escalating study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Strategies for Stem Cell Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Short-term cryopreservation of allogeneic stem cells for optimization of transplant conditions in children | Haematologica [haematologica.org]
- 13. Cryopreservation of Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Panel for Analyzing Lenograstim-Expanded Myeloid Populations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenograstim, a recombinant human granulocyte-colony stimulating factor (G-CSF), is a critical cytokine used in clinical settings to stimulate the proliferation and differentiation of myeloid progenitor cells, primarily to increase the number of circulating neutrophils.[1][2][3] Its therapeutic applications include treating neutropenia associated with chemotherapy and mobilizing hematopoietic stem cells for transplantation.[2][4][5] A thorough analysis of the resulting expanded myeloid populations is essential for understanding the efficacy of this compound treatment and for monitoring immune status. Flow cytometry is a powerful tool for the detailed characterization of these heterogeneous cell populations.[6][7]
These application notes provide a detailed protocol and a rationally designed flow cytometry panel for the comprehensive analysis of myeloid cell populations following this compound administration. The panel is designed to identify and quantify various myeloid subsets, including granulocytes, monocytes, and dendritic cells, and to assess their maturation and activation states.
This compound (G-CSF) Signaling Pathway
This compound exerts its effects by binding to the G-CSF receptor (G-CSFR or CD114), a member of the cytokine receptor superfamily.[1] This binding event triggers receptor dimerization and the activation of several downstream signaling cascades, most notably the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.[8] These pathways collectively promote the survival, proliferation, and differentiation of myeloid progenitor cells into mature neutrophils.[1][8]
Caption: this compound (G-CSF) signaling pathway.
Recommended Flow Cytometry Panel
The proposed 10-color panel is designed for the comprehensive identification of major myeloid populations and their subsets, taking into account markers relevant to G-CSF-induced expansion.
| Marker | Fluorochrome | Cell Population(s) Identified | Rationale |
| CD45 | BV510 | All leukocytes | Pan-leukocyte marker for initial gating. |
| CD11b | APC-R700 | Myeloid cells (granulocytes, monocytes, DCs) | Key marker for identifying the myeloid lineage.[9][10] |
| CD16 | PE-Cy7 | Neutrophils, non-classical monocytes | Important for distinguishing neutrophil maturation stages and monocyte subsets.[11][12] |
| CD14 | BV786 | Monocytes | Primary marker for monocyte identification.[9][10] |
| HLA-DR | PerCP-Cy5.5 | Monocytes, Dendritic Cells, B cells | MHC class II molecule, crucial for identifying antigen-presenting cells and assessing activation. |
| CD33 | PE | Myeloid progenitors, monocytes, granulocytes | A pan-myeloid marker useful for assessing myeloid maturation.[10] |
| CD114 (G-CSFR) | APC | Myeloid progenitors, granulocytes, monocytes | The receptor for this compound; its expression can be modulated by treatment.[13] |
| CD11c | BV605 | Dendritic cells, monocytes | Helps to delineate dendritic cell populations.[11] |
| CD123 | FITC | Basophils, plasmacytoid dendritic cells | Key marker for identifying basophils and pDCs.[11] |
| Viability Dye | e.g., Zombie NIR | Dead cells | For exclusion of non-viable cells from analysis. |
Experimental Protocol
This protocol outlines the steps for staining human peripheral blood mononuclear cells (PBMCs) or whole blood for analysis using the recommended flow cytometry panel.
Materials:
-
Blood sample collected in EDTA or heparin tubes
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
-
Red Blood Cell (RBC) Lysis Buffer (if using whole blood)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see table above)
-
Viability dye
-
Flow cytometer
Protocol Steps:
-
Sample Preparation:
-
For Whole Blood:
-
Aliquot 100 µL of whole blood into a 5 mL FACS tube.
-
Add the viability dye according to the manufacturer's instructions and incubate.
-
Add the antibody cocktail (see step 2) and incubate.
-
Perform RBC lysis using a commercial lysis buffer according to the manufacturer's protocol.
-
Wash the cells twice with FACS buffer (centrifuge at 400 x g for 5 minutes at 4°C).
-
-
For PBMCs (after density gradient separation):
-
Adjust cell concentration to 1 x 10^7 cells/mL in FACS buffer.
-
Aliquot 100 µL (1 x 10^6 cells) into a 5 mL FACS tube.
-
-
-
Fc Receptor Blocking:
-
Add Fc block to the cell suspension and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
-
Staining:
-
Without washing, add the pre-titrated amounts of each fluorochrome-conjugated antibody to the cell suspension.
-
Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.
-
-
Washing:
-
Add 2 mL of FACS buffer to each tube and centrifuge at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Repeat the wash step.
-
-
Resuspension:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
-
Data Acquisition:
-
Acquire the samples on a properly calibrated flow cytometer. Ensure appropriate compensation controls (single-stained beads or cells) are run for each fluorochrome.
-
Data Analysis and Gating Strategy
A sequential gating strategy is crucial for accurately identifying the myeloid populations of interest.
Caption: A representative gating strategy for myeloid cell analysis.
Gating Sequence:
-
Exclude Debris and Doublets: Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).
-
Exclude Dead Cells: Gate on viable cells, which are negative for the viability dye.
-
Identify Leukocytes: From the viable singlets, gate on the CD45-positive population.
-
Identify Myeloid Cells: Within the leukocyte gate, identify myeloid cells based on CD11b expression.
-
Delineate Granulocytes and Monocytes/Dendritic Cells: Use side scatter (SSC-A) to separate granulocytes (high SSC) from monocytes and dendritic cells (lower SSC).
-
Analyze Granulocyte Subsets: Within the high SSC gate, further characterize neutrophils (CD16+).
-
Analyze Monocyte and Dendritic Cell Subsets:
-
From the lower SSC gate, identify monocytes (CD14+).
-
Sub-gate monocytes based on CD14 and CD16 expression to identify classical (CD14++CD16-), intermediate (CD14++CD16+), and non-classical (CD14+CD16++) subsets.[11]
-
From the CD14- population, identify dendritic cells and basophils using HLA-DR, CD11c, and CD123.
-
Conclusion
This comprehensive application note provides a robust framework for the detailed immunophenotyping of myeloid cell populations expanded by this compound. The suggested flow cytometry panel and protocol are designed to deliver consistent and high-quality data, enabling researchers and clinicians to effectively monitor the cellular effects of G-CSF therapy. Careful execution of the protocol and a systematic data analysis approach will yield valuable insights into the dynamics of myeloid cell expansion and differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. This compound. A review of its pharmacological properties and therapeutic efficacy in neutropenia and related clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Analysis of Myeloid Cells in Mouse Tissues with Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Granulocyte Colony Stimulating Factor Receptor (G-CSFR) signaling in severe congenital neutropenia, chronic neutrophilic leukemia and related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. biocompare.com [biocompare.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Different MDSC Activity of G-CSF/Dexamethasone Mobilized Neutrophils: Benefits to the Patient? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Application Note: Establishing a Lenograstim Dose-Response Curve in the NFS-60 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenograstim is a recombinant form of human granulocyte colony-stimulating factor (G-CSF), a crucial cytokine that stimulates the proliferation and differentiation of neutrophil precursors.[1][2] It binds to the G-CSF receptor (G-CSFR), initiating a cascade of intracellular signaling events that ultimately promote the survival and expansion of hematopoietic cells.[3][4] Understanding the dose-dependent effects of this compound on target cells is fundamental for preclinical research and drug development. This application note provides a detailed protocol for establishing a dose-response curve for this compound using the murine myeloblastic NFS-60 cell line, a well-established model for studying G-CSF activity due to its responsiveness to this cytokine.[1][2][5] The protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable colorimetric method to measure cell viability and proliferation.[6]
Principle of the Assay
The MTT assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes. The resulting formazan is insoluble in aqueous solutions and is solubilized using a solubilizing agent. The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[6]
Materials and Reagents
-
NFS-60 cell line
-
This compound (recombinant human G-CSF)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Experimental Protocol
Cell Culture and Maintenance
-
Culture NFS-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 2-3 days to maintain logarithmic growth. For this assay, it is crucial to use cells that are in the log phase of growth.
Preparation of this compound Dilutions
-
Reconstitute this compound according to the manufacturer's instructions to create a stock solution.
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to prepare a range of concentrations. A suggested starting range based on literature is from 1 pg/mL to 1000 pg/mL.[7] It is recommended to perform a 1:10 serial dilution initially to determine the approximate effective range, followed by a more detailed dilution series around the EC₅₀.
Cell Seeding
-
Count the NFS-60 cells using a hemocytometer and assess viability (e.g., via trypan blue exclusion).
-
Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in 5,000 cells per well.
-
Include wells with medium only (no cells) to serve as a blank for background absorbance.
Treatment with this compound
-
After seeding, add 100 µL of the prepared this compound dilutions to the respective wells.
-
For the control wells (untreated), add 100 µL of complete culture medium.
-
Each concentration and the control should be tested in triplicate to ensure statistical validity.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
MTT Assay
-
Following the 48-hour incubation, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.
-
After the incubation, add 150 µL of MTT solubilization solution to each well.
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
Data Acquisition
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to reduce background noise if necessary.
Data Analysis
-
Correct for Background: Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Calculate Percentage Viability: Express the results as a percentage of the control (untreated cells) using the following formula: Percentage Viability = (Corrected Absorbance of Treated Wells / Corrected Absorbance of Control Wells) x 100
-
Generate Dose-Response Curve: Plot the percentage viability against the logarithm of the this compound concentration.
-
Determine EC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the EC₅₀ value, which is the concentration of this compound that induces a response halfway between the baseline and maximum response.
Data Presentation
The following table provides an example of how to structure the quantitative data obtained from the experiment.
| This compound Concentration (pg/mL) | Mean Absorbance (570 nm) | Standard Deviation | Percentage Viability (%) |
| 0 (Control) | 1.254 | 0.087 | 100.0 |
| 0.1 | 1.261 | 0.091 | 100.6 |
| 1 | 1.352 | 0.102 | 107.8 |
| 10 | 1.689 | 0.123 | 134.7 |
| 50 | 2.155 | 0.155 | 171.8 |
| 100 | 2.348 | 0.168 | 187.2 |
| 500 | 2.412 | 0.171 | 192.3 |
| 1000 | 2.425 | 0.175 | 193.4 |
Visualizations
This compound (G-CSF) Signaling Pathway
Caption: this compound (G-CSF) binds to its receptor, activating key signaling pathways.
Experimental Workflow
Caption: Workflow for determining the dose-response of this compound in NFS-60 cells.
Conclusion
This application note provides a comprehensive protocol for establishing a this compound dose-response curve in the NFS-60 cell line. This assay is a valuable tool for characterizing the bioactivity of this compound and similar G-CSF molecules. The provided methodologies and visualizations serve as a guide for researchers in the fields of hematology, oncology, and drug discovery to obtain reliable and reproducible data on the cellular effects of this important therapeutic agent.
References
- 1. Bipotential murine hemopoietic cell line (NFS-60) that is responsive to IL-3, GM-CSF, G-CSF, and erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human granulocyte colony-stimulating factor specifically binds to murine myeloblastic NFS-60 cells and activates their guanosine triphosphate binding proteins/adenylate cyclase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Granulocyte Colony Stimulating Factor Receptor (G-CSFR) signaling in severe congenital neutropenia, chronic neutrophilic leukemia and related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Long-Term Storage and Stability of Reconstituted Lenograstim for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the long-term storage, stability assessment, and biological activity determination of reconstituted lenograstim (recombinant human granulocyte-colony stimulating factor, rHuG-CSF) for research purposes. Adherence to these protocols is crucial for ensuring the integrity and reproducibility of experimental results.
Introduction
This compound is a glycosylated recombinant protein that stimulates the proliferation and differentiation of neutrophil progenitor cells. In a research setting, maintaining its structural integrity and biological activity after reconstitution is paramount. Improper storage can lead to aggregation, degradation, and loss of function, yielding unreliable data. These notes outline the best practices for storage and provide detailed protocols for stability and bioactivity assessment.
Long-Term Storage of Reconstituted this compound
Upon reconstitution, the stability of this compound is significantly influenced by storage temperature, the number of freeze-thaw cycles, and the concentration of the solution. For research applications requiring long-term storage, aliquoting the reconstituted solution is strongly recommended to avoid repeated temperature fluctuations.
Table 1: Recommended Storage Conditions for Reconstituted this compound
| Storage Temperature | Duration | Recommendations | Potential Issues |
| 2°C to 8°C | Up to 24 hours | Recommended for immediate or short-term use only. | Increased risk of microbial contamination and protein degradation over longer periods. |
| -20°C | Up to 10 months | Recommended for long-term storage. Aliquot into single-use volumes to avoid freeze-thaw cycles. | Protein aggregation can occur with repeated freezing and thawing. |
| -70°C or lower | Up to 10 months or longer | Optimal for extended long-term storage. Aliquots in cryovials are recommended. | Minimizes the risk of degradation and aggregation compared to -20°C. |
Note: The stability data is based on general recommendations for recombinant proteins and available information on G-CSF products. It is imperative to perform in-house stability studies for specific research applications and formulations.
G-CSF Signaling Pathway
This compound exerts its biological effects by binding to the G-CSF receptor (G-CSFR) on the surface of hematopoietic cells. This interaction triggers a cascade of intracellular signaling events that ultimately lead to increased neutrophil production and maturation. The major signaling pathways activated include the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways.[1][2][3] Understanding this pathway is crucial for designing relevant bioassays.
Caption: G-CSF Signaling Pathway.
Experimental Protocols
To ensure the integrity of reconstituted this compound for research, a series of physicochemical and biological assays should be performed. The following protocols provide a framework for a comprehensive stability assessment.
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for assessing the stability of reconstituted this compound under various storage conditions.
Caption: Experimental Workflow for Stability Testing.
Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC)
This protocol is designed to assess the purity of this compound and detect degradation products or aggregates. Both Reversed-Phase (RP-HPLC) and Size-Exclusion (SEC-HPLC) methods are valuable.
Objective: To quantify the percentage of intact this compound and identify any degradation products or aggregates.
Materials:
-
HPLC system with UV detector
-
C18 column (for RP-HPLC) or a suitable size-exclusion column (for SEC-HPLC)
-
Mobile Phase A (RP-HPLC): 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B (RP-HPLC): 0.1% TFA in acetonitrile
-
Mobile Phase (SEC-HPLC): Phosphate-buffered saline (PBS), pH 7.4
-
This compound samples (stored under different conditions)
-
Reference standard of this compound
Method (RP-HPLC):
-
Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95:5) at a flow rate of 1.0 mL/min.
-
Inject a known concentration of the this compound reference standard to establish the retention time of the intact protein.
-
Inject the this compound samples from the stability study.
-
Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 214 nm or 280 nm.
-
Analyze the chromatograms to determine the peak area of the intact this compound and any new peaks corresponding to degradation products. Calculate the percentage purity.
Method (SEC-HPLC):
-
Equilibrate the size-exclusion column with the PBS mobile phase at a flow rate of 0.5 mL/min.
-
Inject the this compound samples.
-
Run the analysis in isocratic mode.
-
Monitor the absorbance at 214 nm or 280 nm.
-
Analyze the chromatograms for peaks corresponding to high molecular weight aggregates, the monomer, and any fragments.
Protocol: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is used to visualize the integrity of the this compound protein and to detect covalent aggregates and fragments.
Objective: To assess the molecular weight and purity of this compound and identify any aggregation or fragmentation.
Materials:
-
Vertical electrophoresis chamber and power supply
-
12% polyacrylamide gels
-
SDS-PAGE running buffer
-
Laemmli sample buffer (with and without a reducing agent like β-mercaptoethanol or DTT)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver stain
-
This compound samples
Method:
-
Prepare this compound samples in both reducing and non-reducing Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Destain the gel and document the results.
-
Analyze the gel for the presence of the main this compound band (approximately 19.6 kDa) and any additional bands indicating aggregates (higher molecular weight) or fragments (lower molecular weight). The non-reducing conditions are particularly useful for detecting disulfide-linked aggregates.[1][4]
Protocol: Cell-Based Bioactivity Assay (MTT Proliferation Assay)
The biological activity of this compound is determined by its ability to stimulate the proliferation of a G-CSF-dependent cell line, such as the murine myeloblastic NFS-60 cell line.
Objective: To quantify the biological activity of this compound samples by measuring their effect on cell proliferation.
Materials:
-
NFS-60 cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, antibiotics, and a maintenance concentration of G-CSF)
-
96-well cell culture plates
-
This compound samples and reference standard
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)
-
Microplate reader
Method:
-
Wash the NFS-60 cells to remove any residual G-CSF from the maintenance medium and resuspend them in a G-CSF-free medium.
-
Seed the cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well.
-
Prepare serial dilutions of the this compound reference standard and the stability samples.
-
Add the diluted this compound samples to the wells containing the cells. Include control wells with cells only (no G-CSF).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 (half-maximal effective concentration) for each sample and compare it to the reference standard to determine the relative potency.
Data Interpretation and Stability Profile
By combining the results from the physicochemical and biological assays, a comprehensive stability profile of the reconstituted this compound can be established.
Table 2: Example Data Summary for this compound Stability Study at -20°C
| Time Point | RP-HPLC Purity (%) | SEC-HPLC Monomer (%) | SDS-PAGE (Non-reducing) | Bioactivity (Relative Potency, %) |
| T=0 | 99.5 | 99.8 | Single band at ~19.6 kDa | 100 |
| 4 weeks | 99.2 | 99.5 | Single band at ~19.6 kDa | 98 |
| 12 weeks | 98.8 | 99.1 | Single band, faint high MW band | 95 |
| 24 weeks | 98.1 | 98.5 | Single band, more prominent high MW band | 92 |
A decrease in purity or monomer content, the appearance of new bands on SDS-PAGE, or a significant drop in relative potency would indicate degradation of the this compound sample under the tested storage conditions.
Conclusion
The long-term stability of reconstituted this compound is critical for the validity of research findings. By implementing proper storage procedures, including aliquoting and storage at -70°C for extended periods, and by conducting rigorous stability assessments using the protocols outlined in these notes, researchers can ensure the quality and reliability of their this compound stocks. It is recommended that each laboratory validates these protocols and establishes its own internal standards for the stability of reconstituted this compound based on the specific requirements of their experimental systems.
References
- 1. Studying the formation of aggregates in recombinant human granulocyte-colony stimulating factor (rHuG-CSF), this compound, using size-exclusion chromatography and SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
Troubleshooting & Optimization
Technical Support Center: Lenograstim in Hematopoietic Stem Cell Mobilization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields of hematopoietic stem cells (HSCs) following mobilization with lenograstim.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of CD34+ cells when using this compound for mobilization?
A1: The yield of CD34+ cells can vary depending on several factors, including the patient's underlying disease, prior treatment history, and individual biological response. However, established targets for successful mobilization are:
-
Adequate Mobilization: A minimum collection of ≥2 x 10⁶ CD34+ cells/kg of body weight is generally considered sufficient for neutrophil engraftment.[1]
-
Optimal Mobilization: A target of ≥5 x 10⁶ CD34+ cells/kg of body weight is often desired for robust and rapid platelet engraftment.[1]
In a study of multiple myeloma patients mobilized with this compound alone, 91.8% achieved adequate mobilization, and 58.2% achieved optimal mobilization. The median number of CD34+ cells collected was 5.25 x 10⁶/kg.[2][3]
Q2: What is the standard dosing and administration schedule for this compound for HSC mobilization?
A2: The commonly used and approved dosage for this compound in a steady-state mobilization protocol is 10 μg/kg/day, administered as a subcutaneous injection for 4 to 6 consecutive days.[4] Leukapheresis to collect the mobilized stem cells typically begins on day 5 and may continue for subsequent days if the target yield has not been reached.[1][4]
Q3: Is there a difference in mobilization efficacy between this compound and filgrastim (B1168352)?
A3: this compound is a glycosylated form of recombinant human granulocyte colony-stimulating factor (G-CSF), while filgrastim is non-glycosylated.[5] While some preclinical studies suggested potential differences, most clinical data indicates that when used at comparable doses, this compound and filgrastim have similar efficacy for HSC mobilization in terms of the number of CD34+ cells collected and the number of apheresis sessions required.[5][6][7]
Q4: What are the common side effects of this compound administration during mobilization?
A4: this compound is generally well-tolerated. The most common side effect is bone pain. Other potential adverse events include headache, fever, and gastrointestinal issues.[2][3]
Troubleshooting Guide: Low HSC Yield
Q5: My CD34+ cell count in the peripheral blood is low prior to the planned apheresis. What could be the cause?
A5: Low pre-apheresis CD34+ cell counts are a primary indicator of poor mobilization. Several factors can contribute to this issue:
-
Patient-Related Factors: Advanced age, extensive prior chemotherapy (especially with alkylating agents or lenalidomide), and a history of radiation to the bone marrow can all negatively impact mobilization efficiency.[8]
-
Disease-Related Factors: Significant bone marrow involvement by the underlying malignancy can impair the stem cell niche and reduce the number of available HSCs for mobilization.
-
Genetic Predisposition: There is a recognized individual variability in the response to G-CSF, which may have a genetic basis.
Q6: I have a low yield from my first apheresis session. What are my options?
A6: A low yield from the initial apheresis confirms a suboptimal response to this compound. The following steps can be considered:
-
Continue this compound and Apheresis: In some cases, continuing daily this compound administration and performing additional apheresis sessions on consecutive days can be sufficient to reach the target cell dose.
-
"On-Demand" Plerixafor (B1678892) Rescue: If the peripheral blood CD34+ count is very low (e.g., <10-20 x 10⁶/L on day 5) or the first apheresis yield is poor, a "rescue" strategy with plerixafor is a highly effective option.[9] Plerixafor is a CXCR4 antagonist that works synergistically with G-CSF to enhance HSC mobilization.[10]
Q7: How do I implement a plerixafor rescue protocol?
A7: Plerixafor should be administered in conjunction with ongoing G-CSF treatment. A typical rescue protocol involves:
-
Dosage: The standard dose of plerixafor is 0.24 mg/kg, administered via subcutaneous injection.[10][11] The dose should not exceed 40 mg per day.[12]
-
Timing: Plerixafor is typically given 10-11 hours before the next scheduled apheresis session.[10] This timing is designed to coincide with the peak mobilization of CD34+ cells.
The addition of plerixafor has been shown to significantly increase peripheral blood CD34+ counts and improve collection yields in patients who initially responded poorly to G-CSF alone.[11][13][14]
Q8: My mobilization has failed despite these measures. What are the next steps?
A8: In the event of a complete mobilization failure, a re-mobilization attempt may be necessary. This often involves a different strategy, such as using chemotherapy in combination with G-CSF and potentially planned plerixafor from the outset. A rest period of 2 to 4 weeks is generally recommended before attempting a new mobilization cycle.[15]
Quantitative Data Summary
Table 1: this compound Mobilization Outcomes in Multiple Myeloma Patients
| Parameter | Value | Reference |
| Median CD34+ cells collected | 5.25 x 10⁶/kg (range: 0.49–13.47) | [2][3] |
| Adequate Mobilization Rate (≥2 x 10⁶ CD34+/kg) | 91.8% | [2][3] |
| Optimal Mobilization Rate (≥5 x 10⁶ CD34+/kg) | 58.2% | [2][3] |
| Mobilization Failure Rate (<2 x 10⁶ CD34+/kg) | 8.2% | [2][3] |
| Median number of apheresis sessions | 2 (range: 1-5) | [1] |
Table 2: Comparison of Mobilization Agents
| Mobilization Agent(s) | Typical Dosage | Key Efficacy Points | Reference |
| This compound (alone) | 10 µg/kg/day | Similar efficacy to filgrastim. | [4][6] |
| Filgrastim (alone) | 10 µg/kg/day | Similar efficacy to this compound. | [4][6] |
| This compound + Plerixafor (rescue) | This compound: 10 µg/kg/day; Plerixafor: 0.24 mg/kg | Significantly increases CD34+ yield in poor mobilizers. | [10][11] |
Experimental Protocols
Protocol 1: Hematopoietic Stem Cell Mobilization with this compound
-
Baseline Assessment: Prior to starting this compound, obtain a complete blood count (CBC) and a baseline peripheral blood CD34+ cell count.
-
This compound Administration: Administer this compound at a dose of 10 µg/kg/day via subcutaneous injection for four consecutive days (Day 1 to Day 4).
-
Monitoring: On the morning of Day 5, obtain a peripheral blood sample for CD34+ cell enumeration by flow cytometry to predict the optimal timing for apheresis.
-
Apheresis Initiation: Initiate leukapheresis on Day 5, typically if the peripheral blood CD34+ count is ≥20 cells/µL.
-
Continued Dosing: Continue daily administration of this compound until the final day of apheresis.
-
Collection and Evaluation: Collect the apheresis product and determine the total CD34+ cell yield per kg of the recipient's body weight. If the target yield is not met, repeat apheresis on Day 6 (and subsequent days if necessary).
Protocol 2: CD34+ Cell Enumeration by Flow Cytometry (Based on ISHAGE Guidelines)
This protocol provides a general overview. Specific instrument settings and reagent panels may vary.
-
Sample Preparation: Collect peripheral blood or apheresis product in an appropriate anticoagulant. If the white blood cell (WBC) count is high (>30 x 10⁹/L), dilute the sample.
-
Antibody Staining: Incubate a known volume of the sample with a cocktail of fluorescently-labeled monoclonal antibodies. A standard panel includes:
-
CD45-FITC (pan-leukocyte marker)
-
CD34-PE (stem/progenitor cell marker)
-
A viability dye (e.g., 7-AAD) to exclude dead cells.
-
-
Red Blood Cell Lysis: Add a lysing solution to remove red blood cells. Use a "lyse-no-wash" technique to minimize cell loss.
-
Addition of Counting Beads: For a single-platform assay, add a known number of fluorescent microbeads to the sample just before acquisition. This allows for the direct calculation of absolute cell counts.
-
Flow Cytometry Acquisition: Acquire the sample on a flow cytometer, collecting data for forward scatter (FSC), side scatter (SSC), and the fluorescence channels corresponding to the antibodies and viability dye used. Ensure at least 100 CD34+ events are collected for statistical validity.
-
Data Analysis (Sequential Gating):
-
Gate 1: Identify the total leukocyte population on a CD45 vs. SSC dot plot.
-
Gate 2: From the leukocyte gate, create a second gate to include cells with low SSC and dim CD45 expression, which is characteristic of hematopoietic stem and progenitor cells.
-
Gate 3: From this "blast" gate, create a final gate to identify the population of cells that are positive for CD34.
-
Gate 4: Exclude non-viable cells using the viability dye.
-
-
Calculation: Calculate the absolute CD34+ cell count per microliter (µL) of blood or apheresis product by relating the number of CD34+ events to the number of counting bead events acquired.
Visualizations
Caption: this compound (G-CSF) signaling pathway in hematopoietic cells.
References
- 1. Mobilization of hematopoietic stem cells with this compound in multiple myeloma patients: Prospective multicenter observational study (KMM122) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mobilization of hematopoietic stem cells with this compound in multiple myeloma patients: Prospective multicenter observational study (KMM122) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mobilization and Collection of HSC - The EBMT Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparison of this compound vs filgrastim administration following chemotherapy for peripheral blood stem cell (PBSC) collection: a retrospective study of 126 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound compared to filgrastim for the mobilization of hematopoietic stem cells in healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Early measurement of CD34+ cells in peripheral blood after cyclophosphamide and granulocyte colony-stimulating factor treatment predicts later CD34+ mobilisation failure and is a possible criterion for guiding “on demand” use of plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. The Effective Use of Plerixafor as a Real-Time Rescue Strategy for Patients Poorly Mobilizing Autologous CD34+ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 13. Addition of plerixafor in poorly mobilized allogeneic stem cell donors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Strategies for Stem Cell Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing Stem Cells Mobilization Strategies to Ameliorate Patient Outcomes: A Review of Guide- lines and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lenograstim Concentration for Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing lenograstim (a recombinant human granulocyte colony-stimulating factor, G-CSF) concentration in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in primary hematopoietic cell cultures?
A1: The optimal concentration of this compound is highly dependent on the specific primary cell type and the desired outcome (e.g., proliferation vs. differentiation). For initial dose-response experiments with primary hematopoietic progenitor cells, a starting range of 10-100 ng/mL is commonly used. It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific experimental conditions.
Q2: How long should I incubate my primary cells with this compound?
A2: The incubation time will vary based on the cell type and the assay being performed. For proliferation assays, an incubation period of 48-72 hours is often sufficient to observe a significant response. For differentiation studies, longer incubation periods of 7 to 14 days may be necessary. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific primary cells.
Q3: Can I use serum in my culture medium when treating primary cells with this compound?
A3: While some primary cells require serum for survival and growth, it is important to be aware that serum contains various growth factors and cytokines that can interfere with the specific effects of this compound. If possible, reducing the serum concentration or using a serum-free medium supplemented with essential factors is recommended to obtain more defined results. If serum must be used, ensure the same batch and concentration are used across all experiments to maintain consistency.
Q4: How should I properly store and handle this compound to maintain its bioactivity?
A4: Lyophilized this compound should be stored at -20°C or as recommended by the manufacturer. Reconstituted this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, use sterile, pyrogen-free buffers or culture media. Avoid vigorous vortexing, as this can denature the protein.
Troubleshooting Guide
Issue 1: Low or no proliferative response to this compound.
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 ng/mL to 1 µg/mL). |
| Poor Cell Health | Ensure high viability of primary cells before starting the experiment. Use freshly isolated cells whenever possible. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal stimulation period. |
| Reagent Inactivity | Verify the proper storage and handling of this compound. Test a new vial or lot of the growth factor. |
| Low Receptor Expression | Confirm that your primary cell type expresses the G-CSF receptor (G-CSFR or CSF3R). This can be done using flow cytometry or qPCR. |
Issue 2: High cell death or decreased viability after this compound treatment.
| Possible Cause | Recommended Solution |
| This compound Cytotoxicity at High Concentrations | Test a lower range of this compound concentrations. High concentrations of growth factors can sometimes induce apoptosis. |
| Nutrient Depletion in Culture Medium | Increase the volume of culture medium or perform partial media changes during long incubation periods. |
| Induction of Terminal Differentiation | High concentrations of this compound may drive cells towards terminal differentiation and subsequent apoptosis. Analyze cells for differentiation markers. |
| Contamination | Visually inspect cultures for any signs of microbial contamination. If suspected, discard the culture and start with a fresh stock of cells. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variability in Primary Cell Isolates | Use cells from the same donor or pool cells from multiple donors if possible. Standardize the cell isolation protocol. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound for each experiment. Ensure all other media components and supplements are from the same lot. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate cell seeding and reagent addition. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
Quantitative Data Summary
The following table summarizes typical concentration ranges for this compound in different applications. Note that these are starting points, and optimal concentrations should be determined empirically for each specific primary cell type and experimental setup.
| Application | Cell Type | Typical Concentration Range | Notes |
| In Vitro Proliferation | Hematopoietic Progenitor Cells | 10 - 100 ng/mL | A dose-response curve is highly recommended. |
| In Vitro Differentiation | Hematopoietic Stem/Progenitor Cells | 20 - 150 ng/mL | May require longer incubation times (7-14 days). |
| Cell Line Proliferation (e.g., Kasumi-1) | Leukemic Cell Lines | 10 - 100 ng/mL | Used as a positive control for bioactivity.[1] |
| In Vivo Mobilization of Hematopoietic Stem Cells | Human Donors | 5 - 10 µg/kg/day | Clinical application for stem cell transplantation.[2] |
Experimental Protocols
Protocol 1: Dose-Response Assay for this compound using a Cell Viability Reagent (e.g., MTT)
This protocol outlines a method to determine the optimal concentration of this compound for promoting the proliferation and viability of primary hematopoietic cells.
Materials:
-
Primary hematopoietic progenitor cells
-
Appropriate basal culture medium (e.g., RPMI-1640, IMDM)
-
Fetal Bovine Serum (FBS) or serum-free supplement
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free water or PBS for reconstitution
-
96-well flat-bottom sterile tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Isolate primary hematopoietic progenitor cells using your standard protocol.
-
Perform a cell count and assess viability using a method like trypan blue exclusion. Ensure cell viability is >90%.
-
Resuspend the cells in complete culture medium at a final concentration of 1 x 10^5 to 5 x 10^5 cells/mL. The optimal seeding density should be determined empirically.
-
-
Plating Cells:
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for a negative control (no this compound) and a blank (medium only).
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator to allow cells to acclimatize.
-
-
Preparation of this compound Dilutions:
-
Reconstitute lyophilized this compound in sterile, pyrogen-free water or PBS to a stock concentration of 100 µg/mL. Aliquot and store at -80°C.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 1000, 100, 10, 1, 0.1, 0.01 ng/mL).
-
-
Cell Treatment:
-
Add 10 µL of each this compound dilution to the corresponding wells of the 96-well plate.
-
Add 10 µL of medium without this compound to the negative control wells.
-
Gently mix the contents of the wells by tapping the plate.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Plot the absorbance values against the corresponding this compound concentrations to generate a dose-response curve.
-
The optimal concentration is typically the lowest concentration that gives the maximal proliferative response.
-
Visualizations
This compound Signaling Pathway
Caption: G-CSF signaling cascade in hematopoietic cells.
Experimental Workflow for this compound Concentration Optimization
Caption: Workflow for this compound concentration optimization.
Troubleshooting Logic for Low Cell Viability
Caption: Decision tree for troubleshooting low cell viability.
References
Technical Support Center: Preventing Lenograstim Aggregation in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lenograstim. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address this compound aggregation in your research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern for research use?
This compound is a recombinant, glycosylated form of human granulocyte colony-stimulating factor (G-CSF), a cytokine that stimulates the production of neutrophils.[1][2] In research settings, maintaining the monomeric and biologically active form of this compound is crucial for obtaining accurate and reproducible experimental results. Aggregation, the formation of dimers and higher-order oligomers, can lead to a loss of efficacy, altered pharmacokinetics, and is a critical quality attribute to monitor.[3]
Q2: What are the primary causes of this compound aggregation in solution?
This compound aggregation can be triggered by a variety of physical and chemical stressors, including:
-
pH and Buffer Composition: The stability of this compound is pH-dependent. Its glycosylation provides some stability against pH changes, but significant deviations from optimal pH can lead to aggregation.[4] Proteins are often least soluble at their isoelectric point (pI).[5]
-
Temperature: Elevated temperatures can cause this compound to denature and aggregate.[4] The kinetics of aggregation are often temperature-dependent.[6][7]
-
Mechanical Stress: Vigorous shaking or stirring can introduce mechanical stress, leading to aggregation.[8]
-
Protein Concentration: High concentrations of this compound can increase the likelihood of intermolecular interactions and aggregation.
-
Disulfide Bond Formation: Studies have indicated that this compound aggregates can be attached via disulfide bonds.[3]
Q3: How can I prevent this compound aggregation during handling and storage?
To maintain the stability of this compound in solution, adhere to the following best practices:
-
Proper Reconstitution: When reconstituting lyophilized this compound, agitate it gently until it is completely dissolved. Avoid vigorous shaking.[8]
-
Temperature Control: Store this compound solutions at the recommended temperature, typically between 2°C and 8°C. Avoid freezing.
-
pH and Buffer Selection: Use a buffer system that maintains a pH where this compound is most stable. The choice of buffer can significantly impact protein stability.
-
Use of Excipients: The inclusion of stabilizing excipients in your buffer can help prevent aggregation. Common stabilizers include sugars, polyols, amino acids, and non-ionic surfactants.
-
Minimize Mechanical Stress: Handle this compound solutions gently. Avoid harsh vortexing or repeated freeze-thaw cycles.
Q4: Which excipients are recommended for stabilizing this compound solutions?
While specific formulations are often proprietary, the following classes of excipients are commonly used to stabilize protein therapeutics like this compound:
-
Sugars and Polyols (e.g., sucrose, mannitol): These act as cryoprotectants and stabilizers.
-
Amino Acids (e.g., arginine, glycine): These can help to suppress aggregation.
-
Surfactants (e.g., polysorbates): These non-ionic detergents can prevent surface-induced aggregation and stabilize the protein.
-
Bulking Agents: In lyophilized formulations, bulking agents like mannitol (B672) are often used.
The choice of excipients and their concentrations should be optimized for your specific application.
Troubleshooting Guide
Problem: I am observing precipitation or cloudiness in my this compound solution.
This is a common sign of protein aggregation. The following troubleshooting workflow can help you identify and resolve the issue.
Troubleshooting workflow for this compound aggregation.
Quantitative Data on Factors Influencing Protein Stability
The following tables summarize how different environmental factors can influence protein aggregation. While specific data for this compound is limited in publicly available literature, these tables provide general principles applicable to protein stability.
Table 1: Effect of pH on Protein Aggregation
| pH relative to Isoelectric Point (pI) | Net Protein Charge | Electrostatic Repulsion | Tendency for Aggregation |
| pH = pI | Close to zero | Minimal | High |
| pH < pI | Positive | Increased | Lower |
| pH > pI | Negative | Increased | Lower |
Data based on general protein solubility principles.[5]
Table 2: Common Stabilizing Excipients and Their Mechanisms
| Excipient Class | Examples | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | Preferential exclusion, vitrification in frozen/dried states, increases thermal stability. |
| Amino Acids | Arginine, Glycine, Proline | Suppress aggregation by interacting with protein surfaces, increasing solubility. |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevent surface-induced aggregation and unfolding at interfaces. |
| Salts | Sodium Chloride, Potassium Chloride | Modulate ionic strength to reduce electrostatic interactions that can lead to aggregation. |
This table provides a summary of common excipients and their roles in protein stabilization.
Experimental Protocols for Aggregation Analysis
To quantitatively assess this compound aggregation, a combination of analytical techniques is recommended.
Experimental workflow for this compound aggregation analysis.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size, making it a powerful tool for quantifying soluble aggregates.[9]
-
Objective: To separate and quantify this compound monomers, dimers, and higher molecular weight aggregates.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A size-exclusion column suitable for proteins in the molecular weight range of this compound (approx. 20 kDa) and its aggregates (e.g., TSK-GEL G3000SW or similar).[10]
-
Mobile Phase: A buffer that minimizes non-specific interactions with the column matrix, for example, 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation:
-
Dilute the this compound sample to an appropriate concentration (e.g., 0.5 - 1.0 mg/mL) using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.[5]
-
-
Analysis: The chromatogram will show peaks corresponding to different species. The monomer peak will be the most prominent. Earlier eluting peaks represent higher molecular weight aggregates. The area of each peak can be used to calculate the percentage of aggregates.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE under non-reducing conditions can identify aggregates that are covalently linked, such as through disulfide bonds.[3]
-
Objective: To detect disulfide-linked this compound aggregates.
-
Materials:
-
Polyacrylamide gels (e.g., 4-12% gradient gel).
-
SDS-PAGE running buffer (e.g., Tris-Glycine-SDS).
-
Non-reducing sample loading buffer (containing SDS but without a reducing agent like β-mercaptoethanol or DTT).[11]
-
Protein molecular weight markers.
-
Coomassie Brilliant Blue stain or other protein stain.
-
-
Procedure:
-
Mix the this compound sample with the non-reducing sample loading buffer.
-
Heat the sample at 70-95°C for 5-10 minutes.
-
Load the prepared sample and molecular weight markers onto the gel.
-
Run the gel according to the manufacturer's instructions (e.g., at a constant voltage of 100-150V).
-
After electrophoresis, stain the gel to visualize the protein bands.
-
-
Analysis: Under non-reducing conditions, the this compound monomer will migrate at its apparent molecular weight. Bands appearing at higher molecular weights are indicative of covalent aggregates, such as disulfide-linked dimers or oligomers. A parallel gel run under reducing conditions (with β-mercaptoethanol or DTT in the loading buffer) will show the disappearance of these higher molecular weight bands if they are indeed disulfide-linked, with a corresponding increase in the intensity of the monomer band.
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it highly sensitive for detecting the presence of aggregates.[12][13]
-
Objective: To determine the hydrodynamic radius of this compound in solution and to detect the presence of small quantities of large aggregates.
-
Instrumentation: A DLS instrument.
-
Sample Preparation:
-
Centrifuge the this compound sample at high speed (e.g., >10,000 x g) for 5-10 minutes to remove any large, insoluble particles.
-
Carefully transfer the supernatant to a clean, dust-free cuvette.
-
-
Measurement:
-
Equilibrate the instrument to the desired temperature.
-
Perform the measurement according to the instrument's software instructions.
-
-
Analysis: The DLS software will generate a particle size distribution report. A monomodal peak corresponding to the hydrodynamic radius of monomeric this compound indicates a homogenous sample. The presence of peaks at larger sizes or a high polydispersity index (PDI) suggests the presence of aggregates.
This compound (G-CSF) Signaling Pathway
This compound exerts its biological effects by binding to the G-CSF receptor on the surface of hematopoietic progenitor cells. This binding event triggers a cascade of intracellular signaling pathways that ultimately lead to increased proliferation, differentiation, and survival of neutrophils.
Simplified G-CSF receptor signaling pathway.
This technical support guide is intended to provide general advice for research applications. For specific product handling and storage instructions, always refer to the manufacturer's product information sheet.
References
- 1. This compound: an update of its pharmacological properties and use in chemotherapy-induced neutropenia and related clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacological properties and therapeutic efficacy in neutropenia and related clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studying the formation of aggregates in recombinant human granulocyte-colony stimulating factor (rHuG-CSF), this compound, using size-exclusion chromatography and SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical and biochemical characteristics of glycosylated recombinant human granulocyte colony stimulating factor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Change in kinetic regime of protein aggregation with temperature increase. Thermal aggregation of rabbit muscle creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simplified Large-Scale Refolding, Purification, and Characterization of Recombinant Human Granulocyte-Colony Stimulating Factor in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
inconsistent results in lenograstim bioassays and potential causes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in lenograstim bioassays.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our this compound bioassay results. What are the common causes?
High variability in this compound bioassays, particularly those using the murine myeloblastic NFS-60 cell line, is a known issue.[1][2] Inconsistent results can stem from several factors, including:
-
Cell Line Instability: The NFS-60 cell line and its variants are prone to genetic drift and changes in responsiveness over time with continuous culturing.[1]
-
Inter-laboratory Variability: Significant differences in assay performance between laboratories have been reported, making it challenging to standardize results.[1][2] This can be due to variations in cell populations, experimental conditions, and operator-dependent factors.
-
Reagent Quality and Consistency: Variations in serum batches, media components, and the quality of the this compound standard can all contribute to inconsistent outcomes.
-
Assay Protocol Deviations: Even minor deviations in incubation times, cell densities, or reagent concentrations can lead to significant variability.
-
Technical Errors: Pipetting inaccuracies, improper mixing, and edge effects in microplates are common sources of error.
Q2: How does the glycosylation of this compound affect bioassay results compared to non-glycosylated G-CSFs like filgrastim (B1168352)?
This compound is a glycosylated form of recombinant human granulocyte colony-stimulating factor (G-CSF), while filgrastim is non-glycosylated.[3] This structural difference can impact bioactivity and stability.
-
In Vitro Potency: On a weight-by-weight basis, this compound has been shown to be more active in in vitro assays.[3] An international potency standard has assigned a higher specific activity to this compound compared to filgrastim.[3]
-
Stability: The carbohydrate moiety in this compound contributes to its stability, potentially leading to more consistent performance in bioassays under certain conditions.
-
Clinical Efficacy: While in vitro differences exist, clinical studies comparing the two have yielded mixed results regarding their therapeutic efficacy, with some studies showing no significant difference in clinical endpoints.[4][5][6]
Q3: Our lab is using the NFS-60 cell proliferation assay. Can you provide a general troubleshooting guide for this specific assay?
Certainly. The following table outlines common problems, potential causes, and recommended solutions for the NFS-60 cell proliferation assay.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | Inactive this compound standard or sample. | Use a fresh, properly stored, and validated standard. Check the handling and storage of the test sample. |
| Cell viability issues. | Ensure cells are healthy and in the logarithmic growth phase before seeding. Check for mycoplasma contamination. | |
| Incorrect assay setup (e.g., wrong cell density, insufficient incubation time). | Optimize cell seeding density and incubation time for your specific conditions. Refer to a validated protocol. | |
| High Background Signal | Contamination of reagents or cells. | Use sterile techniques and fresh, high-quality reagents. Regularly test for mycoplasma. |
| Serum components causing non-specific proliferation. | Consider reducing the serum concentration during the assay or using a different serum batch. | |
| Poor Dose-Response Curve | Inaccurate serial dilutions. | Use calibrated pipettes and perform dilutions carefully. Prepare fresh dilutions for each assay. |
| Suboptimal cell density. | Titrate the cell number to find the optimal density that provides a good dynamic range. | |
| High Well-to-Well Variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension before and during seeding. Pipette carefully and consistently. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity. | |
| Temperature or CO2 gradients in the incubator. | Ensure the incubator is properly calibrated and provides a uniform environment. Allow plates to equilibrate to room temperature before adding reagents. |
Q4: Are there alternative bioassays to the NFS-60 proliferation assay that might offer more consistent results?
Yes, reporter gene assays are emerging as a more robust and biologically relevant alternative. A notable example is a STAT3-based reporter assay.[1][2]
-
Mechanism: This assay utilizes a cell line (e.g., HEK293) engineered to express the human G-CSF receptor and a reporter gene (e.g., luciferase) under the control of a STAT3-responsive promoter.[1][2][7] Since STAT3 is a key signaling molecule downstream of the G-CSF receptor, the reporter signal directly correlates with the biological activity of this compound.[1][2]
-
Advantages: These assays often exhibit lower variability, higher accuracy, and better reflect the interaction of human G-CSF with its human receptor compared to murine cell-based proliferation assays.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating this compound bioassays and comparing this compound with filgrastim.
Table 1: Performance Characteristics of a STAT3-Based Reporter Bioassay for G-CSF [1]
| Parameter | Potency Level | Acceptance Criteria | Result |
| Accuracy (% Relative Bias) | 25% | ± 25% | -3.4% |
| 50% | ± 25% | 0.6% | |
| 100% | ± 20% | -3.64% | |
| 150% | ± 25% | -3.0% | |
| 200% | ± 25% | 3.5% | |
| Repeatability (% CV) | 25% | ≤ 25% | 5.78% |
| 50% | ≤ 25% | 3.08% | |
| 100% | ≤ 20% | 4.57% | |
| 150% | ≤ 25% | 5.82% | |
| 200% | ≤ 25% | 6.57% | |
| Intermediate Precision (% CV) | 25% | ≤ 25% | 9.6% |
| 100% | ≤ 20% | 5.2% | |
| 200% | ≤ 25% | 7.2% |
Table 2: Comparison of Mobilization Efficacy between this compound, Biosimilar Filgrastim, and Filgrastim in Healthy Donors [8]
| Parameter | This compound | Biosimilar Filgrastim | Filgrastim | p-value |
| Mean Daily G-CSF Dose (µg/kg) | 9.1 | 9.8 | 9.3 | <0.001 |
| Mean CD34+ cells/µL before first apheresis | 111 | 119 | 124 | 0.354 |
| Mean Total Collected CD34+ cells (x10^6/kg of recipient) | 7.7 | 8.5 | 9.4 | 0.085 |
Table 3: Comparison of Hematological Recovery after Autologous Stem Cell Transplantation with Filgrastim vs. This compound [9]
| Parameter | Filgrastim (days) | This compound (days) | p-value |
| ANC Recovery > 0.5 x 10^9/L | 13.2 ± 8.0 | 19.0 ± 10.0 | 0.004 |
| WBC Recovery > 4 x 10^9/L | 16.9 ± 9.7 | 29.9 ± 16.6 | 0.001 |
| Platelet Recovery > 20 x 10^9/L | 19.5 ± 11.6 | 27.2 ± 13.8 | 0.006 |
| Duration of G-CSF Administration | 12.5 ± 7.0 | 18.6 ± 8.5 | 0.001 |
| Hospital Stay | 23.7 ± 10.9 | 32.0 ± 17.6 | 0.009 |
Experimental Protocols
1. NFS-60 Cell Proliferation Bioassay for this compound
This protocol is a general guideline and should be optimized for specific laboratory conditions.
a. Materials:
-
NFS-60 cells (or M-NFS-60 variant)[10]
-
Complete growth medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and an appropriate concentration of a supporting cytokine if required by the specific cell line variant (e.g., M-CSF for M-NFS-60).[10]
-
Assay medium: RPMI-1640 with 2% FBS.[11]
-
This compound reference standard and test samples.
-
Cell proliferation reagent (e.g., MTT, XTT, or WST-8).
-
96-well flat-bottom microplates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
b. Method:
-
Cell Culture Maintenance: Culture NFS-60 cells in complete growth medium, maintaining cell density between 1x10^5 and 1x10^6 viable cells/mL.[12] Subculture every 2-3 days.
-
Cell Preparation: Harvest cells in the logarithmic growth phase. Wash the cells by centrifugation and resuspend in assay medium. Perform a cell count and viability assessment (e.g., trypan blue exclusion).
-
Assay Setup:
-
Seed the 96-well plate with NFS-60 cells at a pre-determined optimal density (e.g., 35,000 cells/well) in a final volume of 50 µL of assay medium.[10]
-
Prepare serial dilutions of the this compound reference standard and test samples in assay medium.
-
Add 50 µL of the diluted standards and samples to the appropriate wells in triplicate. Include wells with assay medium only as a negative control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[11][13]
-
Cell Proliferation Measurement:
-
Data Analysis: Calculate the mean absorbance for each concentration. Plot a dose-response curve and determine the EC50 (half-maximal effective concentration) for the reference standard and test samples. Relative potency can be calculated by comparing the EC50 values.
2. STAT3 Reporter Gene Assay for this compound
This protocol is based on the principles of commercially available reporter assay kits.
a. Materials:
-
STAT3 reporter cell line (e.g., HEK293 expressing human G-CSF receptor and a STAT3-luciferase reporter).[1][7]
-
Cell culture medium and assay medium as recommended by the cell line provider.
-
This compound reference standard and test samples.
-
Luciferase detection reagent.
-
White, sterile, 96-well assay plates.
-
CO2 incubator (37°C, 5% CO2).
-
Luminometer.
b. Method:
-
Cell Preparation: Culture and harvest the reporter cells as per the supplier's instructions. Resuspend the cells in assay medium.
-
Assay Setup:
-
Dispense the cell suspension into the wells of the 96-well plate.
-
Prepare serial dilutions of the this compound reference standard and test samples in assay medium.
-
Add the diluted standards and samples to the respective wells. Include untreated control wells.
-
-
Incubation: Incubate the plate for a specified period (e.g., 6-24 hours) at 37°C in a CO2 incubator.[14]
-
Luciferase Activity Measurement:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add the luciferase detection reagent to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for cell lysis and signal generation.[14]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Determine the EC50 values from the dose-response curves of the reference standard and test samples to calculate the relative potency.
Visualizations
Caption: this compound (G-CSF) Signaling Pathway.
Caption: Experimental Workflow for NFS-60 Bioassay.
Caption: Troubleshooting Logic for Inconsistent Bioassay Results.
References
- 1. A New STAT3-based Potency Assay for Human G-CSF Analog Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new STAT3-based potency assay for human G-CSF analog therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycosylated and non-glycosylated recombinant human granulocyte colony-stimulating factor (rhG-CSF)--what is the difference? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of this compound and filgrastim: effects on blood cell recovery after high-dose chemotherapy and autologous peripheral blood stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Filgrastim XM02 (Tevagrastim®) after autologous stem cell transplantation compared to this compound: favourable cost-efficacy analysis - ecancer [ecancer.org]
- 6. researchgate.net [researchgate.net]
- 7. invivogen.com [invivogen.com]
- 8. Biosimilar G-CSF versus filgrastim and this compound in healthy unrelated volunteer hematopoietic stem cell donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of this compound and filgrastim on haematological effects after autologous peripheral blood stem cell transplantation with high-dose chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing Granulocyte Colony-Stimulating Factor Transcript for Enhanced Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NFS-60 Cells [cytion.com]
- 13. smbb.mx [smbb.mx]
- 14. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Managing Variability in Cellular Response to Lenograstim In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage variability in in vitro cellular responses to lenograstim.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound, offering potential causes and solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| LV-001 | Why am I observing low or no cell proliferation/viability in response to this compound? | 1. Suboptimal this compound Concentration: The dose might be too low to elicit a response or too high, causing negative feedback or exhaustion. 2. Poor Cell Health: Cells may have low viability (<95%) before starting the experiment due to improper handling, storage, or excessive passaging.[1] 3. Cell Line Insensitivity: The chosen cell line may not express sufficient levels of the G-CSF receptor (G-CSFR). 4. Reagent Degradation: this compound may have lost activity due to improper storage or multiple freeze-thaw cycles. | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 0.1 pg/mL to 100 ng/mL) to determine the optimal EC50 for your specific cell line and assay.[2] 2. Ensure High Cell Viability: Use freshly isolated cells or cell lines with low passage numbers. Always perform a viability check (e.g., Trypan Blue) before seeding. 3. Confirm G-CSFR Expression: Verify G-CSFR expression on your target cells using flow cytometry or Western blotting. Consider using a well-characterized responsive cell line like NFS-60 or HL-60.[2][3] 4. Use Fresh Aliquots: Aliquot this compound upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| HV-002 | What is causing high variability between my experimental replicates? | 1. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability.[1] 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, altering media and compound concentrations.[1] 3. Inter-Assay Variability: Day-to-day variations in experimental conditions (e.g., incubation times, temperature, media batches) can introduce significant variability.[4] 4. Donor-to-Donor Variability (Primary Cells): Primary hematopoietic cells from different donors will inherently have different sensitivities to this compound. | 1. Standardize Seeding Technique: Ensure the cell suspension is homogenous before and during plating. Use calibrated pipettes and a consistent pipetting technique. 2. Mitigate Edge Effects: Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[1] 3. Standardize Protocols: Maintain strict consistency in all experimental parameters. Use a single batch of reagents (media, serum, this compound) for a set of comparative experiments. 4. Pool or Pre-Screen Donors: For primary cell experiments, consider pooling cells from multiple donors or pre-screening donors to select for similar responsiveness. |
| ID-003 | My cells are proliferating but not showing expected markers of neutrophil differentiation (e.g., CD11b, CD16). Why? | 1. Insufficient Incubation Time: Differentiation is a time-dependent process; the assay endpoint may be too early. 2. Inappropriate Differentiation Markers: The markers being assessed may not be optimal for the specific stage of differentiation being targeted. 3. Cell Line Limitations: Some myeloid cell lines (e.g., HL-60) may require co-stimulation with other agents like DMSO or ATRA to fully differentiate in response to G-CSF.[2][5] 4. Suppressive Cell Subpopulations: G-CSF can induce different neutrophil subsets, including mature (CD10+) and immature (CD10-) populations, which may have different functional characteristics.[6][7] | 1. Conduct a Time-Course Experiment: Assess differentiation markers at multiple time points (e.g., 24, 48, 72, 96 hours) to determine the optimal differentiation period. 2. Use a Panel of Markers: Analyze a combination of markers to characterize the differentiation state, such as CD11b for myeloid lineage, and CD16 and CD10 for maturation.[5][6] 3. Optimize Differentiation Protocol: If using cell lines like HL-60, pre-treat with a low concentration of DMSO (e.g., 1.3%) to prime them for G-CSF-induced differentiation.[2] 4. Analyze Subpopulations: Use flow cytometry to distinguish between mature (CD10+) and immature (CD10-) neutrophil populations to better understand the cellular response.[6] |
| SP-004 | I am not detecting STAT3 phosphorylation after this compound stimulation. What's wrong? | 1. Timing of Stimulation is Off: STAT3 phosphorylation is a rapid and often transient event. 2. Lysis Buffer Issues: The lysis buffer may not be effective at preserving phosphorylation states due to a lack of phosphatase inhibitors. 3. Low G-CSFR Expression: Insufficient receptor numbers will lead to a weak or undetectable downstream signal. 4. Antibody Problems: The anti-phospho-STAT3 antibody may not be specific or sensitive enough. | 1. Optimize Stimulation Time: Perform a time-course experiment with short time points (e.g., 5, 10, 15, 30, 60 minutes) to capture the peak phosphorylation event. A 10-minute stimulation is a common starting point.[8] 2. Use Fresh Lysis Buffer with Inhibitors: Always add phosphatase and protease inhibitors to your lysis buffer immediately before use. 3. Confirm Receptor Expression: As in LV-001, ensure your cells express the G-CSFR. 4. Validate Your Antibody: Run positive controls (e.g., cells treated with a known STAT3 activator like IL-6) and negative controls to confirm antibody performance.[3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in vitro? A1: this compound is a recombinant, glycosylated form of human Granulocyte Colony-Stimulating Factor (G-CSF).[9] It works by binding to the G-CSF receptor (G-CSFR) on the surface of hematopoietic progenitor cells and neutrophils.[10] This binding triggers receptor homodimerization and activates intracellular signaling cascades, primarily the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways, to promote cell proliferation, survival, and differentiation into mature neutrophils.[3]
Q2: What is a typical concentration range for this compound in in vitro assays? A2: The optimal concentration is highly dependent on the cell type and the specific assay. However, a good starting point for a dose-response curve is a range from 0.1 pg/mL to 100 ng/mL. For proliferation assays using HL-60 cells, a linear response has been observed between 0.3 to 10 ng/mL.[2] For STAT3 phosphorylation studies, concentrations around 10 ng/mL have been used.[11]
Q3: Which cell lines are recommended for studying this compound's effects? A3: The murine myeloblastic cell line NFS-60 and its variants are commonly used for G-CSF bioassays due to their dependence on G-CSF for proliferation.[3] The human promyelocytic leukemia cell line HL-60 is also widely used, as it can be induced to differentiate into granulocyte-like cells, particularly after priming with agents like DMSO or all-trans retinoic acid (ATRA).[2]
Q4: What are the key signaling pathways activated by this compound? A4: The primary signaling pathway activated by this compound is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. Upon G-CSF binding, JAK family kinases are activated, leading to the phosphorylation of STAT3.[3] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in cell survival and differentiation. Other activated pathways include the PI3K/AKT and MAPK/ERK pathways, which also play roles in proliferation and survival.
Q5: How does the glycosylation of this compound affect its in vitro activity compared to non-glycosylated G-CSF (filgrastim)? A5: Glycosylation can increase the stability and receptor affinity of the protein.[12] Some in vitro studies suggest that granulocytes primed with glycosylated G-CSF (this compound) exhibit a more mature phenotype and higher functionality compared to those treated with non-glycosylated forms.[12] However, other studies comparing their bioactivity in proliferation assays found no significant difference.[2] The impact may be context- and assay-dependent.
Data Presentation
Table 1: Recommended this compound Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | Recommended Concentration Range | Key Readout | Reference |
| Proliferation Assay | DMSO-primed HL-60 | 0.3 - 10 ng/mL | Cell Count / Metabolic Activity (MTT/XTT) | [2] |
| Proliferation Assay | M-NFS-60 | 0.01 - 1000 pg/mL | Metabolic Activity (XTT) | [13] |
| STAT3 Phosphorylation | MO7e-G | 10 ng/mL | p-STAT3 (Tyr705) by Western Blot | [11] |
| STAT3 Reporter Assay | 293-CSF3R-STAT3Luc | 0.1 - 100 ng/mL | Luciferase Activity | [3] |
| Neutrophil Differentiation | HL-60 / Primary CD34+ | 10 - 100 ng/mL | CD11b, CD16, CD10 Expression by Flow Cytometry | [5][6] |
Table 2: Common Markers for Assessing Neutrophil Differentiation
| Marker | Location | Role / Stage of Expression | Reference |
| CD11b | Surface | Myeloid lineage marker, increases with maturation. | [6] |
| CD16 | Surface | Acquired at the band cell stage, high on mature neutrophils. | [5][6] |
| CD10 | Surface | Marker for mature neutrophils; absent on immature forms. | [5][6][7] |
| CXCR4 | Surface | High on immature cells in bone marrow, decreases with maturation. | [5] |
| CXCR2 | Surface | Low on immature cells, increases with maturation to allow egress from bone marrow. | [5] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT-based)
-
Cell Seeding: Seed a G-CSF responsive cell line (e.g., NFS-60) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 to 1000 pg/mL). Add 10 µL of each dilution to the respective wells. Include vehicle-only and media-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.[14]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for STAT3 Phosphorylation
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. For serum-containing media, serum-starve the cells for 4-6 hours prior to stimulation to reduce basal signaling.
-
This compound Stimulation: Treat cells with 10 ng/mL this compound for 10 minutes at 37°C. Include an untreated control.[8][11]
-
Cell Lysis: Immediately place the plate on ice, aspirate the media, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system. Strip the membrane and re-probe for total STAT3 as a loading control.
Mandatory Visualizations
Caption: this compound signaling cascade via JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.
Caption: General experimental workflow for assessing this compound's in vitro effects.
Caption: A logical flowchart for troubleshooting common issues in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioassay of human granulocyte colony-stimulating factor using human promyelocytic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New STAT3-based Potency Assay for Human G-CSF Analog Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. dovepress.com [dovepress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Frontiers | Comparison of Neutrophil Function in Granulocyte Concentrates From Prednisone- and G-CSF-Treated Donors: Effect of Stimulant, Leukapheresis and Storage [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound: an update of its pharmacological properties and use in chemotherapy-induced neutropenia and related clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound and filgrastim in the febrile neutropenia prophylaxis of hospitalized patients: efficacy and cost of the prophylaxis in a retrospective survey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lenograstim Efficacy in Poor Mobilizer Mouse Models
Welcome to the technical support center for researchers utilizing lenograstim in mouse models of hematopoietic stem cell (HSC) mobilization. This resource provides troubleshooting guidance and frequently asked questions to address common challenges, particularly when working with poor mobilizer strains.
Troubleshooting Guide
This guide is designed to help you identify and solve common issues encountered during HSC mobilization experiments with this compound in mice.
| Issue | Potential Cause | Recommended Solution |
| Low HSC Yield in Peripheral Blood | Mouse Strain: Different inbred mouse strains exhibit varied responses to G-CSF. For instance, C57BL/6 mice are known to be poor mobilizers compared to BALB/c mice.[1][2][3] | - If experimentally feasible, consider using a high-mobilizing strain like BALB/c. - If the use of a poor mobilizer strain is required, consider it as a baseline model for improvement studies. |
| Suboptimal this compound Dosage or Schedule: The dose and duration of this compound administration are critical for effective mobilization. | - A common starting dose for G-CSF in mice is 100-250 µg/kg/day, administered subcutaneously or intraperitoneally for 4-5 consecutive days.[4][5] - Consider a dose-response study to determine the optimal dose for your specific mouse strain and experimental conditions. | |
| Incorrect Timing of Blood Collection: The number of circulating HSCs peaks at a specific time point after the final this compound injection. Furthermore, circadian rhythms can influence mobilization efficiency.[6] | - The peak of circulating HSCs is typically observed on day 5 or 6 after initiating a 4 or 5-day G-CSF regimen.[4] - Studies in mice suggest that HSC harvest may be higher during the light cycle peak, which corresponds to the afternoon in human studies.[6] | |
| Inaccurate Cell Quantification: Errors in blood sample processing, antibody staining, or flow cytometry gating can lead to underestimation of HSC numbers. | - Ensure proper red blood cell lysis and accurate cell counting before antibody staining. - Use a well-defined and validated antibody panel for identifying murine HSCs (e.g., Lineage⁻, Sca-1⁺, c-Kit⁺ or LSK cells). - Include viability dyes (e.g., Propidium Iodide) to exclude dead cells from the analysis.[7] | |
| High Variability Between Animals | Inconsistent Drug Administration: Variations in injection volume or technique can lead to inconsistent dosing. | - Ensure accurate calculation of the dose based on individual animal weight. - Use consistent subcutaneous or intraperitoneal injection techniques for all animals. |
| Underlying Health Status of Mice: Inflammation or infection can affect the response to G-CSF. | - Use healthy, pathogen-free animals for your experiments. - Monitor animals for any signs of illness during the experiment. | |
| Complete Mobilization Failure | Compromised this compound Activity: Improper storage or handling of this compound can lead to loss of biological activity. | - Store this compound according to the manufacturer's instructions. - Avoid repeated freeze-thaw cycles. |
| Genetic Knockout or Transgenic Model: The genetic modification in your mouse model may inadvertently affect pathways crucial for HSC mobilization. | - Review the literature for any known effects of the specific genetic modification on hematopoiesis or G-CSF signaling. - Consider using a different mobilization strategy if the G-CSF pathway is compromised. |
Frequently Asked Questions (FAQs)
Q1: What defines a "poor mobilizer" mouse model?
A1: A "poor mobilizer" mouse model refers to a strain of mice that exhibits a significantly lower yield of hematopoietic stem cells in the peripheral blood following stimulation with a mobilizing agent like this compound, compared to other strains. The C57BL/6 mouse is a commonly used model of a poor mobilizer, particularly in comparison to strains like BALB/c which show a more robust response to G-CSF.[1][2][3] This difference is attributed to genetic factors that influence the hematopoietic stem cell niche and the signaling pathways involved in mobilization.[6]
Q2: How can I improve the efficacy of this compound in a poor mobilizer mouse strain like C57BL/6?
A2: Several strategies can be employed to enhance the efficacy of this compound in poor mobilizer mice:
-
Combination Therapy with Plerixafor (B1678892) (AMD3100): Plerixafor is a CXCR4 antagonist that disrupts the interaction between HSCs and the bone marrow niche, leading to their rapid mobilization.[8] The combination of this compound and plerixafor has a synergistic effect and significantly increases the number of mobilized HSCs compared to this compound alone.[3][6][8]
-
Addition of Other Cytokines: Stem Cell Factor (SCF) has been shown to synergize with G-CSF to enhance HSC mobilization in animal models.[6]
-
Novel Mobilizing Agents: Newer agents targeting different pathways, such as the CXCR2 agonist MGTA-145, have shown promise in preclinical studies for rapid and efficient HSC mobilization, especially in combination with plerixafor.[9][10]
Q3: What is the mechanism of action of this compound in HSC mobilization?
A3: this compound, a form of Granulocyte-Colony Stimulating Factor (G-CSF), induces HSC mobilization primarily by disrupting the retention signals within the bone marrow niche. G-CSF stimulates neutrophils to release proteases, such as neutrophil elastase and cathepsin G, which cleave key adhesion molecules. This includes the cleavage of VCAM-1 on stromal cells and the disruption of the SDF-1 (CXCL12)/CXCR4 axis, which is a critical pathway for HSC retention in the bone marrow.[11][12][13]
Q4: Are there differences between this compound and filgrastim (B1168352) that could affect my experiments?
A4: this compound is a glycosylated form of recombinant human G-CSF, while filgrastim is non-glycosylated.[6] Some studies suggest that glycosylation may have implications for efficacy, with some clinical data indicating better mobilization with this compound in certain patient populations.[6] However, for preclinical mouse studies, both are expected to activate the murine G-CSF receptor and induce mobilization.
Quantitative Data Summary
The following tables summarize quantitative data from studies on HSC mobilization in mice, providing a reference for expected outcomes and the effects of different treatment regimens.
Table 1: Comparison of Mobilization Efficacy in Different Mouse Strains
| Mouse Strain | Mobilizing Agent | Outcome Measure | Result | Reference |
| C57BL/6 | G-CSF | Circulating Progenitor Cells | Poor Mobilizer | [1][2][3] |
| BALB/c | G-CSF | Circulating Progenitor Cells | Good Mobilizer | [1][2] |
| C57BL/6 | Plerixafor (AMD3100) | Circulating Progenitor Cells | Good Mobilizer | [1] |
| BALB/c | Plerixafor (AMD3100) | Circulating Progenitor Cells | Poor Mobilizer | [1] |
Table 2: Efficacy of Combination Therapies for HSC Mobilization in Mice
| Treatment Group | Fold Increase in Peripheral Blood HSPCs (over baseline/control) | Reference |
| G-CSF + Plerixafor (AMD3100) | Synergistic increase over G-CSF alone | [3][6] |
| BIO5192 (VLA-4 inhibitor) + Plerixafor | 3-fold additive effect over BIO5192 alone | [14] |
| G-CSF + BIO5192 + Plerixafor | 17-fold enhancement compared to G-CSF alone | [14] |
| MGTA-145 + Plerixafor | Robust mobilization, less leukocytosis than G-CSF + Plerixafor | [9] |
Experimental Protocols
Protocol 1: Standard this compound-Induced HSC Mobilization in Mice
-
Animal Model: Use age- and sex-matched mice (e.g., 8-12 weeks old). C57BL/6 mice can be used as a poor mobilizer model, and BALB/c mice as a good mobilizer control.
-
This compound Preparation: Reconstitute lyophilized this compound in sterile, pyrogen-free water or saline to the desired stock concentration. Further dilute with sterile phosphate-buffered saline (PBS) or saline for injection.
-
Administration: Administer this compound at a dose of 100-250 µg/kg via subcutaneous (s.c.) or intraperitoneal (i.p.) injection once daily for 4 to 5 consecutive days.[4][5]
-
Blood Collection: On day 5 or 6, approximately 2-4 hours after the final this compound injection, collect peripheral blood from the retro-orbital sinus, saphenous vein, or via cardiac puncture (terminal procedure) into tubes containing an anticoagulant (e.g., EDTA).
-
Cell Counting: Perform a complete blood count (CBC) to determine the white blood cell (WBC) count.
-
Flow Cytometry Analysis: Proceed with red blood cell lysis and staining for flow cytometric analysis of hematopoietic stem and progenitor cells (see Protocol 2).
Protocol 2: Flow Cytometry Analysis of Murine Hematopoietic Stem and Progenitor Cells
-
Sample Preparation: Following peripheral blood collection and red blood cell lysis, wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
Antibody Staining: Incubate the cells with a cocktail of fluorescently-conjugated antibodies to identify hematopoietic stem and progenitor cells. A common panel for identifying Lineage⁻Sca-1⁺c-Kit⁺ (LSK) cells includes:
-
A cocktail of antibodies against lineage markers (e.g., CD3e, B220, Gr-1, Mac-1, Ter119) in one fluorescent channel.
-
Anti-Sca-1 (Ly-6A/E) antibody.
-
Anti-c-Kit (CD117) antibody.
-
-
Incubation: Incubate the cells with the antibody cocktail for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells with staining buffer to remove unbound antibodies.
-
Viability Staining: Resuspend the cells in staining buffer containing a viability dye (e.g., Propidium Iodide or 7-AAD) just before analysis to exclude dead cells.
-
Data Acquisition and Analysis: Acquire the samples on a flow cytometer. Gate on live, single cells, then on the Lineage⁻ population, and subsequently identify the LSK population based on Sca-1 and c-Kit expression. The number of LSK cells per microliter of blood can then be calculated.
Visualizations
References
- 1. Bone marrow stem/progenitor cell mobilization in C57BL/6J and BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bone marrow stem/progenitor cell mobilization in C57BL/6J and BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the efficacy of hematopoietic stem cell mobilization regimens: a systematic review and network meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased hematopoietic stem cell mobilization in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-CSF in stem cell mobilization: new insights, new questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. New Strategies for Stem Cell Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-dose MGTA-145/plerixafor leads to efficient mobilization and in vivo transduction of HSCs with thalassemia correction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Progenitor Cell Mobilization and Recruitment: SDF-1, CXCR4, α4-integrin, and c-kit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effective mobilization of hematopoietic progenitor cells in G-CSF mobilization defective CD26-/- mice through AMD3100-induced disruption of the CXCL12-CXCR4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Lenograstim Resistance in Long-Term Cell Culture: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering lenograstim resistance in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a recombinant form of human granulocyte colony-stimulating factor (G-CSF), a glycoprotein (B1211001) that plays a crucial role in hematopoiesis.[1][2][3][4] It functions by binding to the G-CSF receptor (G-CSFR) on the surface of hematopoietic stem cells and their progeny.[5] This interaction stimulates the proliferation and differentiation of neutrophil precursors and enhances the functional activity of mature neutrophils.
Q2: My cells have stopped responding to this compound. What are the potential causes?
A2: A diminished or complete loss of response to this compound in long-term cell culture can arise from several factors:
-
Cell Line Integrity: The cell line may have undergone genetic drift, or there may be issues with cell line misidentification or cross-contamination.
-
Reagent Quality: The this compound stock may have degraded due to improper storage or handling. The cell culture medium or supplements could also be of poor quality.
-
Development of Resistance: The cells may have developed resistance to this compound through various mechanisms, such as:
-
Downregulation or loss of G-CSF receptor (G-CSFR) expression.
-
Mutations in the G-CSFR that affect ligand binding or signal transduction.
-
Alterations in downstream signaling pathways (e.g., JAK/STAT, PI3K/AKT, MAPK/ERK).
-
Epigenetic modifications that silence genes involved in the this compound response.
-
Q3: How can I confirm that my cells have developed resistance to this compound?
A3: To confirm this compound resistance, you should perform a series of experiments to compare the response of the suspected resistant cells to the parental, sensitive cell line. Key assays include:
-
Cell Proliferation/Viability Assay: Demonstrate a decreased proliferative response to this compound in the suspected resistant cells.
-
G-CSF Receptor Expression Analysis: Quantify the cell surface expression of G-CSFR to check for downregulation.
-
Signaling Pathway Analysis: Assess the phosphorylation status of key downstream signaling molecules like STAT3 and ERK following this compound stimulation.
A detailed troubleshooting workflow is provided in the guides below.
Troubleshooting Guides
Guide 1: Initial Troubleshooting for Loss of this compound Response
If you observe a reduced or absent response to this compound, follow these initial steps to rule out common technical issues.
Experimental Workflow: Initial Troubleshooting
Caption: Initial troubleshooting workflow for loss of this compound response.
Guide 2: Characterizing this compound Resistance
Once common technical issues have been ruled out, proceed with the following experiments to characterize the potential resistance mechanism.
Experimental Workflow: Characterizing this compound Resistance
Caption: Workflow for characterizing this compound resistance mechanisms.
Data Presentation: Expected Outcomes of Resistance Characterization
| Parameter | Sensitive Cells | Resistant Cells |
| This compound EC50 (ng/mL) | 1 - 10 | > 100 or no response |
| Maximal Proliferation (% of control) | 150 - 200% | < 110% |
| G-CSFR Surface Expression (MFI) | High | Low or Absent |
| p-STAT3 Induction (Fold Change) | > 5-fold | < 2-fold or no change |
| p-ERK Induction (Fold Change) | > 3-fold | < 1.5-fold or no change |
MFI: Mean Fluorescence Intensity
Guide 3: Developing a this compound-Resistant Cell Line (Proposed Protocol)
This guide provides a generalized protocol for inducing this compound resistance in a G-CSF-dependent cell line.
Experimental Workflow: Generating a this compound-Resistant Cell Line
References
- 1. This compound: a review of its use in chemotherapy-induced neutropenia, for acceleration of neutrophil recovery following haematopoietic stem cell transplantation and in peripheral blood stem cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mobilization of hematopoietic stem cells with this compound in multiple myeloma patients: Prospective multicenter observational study (KMM122) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mobilization of hematopoietic stem cells with this compound in multiple myeloma patients: Prospective multicenter observational study (KMM122) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound compared to filgrastim for the mobilization of hematopoietic stem cells in healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of granulocyte-colony stimulating factor and the expression of its receptor on various malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
protocol refinement for lenograstim-based neutrophil function assays
Welcome to the Technical Support Center for Lenograstim-Based Neutrophil Function Assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving the recombinant human granulocyte colony-stimulating factor (G-CSF), this compound.
This compound is a glycosylated form of G-CSF used to stimulate the production and maturation of neutrophils.[1][2][3][4] In a research context, it is a potent agent for studying neutrophil functions such as chemotaxis, phagocytosis, oxidative burst, and degranulation.[5][6][7][8] This guide offers detailed protocols, troubleshooting advice, and data presentation templates to refine your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? this compound is a recombinant, glycosylated version of the human granulocyte colony-stimulating factor (G-CSF).[3][4] It works by binding to specific G-CSF receptors on the surface of hematopoietic precursor cells in the bone marrow, stimulating their proliferation and differentiation into mature neutrophils.[3][9][10] It also enhances the functional activity and survival of mature neutrophils in circulation.[1][5]
Q2: What is the primary signaling pathway activated by this compound in neutrophils? Upon binding to the G-CSF receptor, this compound induces receptor dimerization, which activates associated Janus kinases (JAK), particularly JAK2. This activation triggers several downstream signaling cascades, most notably the Signal Transducer and Activator of Transcription (STAT) pathway (primarily STAT3 and STAT5). Activated STAT proteins translocate to the nucleus to regulate the transcription of genes involved in neutrophil survival, proliferation, and functional activation. Other activated pathways include the PI3K/Akt and MAPK/ERK pathways.
Q3: What are the key functional differences between this compound and filgrastim (B1168352)? The primary structural difference is that this compound is glycosylated, while filgrastim is not.[3][11] This glycosylation can contribute to greater stability.[11] Some in vitro studies have suggested that this compound may have greater biological activity compared to filgrastim at equivalent weights, though clinical outcomes can vary depending on the context.[11][12]
Q4: How does this compound treatment affect specific neutrophil functions in vitro? Studies have shown that G-CSF, including this compound, enhances several key neutrophil functions. Treatment with this compound can significantly increase superoxide (B77818) anion production in response to stimuli like FMLP.[5] It has also been shown to stimulate enzyme release, phagocytosis, and bacterial killing capabilities in neutrophils from treated patients.[6][7] However, some studies have noted a depression in directed migration (chemotaxis), although the levels remained within the normal range.[6][7]
Q5: What is a typical dose range for in vivo studies, and how might that translate to in vitro experiments? In vivo subcutaneous doses in clinical studies range from 2.5 to 7.5 µg/kg daily.[5] For in vitro assays, determining the optimal concentration requires empirical testing. A good starting point is to perform a dose-response curve, with concentrations typically ranging from 1 ng/mL to 100 ng/mL, to find the optimal concentration for priming or activating neutrophils for your specific assay.
Q6: How should this compound be stored and handled to ensure stability? As a recombinant protein, this compound should be handled according to the manufacturer's instructions. Generally, this involves storing it at 2-8°C, avoiding freezing, and protecting it from light. Reconstituted solutions should be used promptly. For experiments, it's crucial to use sterile, low-protein-binding tubes and pipette tips to prevent adsorption and loss of the material.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-based neutrophil function assays.
Problem: Low neutrophil yield and/or purity after isolation.
-
Possible Cause & Solution: The neutrophil isolation protocol is critical. For high purity, a combination of dextran (B179266) sedimentation followed by density gradient centrifugation (e.g., using Ficoll-Paque) is recommended.[13][14][15] It is essential to perform the isolation process quickly and at a controlled temperature (room temperature or 4°C, depending on the protocol) to maintain cell viability.[15] Avoid vigorous mixing or vortexing, as neutrophils are sensitive to mechanical stress.[15] After isolation, always verify purity using flow cytometry with neutrophil-specific markers like CD15 or CD66b.[8][13][16]
Problem: High background signal or spontaneous neutrophil activation in control groups.
-
Possible Cause & Solution: Neutrophils are highly sensitive and can be easily activated.[8] This issue often stems from contamination with microbial products like endotoxin (B1171834) (LPS) or from the isolation procedure itself.[17] Ensure all reagents, buffers, and labware are sterile and endotoxin-free. The purification method can also induce artificial activation; immunomagnetic negative selection is an alternative that may yield neutrophils with a more resting phenotype compared to density-gradient methods.[17]
Problem: Inconsistent or highly variable results between experimental repeats.
-
Possible Cause & Solution: Significant donor-to-donor variability is a known challenge in neutrophil research.[18] Whenever possible, use neutrophils isolated from a single donor for a complete set of comparative experiments. If using multiple donors, process each donor's cells in parallel under identical conditions. Standardize all experimental parameters, including incubation times, temperatures, cell concentrations, and reagent preparation, to minimize technical variability.[15] Including a sample from a healthy control subject alongside patient samples is also a critical practice.[19][20][21]
Problem: No significant effect observed after treating neutrophils with this compound.
-
Possible Cause & Solution: Several factors could be responsible. First, verify the biological activity of your this compound stock and ensure it has been stored correctly. Second, the concentration may be suboptimal. Perform a dose-response experiment to determine the ideal concentration for your specific assay and cell source. Third, check neutrophil viability using a method like Trypan Blue exclusion before starting the experiment; low viability will lead to poor responsiveness.[13] Finally, consider the timing of the assay, as the priming effect of G-CSF may have a specific temporal window.
Problem: In the chemotaxis assay, very few cells migrate through the membrane, even with a chemoattractant.
-
Possible Cause & Solution: This can be due to several technical issues. Ensure the pore size of the Transwell® or Boyden chamber membrane is appropriate for neutrophils, typically 5.0 µm.[16] The concentration of the chemoattractant (e.g., IL-8, fMLP) is critical; optimize it with a concentration-response curve. The incubation time must also be optimized, usually between 60 and 90 minutes at 37°C.[13] An insufficient incubation period will result in low cell counts in the lower chamber.
Data Presentation
Quantitative data should be organized into clear, concise tables to facilitate comparison and interpretation.
Table 1: Example Data Summary of this compound's Effect on Neutrophil Function. This table summarizes published data on the functional effects of in vivo this compound administration on isolated neutrophils.
| Functional Assay | This compound Dose (µg/kg/day) | Time Point | Key Finding | Reference |
| Oxidative Burst (Superoxide Anion Production) | 5.0 and 7.5 | 24h & 96h | Significantly increased response to FMLP and opsonized S. epidermidis. | [5] |
| Phagocytosis | 5.0 and 7.5 | 24h & 96h | Trend towards an increased initial rate of phagocytosis (not statistically significant). | [5] |
| Surface Receptor Expression | 7.5 | 96h | L-selectin (CD62L) expression significantly reduced. | [5] |
| Surface Receptor Expression | 7.5 | 96h | FcγRI (CD64) expression significantly up-regulated. | [5] |
| Enzyme Release, Phagocytosis & Bacterial Killing | 1 - 40 | Day 6 | All functions were stimulated compared to baseline. | [6][7] |
| Directed Migration | 1 - 40 | Day 6 | Depressed, although still within the normal range. | [6][7] |
Table 2: Experimental Template for a Neutrophil Chemotaxis Assay. Use this template to structure and record your experimental results for easy analysis.
| Condition | Chemoattractant (e.g., IL-8, 10 nM) | Mean Migrated Cells (Luminescence/Count) | Standard Deviation | % Inhibition/Migration |
| Vehicle Control | + | User-defined | User-defined | 0% (Reference) |
| This compound (1 ng/mL) | + | User-defined | User-defined | User-defined |
| This compound (10 ng/mL) | + | User-defined | User-defined | User-defined |
| This compound (100 ng/mL) | + | User-defined | User-defined | User-defined |
| Negative Control | - | User-defined | User-defined | N/A |
Visualized Pathways and Workflows
This compound Signaling Pathway
Caption: this compound signal transduction cascade in neutrophils.
General Experimental Workflow
Caption: Workflow for this compound-based neutrophil function assays.
Detailed Experimental Protocols
Protocol 1: Human Neutrophil Isolation
This protocol describes the isolation of neutrophils from human peripheral blood using dextran sedimentation and a discontinuous Percoll gradient.[14][15]
Materials:
-
Anticoagulated (e.g., Heparin) whole blood
-
5% Dextran T500 solution
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺
-
Percoll
-
1.5 M NaCl
-
RPMI 1640 medium
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute whole blood 1:1 with HBSS.
-
Add 1 part 5% Dextran to 4 parts diluted blood. Mix gently by inversion and let erythrocytes sediment for 30-45 minutes at room temperature.[13][14]
-
Carefully collect the upper leukocyte-rich plasma layer and transfer to a new 50 mL tube.
-
Centrifuge at 400 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in cold HBSS. If significant red blood cell contamination remains, perform a brief hypotonic lysis (e.g., 30 seconds with sterile water followed by restoration of isotonicity with 1.5 M NaCl).[15]
-
Prepare a discontinuous Percoll gradient by carefully layering a 73% Percoll solution under a 55% Percoll solution in a 15 mL tube.[14]
-
Carefully layer the resuspended leukocyte suspension on top of the gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate the upper layers containing mononuclear cells. The neutrophil population will be in the pellet at the bottom.[22]
-
Wash the neutrophil pellet twice with cold HBSS.
-
Resuspend the final pellet in the appropriate assay medium (e.g., RPMI 1640).
-
Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Purity should be >95%.
Protocol 2: Chemotaxis Assay (Boyden Chamber / Transwell®)
This assay measures the directed migration of neutrophils toward a chemoattractant.[13][16]
Materials:
-
Isolated human neutrophils
-
96-well Transwell® plate with 5.0 µm pore size polyester (B1180765) membrane
-
Chemoattractant (e.g., Interleukin-8 [IL-8], 1-100 ng/mL)
-
Assay medium: Serum-free RPMI 1640 + 0.5% BSA
-
This compound
-
Cell viability detection reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Add assay medium containing the chemoattractant and/or test compounds to the lower chambers of the 96-well plate.[16]
-
Resuspend isolated neutrophils in assay medium at 1 x 10⁶ cells/mL.
-
Pre-incubate neutrophils with desired concentrations of this compound or vehicle control for 15-30 minutes at 37°C.[13]
-
Add 100 µL of the neutrophil suspension to the upper chamber of each Transwell® insert.
-
Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator.[13]
-
After incubation, remove the inserts. To quantify migrated cells, add a luminescent ATP detection reagent to the lower wells, which measures the number of viable cells.[16]
-
Read the luminescence on a plate reader. The signal is directly proportional to the number of migrated neutrophils.
Protocol 3: Phagocytosis Assay (Flow Cytometry)
This protocol quantifies the uptake of fluorescently labeled bacteria by neutrophils.[23][24]
Materials:
-
Isolated human neutrophils
-
Fluorescently labeled Staphylococcus aureus (e.g., FITC-labeled)
-
Phagocytosis buffer (e.g., RPMI + 2% HSA)
-
Human serum (as an opsonin source)
-
Trypan Blue or other quenching agent
-
Flow cytometry buffer (PBS + 2% FBS)
-
Flow cytometer
Procedure:
-
Resuspend neutrophils in phagocytosis buffer to a concentration of 7.5 x 10⁶ cells/mL.[24]
-
In a 96-well round-bottom plate, opsonize the fluorescent bacteria by incubating them with 10% human serum for 15 minutes at 37°C.[24]
-
Add the neutrophils to the opsonized bacteria at a 10:1 bacteria-to-cell ratio.
-
Incubate for 15 minutes at 37°C with shaking (750 rpm) to facilitate phagocytosis.[24] A parallel control should be kept on ice to measure adherence without internalization.[24]
-
Stop the reaction by adding ice-cold PBS. Centrifuge and wash the cells.
-
Add Trypan Blue to quench the fluorescence of extracellular (adherent but not internalized) bacteria.
-
Resuspend cells in flow cytometry buffer and acquire data on a flow cytometer.
-
Analyze the percentage of fluorescent cells (neutrophils that have phagocytosed bacteria) and the mean fluorescence intensity (phagocytic index).
Protocol 4: Oxidative Burst Assay (DHR Assay)
This assay measures the production of reactive oxygen species (ROS) via the oxidation of Dihydrorhodamine 123 (DHR).[14][19]
Materials:
-
Isolated human neutrophils
-
Dihydrorhodamine 123 (DHR 123)
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate [PMA] or fMLP)
-
HBSS with Ca²⁺/Mg²⁺
-
Flow cytometer
Procedure:
-
Resuspend isolated neutrophils to 1 x 10⁷ cells/mL in HBSS.
-
In flow cytometry tubes, add 100 µL of the cell suspension.
-
Add DHR 123 to a final concentration of ~1 µM.
-
Pre-incubate tubes for 5-10 minutes at 37°C.
-
Add the stimulant (e.g., 100 nM PMA) to the appropriate tubes. Include an unstimulated control.
-
Incubate for 20 minutes at 37°C.[14]
-
Stop the reaction by placing the tubes on ice.[14]
-
Acquire data immediately on a flow cytometer, measuring the fluorescence in the FITC/GFP channel.
-
Results are often reported as a Stimulation Index (SI): the ratio of the mean fluorescence intensity of stimulated cells to that of unstimulated cells.[19]
Protocol 5: Degranulation Assay (Flow Cytometry)
This assay measures the surface expression of proteins from intracellular granules that have fused with the plasma membrane upon activation.[25][26]
Materials:
-
Isolated human neutrophils
-
Stimulant (e.g., PMA, fMLP)
-
Fluorochrome-conjugated antibodies against granule markers (e.g., anti-CD63 for azurophilic granules, anti-CD66b for specific granules)
-
Flow cytometry buffer
-
Flow cytometer
Procedure:
-
Resuspend neutrophils in a suitable buffer (e.g., RPMI) at 1 x 10⁶ cells/mL.
-
Add the cell suspension to flow cytometry tubes.
-
Add the stimulant to the appropriate tubes and incubate for 30 minutes at 37°C.[26] Include an unstimulated control.
-
Stop the stimulation by adding ice-cold flow buffer.
-
Stain the cells with fluorochrome-conjugated anti-CD63 and anti-CD66b antibodies for 25 minutes at 4°C in the dark.[25]
-
Wash the cells once with flow buffer.
-
Resuspend the cells and acquire data on a flow cytometer.
-
Analyze the upregulation of CD63 and CD66b on the cell surface as a measure of degranulation.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. mims.com [mims.com]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: an update of its pharmacological properties and use in chemotherapy-induced neutropenia and related clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ex vivo neutrophil function in response to three different doses of glycosylated rHuG-CSF (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In vivo stimulation of neutrophil function by this compound (glycosylated rHuG-CSF) in oncohematologic patients: results of a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. An Overview of this compound - Creative Diagnostics [reagents.creative-diagnostics.com]
- 11. Comparison of this compound and filgrastim: effects on blood cell recovery after high-dose chemotherapy and autologous peripheral blood stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and filgrastim in the febrile neutropenia prophylaxis of hospitalized patients: efficacy and cost of the prophylaxis in a retrospective survey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. Frontiers | Method Matters: Effect of Purification Technology on Neutrophil Phenotype and Function [frontiersin.org]
- 18. Studying Neutrophil Function in vitro: Cell Models and Environmental Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neutrophil Oxidative Burst Assay (DHR) | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 20. Neutrophil Oxidative Burst Assay | HNL Lab Medicine [hnl.com]
- 21. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 22. An Assay to Monitor Degranulation of Azurophilic Granules in Neutrophils following Activation [jove.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Use of Flow Cytometry to Evaluate Phagocytosis of Staphylococcus aureus by Human Neutrophils [frontiersin.org]
- 25. Neutrophil degranulation assay. [bio-protocol.org]
- 26. Degranulation Assay [bio-protocol.org]
Lenograstim Signaling Pathway Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for analyzing lenograstim-induced signaling pathways.
Frequently Asked Questions (FAQs)
General & Experimental Setup
Q1: What is the primary signaling pathway activated by this compound?
A1: this compound, a recombinant granulocyte colony-stimulating factor (G-CSF), primarily activates the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[1][2] Upon binding to the G-CSF receptor (G-CSFR), this compound induces receptor dimerization, which brings associated JAK family kinases (e.g., JAK1, JAK2) into close proximity, allowing them to phosphorylate and activate each other.[3][4] Activated JAKs then phosphorylate tyrosine residues on the G-CSFR, creating docking sites for STAT proteins (primarily STAT3 and STAT5).[5][6] Recruited STATs are phosphorylated by JAKs, form dimers, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[5][6]
Caption: this compound activates the canonical JAK/STAT signaling pathway.
Q2: My cells are not showing a response to this compound stimulation. What are the possible causes?
A2: Several factors could lead to a lack of cellular response:
-
Cell Receptor Expression: Confirm that your cell line expresses the G-CSF receptor (G-CSFR). G-CSFR expression can vary significantly between cell types.[2]
-
This compound Concentration and Activity: Ensure the this compound you are using is active and at an appropriate concentration. Prepare fresh dilutions for each experiment and follow the manufacturer's storage guidelines.
-
Stimulation Time: The kinetics of STAT phosphorylation are often rapid and transient, typically peaking within 15-30 minutes of stimulation.[7] Optimize your stimulation time by performing a time-course experiment.
-
Cell Health and Passage Number: Use healthy, low-passage number cells. High-passage cells may have altered signaling responses.
-
Serum Starvation: If applicable, ensure cells were properly serum-starved before stimulation to reduce basal pathway activation.
Western Blotting Troubleshooting
Q3: I am not detecting a signal for phosphorylated STAT3 (p-STAT3) after this compound treatment. What should I do?
A3: A lack of p-STAT3 signal is a common issue. Here is a logical approach to troubleshooting this problem.
Caption: Decision tree for troubleshooting the absence of a p-STAT3 signal.
Additional points to consider:
-
Phosphatase Activity: Protein phosphatases can rapidly dephosphorylate STAT proteins. Always use fresh lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[8]
-
Antibody Issues: Phospho-specific antibodies can be inconsistent.[9] Ensure your primary antibody is validated for the application, stored correctly, and used at the recommended dilution. Include a positive control, such as a cell line known to respond to G-CSF or another cytokine like IL-6.[7][8]
-
Protein Load: For detecting less abundant phosphorylated proteins, you may need to load a higher amount of total protein (e.g., 30-100 µg per lane).[8]
Q4: My Western blot for p-STAT3 shows high background. How can I reduce it?
A4: High background can obscure your target signal. To reduce it:
-
Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent. While non-fat dry milk is common, bovine serum albumin (BSA) is often recommended for phospho-antibodies as milk contains phosphoproteins that can cause non-specific binding.[10]
-
Antibody Concentration: Titrate your primary and secondary antibody concentrations. Excessive antibody is a frequent cause of high background.[10]
-
Washing Steps: Increase the number and duration of washes after antibody incubations. Use a gentle detergent like Tween-20 in your wash buffer (e.g., TBST or PBST).[10]
-
Membrane Handling: Ensure the membrane does not dry out at any stage.
qPCR Troubleshooting
Q5: My qPCR results for downstream target genes show high Ct values or no amplification. What's the problem?
A5: This indicates low or no target template. Potential causes include:
-
RNA Quality and Integrity: Use high-quality, intact RNA. Check RNA integrity using a Bioanalyzer or by running an agarose (B213101) gel. Poor quality RNA can lead to inefficient cDNA synthesis.[11]
-
Inefficient cDNA Synthesis: Ensure your reverse transcription protocol is optimized. The choice of primers (oligo(dT), random hexamers, or gene-specific) can impact the efficiency for your target gene.[12]
-
Poor Primer Design: Primers may be inefficient or not specific. Re-design primers following standard guidelines and validate their efficiency with a standard curve.[12]
-
Suboptimal Gene Induction: The target gene may not be strongly induced by this compound in your specific cell model or timepoint. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the peak expression time.
Q6: I see amplification in my no-template control (NTC). What does this mean and how do I fix it?
A6: Amplification in the NTC indicates contamination.
-
Cause: This is typically due to contamination of reagents (water, master mix, primers) with template DNA/cDNA or previous PCR products. It can also result from primer-dimer formation, which is non-specific amplification of the primers themselves.[13]
-
Solution:
-
Use fresh reagents: Aliquot your master mix, primers, and water to avoid contaminating stock solutions.[12]
-
Improve lab practice: Use dedicated pipettes and a separate, clean area for PCR setup. Clean work surfaces and pipettes with 10% bleach or a similar decontaminant.[13]
-
Check for primer-dimers: Run a melt curve analysis at the end of your qPCR run. Primer-dimers typically have a lower melting temperature than the specific product. If present, redesigning primers may be necessary.[13]
-
Quantitative Data Summary
The following tables provide illustrative data and common troubleshooting scenarios.
Table 1: Illustrative Western Blot Data for STAT3 Activation
| Treatment Group | This compound (100 ng/mL) | Relative p-STAT3 / Total STAT3 Ratio (Normalized to Control) |
| Untreated Control | - | 1.0 |
| This compound (15 min) | + | 8.5 |
| This compound (60 min) | + | 3.2 |
| Pre-incubation with JAK Inhibitor | + | 1.2 |
| Note: This data is representative and intended to illustrate expected experimental outcomes. Actual results will vary based on the cell line and experimental conditions. |
Table 2: Common qPCR Troubleshooting Scenarios
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Ct Values (>35) or No Amplification | Poor RNA quality; Inefficient cDNA synthesis; Suboptimal primer design. | Verify RNA integrity; Optimize reverse transcription; Redesign and validate primers.[11] |
| Inconsistent Replicates | Pipetting errors; Poorly mixed reagents. | Use calibrated pipettes; Mix all solutions thoroughly before dispensing.[11][13] |
| Low Amplification Efficiency (<90%) | PCR inhibitors in the sample; Suboptimal reaction conditions. | Dilute the cDNA template; Optimize annealing temperature with a gradient PCR.[12] |
| Amplification in No-Template Control (NTC) | Reagent contamination; Primer-dimer formation. | Use fresh, aliquoted reagents; Perform a melt curve analysis to check for primer-dimers.[13] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of STAT3 Phosphorylation
This protocol details the steps to assess this compound-induced STAT3 phosphorylation.
Caption: Standard workflow for Western blot analysis of protein phosphorylation.
Methodology:
-
Cell Treatment: Plate cells to achieve 70-80% confluency. If required, serum-starve cells overnight. Treat cells with the desired concentration of this compound (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Immediately after treatment, wash cells once with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[7] Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to 20-40 µg of protein and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE & Transfer: Load samples onto an 8-10% SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Immunodetection: Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Incubate with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C. Wash the membrane 3x for 10 minutes each in TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[7]
-
Stripping and Re-probing: To normalize the signal, the membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., GAPDH or β-actin).[7]
Protocol 2: qPCR Analysis of Downstream Gene Expression
This protocol outlines the measurement of a target gene (e.g., SOCS3, a known STAT3 target) expression following this compound stimulation.
Methodology:
-
Cell Treatment: Treat cells with this compound as described in the Western blot protocol, using longer time points appropriate for transcriptional changes (e.g., 0, 1, 4, 8, 24 hours).
-
RNA Isolation: Wash cells with ice-cold PBS and lyse them directly in the culture dish using a lysis buffer containing β-mercaptoethanol (e.g., from an RNeasy kit). Isolate total RNA according to the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA.
-
RNA Quantification and Quality Check: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop). Assess RNA quality by checking the A260/A280 ratio (should be ~2.0).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
qPCR Setup: Prepare the qPCR reaction mix in a 96-well plate. For each sample, include:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of Nuclease-Free Water
-
Run each sample in triplicate. Include a no-template control (NTC) for each primer set.
-
-
qPCR Cycling: Run the plate on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a melt curve analysis at the end.
-
Data Analysis: Determine the Ct value for each well. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene (SOCS3) expression to a stable housekeeping gene (e.g., GAPDH or ACTB) and then to the untreated control sample.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer [frontiersin.org]
- 3. abeomics.com [abeomics.com]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 11. dispendix.com [dispendix.com]
- 12. pcrbio.com [pcrbio.com]
- 13. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Best Practices for Handling and Aliquoting Lenograstim
Welcome to the technical support center for lenograstim. This guide is designed for researchers, scientists, and drug development professionals to ensure the proper handling, storage, and use of this compound in a research setting to maintain its biological activity.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute lyophilized this compound?
A1: Aseptically reconstitute the lyophilized this compound powder with the provided solvent, which is typically sterile water for injection.[1] Gently agitate the vial to dissolve the powder completely; do not shake vigorously, as this can denature the protein.[1] The reconstituted solution should be clear and free of particles.[1]
Q2: What is the recommended storage condition for reconstituted this compound?
A2: For immediate use, the reconstituted solution can be stored at 2°C - 8°C (in a refrigerator) for up to 24 hours.[1] However, for long-term storage in a research setting, it is best practice to aliquot the reconstituted solution and store it at -80°C.[2][3]
Q3: Why is aliquoting important for maintaining this compound activity?
A3: Aliquoting the reconstituted this compound into single-use volumes is crucial to avoid repeated freeze-thaw cycles.[2][4] Each freeze-thaw cycle can lead to protein denaturation and a subsequent loss of biological activity.[2] It also minimizes the risk of microbial contamination.[3]
Q4: What are the best practices for aliquoting this compound?
A4: When aliquoting, use low-protein-binding polypropylene (B1209903) tubes to prevent the protein from adhering to the tube walls.[2] The aliquot volume should be practical for your experiments, with a recommended minimum of 10 µL to reduce the effects of evaporation and adsorption.[4] It is advisable to store proteins at a higher concentration (e.g., 1 mg/mL or above) as they are generally more stable.[3]
Q5: How many times can I freeze-thaw my this compound aliquot?
A5: It is strongly recommended to avoid any repeated freeze-thaw cycles.[2][4] Plan your experiments to use an entire aliquot upon thawing. If you must re-freeze, it should be done quickly, but expect some loss of activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Biological Activity | Repeated freeze-thaw cycles | Aliquot the reconstituted this compound into single-use volumes and store at -80°C. Avoid re-freezing thawed aliquots.[2][4] |
| Improper storage temperature | For short-term (up to 24 hours), store at 2-8°C. For long-term, store at -80°C. Do not use a frost-free freezer due to temperature fluctuations.[1][5] | |
| Vigorous shaking during reconstitution | Gently agitate or swirl the vial to dissolve the lyophilized powder. Do not vortex or shake vigorously.[1] | |
| Adsorption to storage tube | Use low-protein-binding polypropylene tubes for aliquoting and storage.[2] | |
| Precipitation or Cloudiness in Solution | Protein aggregation | This can be caused by improper pH, high temperature, or repeated freeze-thaw cycles. Ensure the reconstitution buffer is appropriate and follow proper storage guidelines. If precipitation is observed, centrifuge the vial and use the clear supernatant, but be aware that the concentration may be lower and activity compromised. |
| Microbial contamination | Always handle this compound under aseptic conditions. Use sterile buffers and pipette tips. If contamination is suspected, discard the aliquot. |
Experimental Protocols
Protocol: In Vitro Bioassay for this compound Activity using NFS-60 Cells
This protocol describes a cell proliferation assay using the murine myeloblastic NFS-60 cell line, which is dependent on G-CSF for growth. The assay measures the dose-dependent proliferation of these cells in response to this compound.
Materials:
-
NFS-60 cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (reconstituted and serially diluted)
-
96-well flat-bottom tissue culture plates
-
Cell proliferation reagent (e.g., MTT, WST-8)
-
Microplate reader
Methodology:
-
Cell Culture: Culture NFS-60 cells in RPMI-1640 supplemented with 10% FBS and G-CSF. Before the assay, wash the cells to remove any residual G-CSF and resuspend in a serum-starved medium (e.g., 2% FBS) for 24 hours.[6]
-
Cell Seeding: Seed the washed and starved NFS-60 cells into a 96-well plate at a density of approximately 0.035 to 7 x 10^5 cells/mL.[6][7][8]
-
Stimulation: Add varying concentrations of your this compound aliquots and a known G-CSF standard to the wells. Include a negative control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
Proliferation Assay: Add the cell proliferation reagent (e.g., WST-8) to each well and incubate for the recommended time according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells. Plot the absorbance against the concentration of this compound to generate a dose-response curve and determine the ED50 (the concentration that gives half-maximal response).
Visualizations
This compound (G-CSF) Signaling Pathway
This compound, a form of Granulocyte-Colony Stimulating Factor (G-CSF), initiates its biological effects by binding to the G-CSF receptor (G-CSFR) on the surface of myeloid progenitor cells. This binding leads to the dimerization of the receptor and the activation of intracellular signaling cascades, primarily the JAK/STAT pathway, which promotes the proliferation, differentiation, and survival of neutrophils.[9]
Caption: this compound (G-CSF) signaling via the JAK/STAT pathway.
Experimental Workflow: Aliquoting and Bioassay
The following workflow outlines the key steps from receiving lyophilized this compound to assessing its biological activity.
Caption: Workflow for handling this compound for research use.
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. genextgenomics.com [genextgenomics.com]
- 3. Recombinant Protein Storage Principle and Method - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Human G-CSF Recombinant Protein (PHC2031) [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the In Vitro Potency of Lenograstim and Filgrastim
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of two recombinant human granulocyte colony-stimulating factors (G-CSFs), lenograstim and filgrastim (B1168352). The key distinction between these two biologics lies in their post-translational modification: this compound is a glycosylated form produced in Chinese Hamster Ovary (CHO) cells, while filgrastim is non-glycosylated and produced in E. coli[1]. This structural difference has been the subject of numerous studies to determine its impact on biological activity.
Executive Summary
In vitro studies consistently demonstrate that this compound exhibits a higher biological potency on a weight-for-weight basis compared to filgrastim. This increased activity is observed in key functional assays that measure the proliferation of myeloid cell lines and the formation of granulocyte-macrophage colonies from hematopoietic progenitor cells. While the clinical significance of this enhanced in vitro potency is still a subject of discussion, the preclinical data clearly distinguishes the two molecules.
Data Presentation: Quantitative Comparison of In Vitro Potency
The following tables summarize the available quantitative data from comparative in vitro studies of this compound and filgrastim.
Table 1: Specific Activity of this compound and Filgrastim
| Biologic | Specific Activity (IU/µg) | Source |
| This compound | 127,760 | [2] |
| Filgrastim | 100,000 | [2] |
Table 2: Comparative Potency in Neutrophil Colony-Forming Assays
| Assay Parameter | This compound | Filgrastim | Source |
| Potency at lower doses | Stimulated colony formation at doses 16 times lower than non-glycosylated G-CSFs | - | [3] |
| Potency at maximal stimulation | Twice as potent as filgrastim | - | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Proliferation Assay
This assay measures the ability of G-CSF to induce the proliferation of a G-CSF-dependent cell line.
Objective: To determine the dose-dependent proliferative effect of this compound and filgrastim on a myeloid cell line.
Cell Line: Murine myeloblastic NFS-60 cells, which are dependent on G-CSF for growth and survival.
Materials:
-
This compound and filgrastim standards
-
NFS-60 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well microtiter plates
-
Cell proliferation reagent (e.g., MTS, WST-8, or [3H]thymidine)
-
Incubator (37°C, 5% CO2)
-
Microplate reader or liquid scintillation counter
Procedure:
-
Cell Preparation: NFS-60 cells are washed to remove any residual growth factors and resuspended in fresh culture medium.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well).
-
Treatment: Serial dilutions of this compound and filgrastim are prepared and added to the wells. A negative control (medium only) and a positive control (a known concentration of a G-CSF standard) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
Quantification of Proliferation:
-
Colorimetric Assays (MTS/WST-8): A reagent is added to each well, and after a short incubation, the absorbance is measured, which is proportional to the number of viable cells.
-
Radiometric Assay ([3H]thymidine): Radiolabeled thymidine (B127349) is added to the wells for the final few hours of incubation. The cells are then harvested, and the incorporated radioactivity is measured as an indicator of DNA synthesis.
-
-
Data Analysis: The results are plotted as a dose-response curve, and the EC50 (the concentration that induces 50% of the maximal response) can be calculated to compare the potency of the two drugs.
Colony-Forming Unit (CFU) Assay
This assay assesses the ability of G-CSF to stimulate the formation of colonies of granulocytes and macrophages from hematopoietic progenitor cells.
Objective: To compare the capacity of this compound and filgrastim to stimulate the proliferation and differentiation of hematopoietic progenitor cells into granulocyte-macrophage colonies.
Cell Source: Human bone marrow mononuclear cells or CD34+ selected peripheral blood progenitor cells.
Materials:
-
This compound and filgrastim
-
Methylcellulose-based semi-solid medium
-
Human hematopoietic progenitor cells
-
Culture dishes
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Cell Preparation: Mononuclear cells are isolated from bone marrow or peripheral blood using density gradient centrifugation.
-
Culture Setup: The cells are suspended in the methylcellulose (B11928114) medium containing various concentrations of either this compound or filgrastim.
-
Plating: The cell-methylcellulose mixture is dispensed into culture dishes.
-
Incubation: The dishes are incubated for 14 days to allow for colony formation.
-
Colony Counting: Colonies, defined as clusters of 40 or more cells, are identified and counted using an inverted microscope. Colonies are typically classified as CFU-GM (colony-forming unit-granulocyte, macrophage).
-
Data Analysis: The number of colonies formed at each concentration of G-CSF is recorded and compared between this compound and filgrastim.
Mandatory Visualizations
G-CSF Signaling Pathway
The binding of G-CSF (this compound or filgrastim) to its receptor (G-CSFR) on the surface of hematopoietic progenitor cells triggers a cascade of intracellular signaling events that ultimately lead to cell survival, proliferation, and differentiation. The primary signaling pathway activated is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Other important pathways include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway.
Caption: G-CSF signaling pathways leading to cellular responses.
Experimental Workflow: Cell Proliferation Assay
The following diagram illustrates the workflow for comparing the in vitro potency of this compound and filgrastim using a cell proliferation assay.
Caption: Workflow for the in vitro cell proliferation assay.
Conclusion
The available in vitro evidence indicates that this compound, the glycosylated form of G-CSF, possesses a higher biological potency than the non-glycosylated form, filgrastim. This is demonstrated by its greater specific activity and its enhanced ability to stimulate colony formation and cell proliferation in preclinical models. While both molecules are effective in stimulating the production of neutrophils, the glycosylation of this compound appears to confer an advantage in terms of its in vitro biological activity. Further research is warranted to fully elucidate the clinical implications of these in vitro differences.
References
A Head-to-Head Comparison of Lenograstim and Biosimilar G-CSFs in Research
For researchers, scientists, and drug development professionals, selecting the appropriate Granulocyte Colony-Stimulating Factor (G-CSF) is a critical decision in various therapeutic and research applications, including hematopoietic stem cell mobilization and management of chemotherapy-induced neutropenia. This guide provides an objective, data-driven comparison of lenograstim, a glycosylated recombinant human G-CSF, and its non-glycosylated biosimilar counterparts, primarily filgrastim (B1168352) and its biosimilars.
Efficacy in Hematopoietic Stem Cell Mobilization
The mobilization of CD34+ hematopoietic stem cells from the bone marrow into the peripheral blood is a key application of G-CSFs. Comparative studies have evaluated the efficiency of this compound versus biosimilar G-CSFs in this setting.
A study involving 313 healthy hematopoietic stem cell donors compared the mobilization efficacy of this compound, biosimilar filgrastim (Zarzio), and the originator filgrastim.[1][2][3] The results, summarized in the table below, indicate that while there were some statistical differences in the administered doses, the overall mobilization outcomes were comparable.
| Parameter | This compound | Biosimilar Filgrastim | Filgrastim (Originator) | p-value |
| Mean Daily G-CSF Dose (μg/kg) | 9.1 | 9.8 | 9.3 | <0.001 |
| Mean Total G-CSF Dose (μg/kg) | 40.7 | 44.0 | 42.0 | <0.001 |
| Mean Pre-Apheresis CD34+ cells/μL | 111 | 119 | 124 | 0.354 |
| Mean CD34+ cells/kg collected (1st Apheresis) | 6.2 x 10⁶ | 7.6 x 10⁶ | 7.3 x 10⁶ | 0.06 |
| Target CD34+ cell dose in 1st Apheresis (%) | 87% | 93% | 93% | 0.005 |
Data from a comparative study of 313 healthy donors.[1][2][3]
Notably, the biosimilar filgrastim group received a slightly higher mean daily and total dose.[3][4] Despite these differences in dosing, the number of mobilized CD34+ cells in the peripheral blood before apheresis and the final collected cell count were not significantly different from a clinical standpoint.[1][2] The study concluded that biosimilar G-CSF is as effective as the original G-CSFs for hematopoietic stem cell mobilization in unrelated donors.[1][2]
Another study focusing on patients with lymphoproliferative malignancies undergoing autologous stem cell transplantation found that this compound, when combined with high-dose cyclophosphamide, resulted in a significantly higher collection of CD34+ cells compared to filgrastim and pegfilgrastim.[5]
Clinical Efficacy in Neutropenia Management
G-CSFs are crucial in managing chemotherapy-induced neutropenia. A retrospective study comparing this compound and filgrastim for primary prophylaxis of febrile neutropenia in hospitalized hematological patients revealed some differences in outcomes.[6]
| Parameter | This compound | Filgrastim | p-value |
| Grade 3-4 Neutropenia at G-CSF Discontinuation | 16.7% | 29.3% | 0.031 |
| Median Days of Hospitalization | 10 | 12 | <0.005 |
| Median Number of Vials Used | 7 | 11 | <0.03 |
Data from a retrospective study of 212 hospitalized patients.[6]
This study suggested that the use of this compound was associated with a lower incidence of severe neutropenia at the time of discontinuation and shorter hospital stays.[6] However, a systematic review of 16 studies concluded that there are no clinically remarkable differences between filgrastim and this compound in their approved indications, including chemotherapy-induced neutropenia.[7]
G-CSF Signaling Pathway
Both this compound and biosimilar G-CSFs exert their effects by binding to the G-CSF receptor (G-CSFR) on the surface of hematopoietic precursor cells. This binding triggers a cascade of intracellular signaling events that ultimately lead to proliferation, differentiation, and maturation of neutrophils.[8][9] The primary signaling pathways activated by the G-CSF receptor include the JAK/STAT, Ras/MAPK, and PI3K/Akt pathways.[8][9][10]
Caption: G-CSF Receptor Signaling Cascade.
Experimental Protocols
The methodologies employed in the key comparative studies form the basis for the presented data.
Study on Hematopoietic Stem Cell Mobilization in Healthy Donors[1][2][3]
-
Study Design: A comparative analysis of 313 consecutive healthy donors.
-
Interventions:
-
This compound: Target dose of 7.5-10 μg/kg/day.
-
Biosimilar Filgrastim (Zarzio): Target dose of 7.5-10 μg/kg/day.
-
Filgrastim (Originator): Target dose of 7.5-10 μg/kg/day.
-
G-CSF was administered for 4-5 consecutive days before the first apheresis.
-
-
Endpoints:
-
Primary: Efficiency of CD34+ cell mobilization into the peripheral blood and the yield of the first apheresis.
-
CD34+ cell counts were measured in peripheral blood before apheresis.
-
The total number of CD34+ cells/kg of the donor's body weight was calculated after the first apheresis.
-
-
Statistical Analysis: Appropriate statistical tests were used to compare the means and proportions between the three groups.
Caption: Workflow of the Stem Cell Mobilization Study.
Study on Prophylaxis of Febrile Neutropenia[6]
-
Study Design: A retrospective analysis of 212 hospitalized patients with hematological malignancies.
-
Interventions:
-
This compound or Filgrastim administered as primary prophylaxis for chemotherapy-induced neutropenia.
-
Dosage was based on clinical judgment and patient characteristics.
-
-
Endpoints:
-
Efficacy was evaluated based on the level of white blood cells, hemoglobin, and platelets at the end of treatment.
-
Incidence of Grade 3-4 neutropenia at the time of G-CSF discontinuation.
-
Duration of hospitalization.
-
-
Statistical Analysis: Statistical comparisons were made between the this compound and filgrastim groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosimilar G-CSF versus filgrastim and this compound in healthy unrelated volunteer hematopoietic stem cell donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosimilar G-CSF versus filgrastim and this compound in healthy unrelated volunteer hematopoietic stem cell donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosimilar G-CSF versus filgrastim and this compound in healthy unrelated volunteer hematopoietic stem cell donors | springermedizin.de [springermedizin.de]
- 5. Filgrastim, this compound and pegfilgrastim in the mobilization of peripheral blood progenitor cells in patients with lymphoproliferative malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and filgrastim in the febrile neutropenia prophylaxis of hospitalized patients: efficacy and cost of the prophylaxis in a retrospective survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Granulocyte colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 10. GRANULOCYTE COLONY-STIMULATING FACTOR: MOLECULAR MECHANISMS OF ACTION DURING STEADY STATE AND ‘EMERGENCY’ HEMATOPOIESIS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Biological Activity of a New Batch of Lenograstim
For researchers, scientists, and drug development professionals, ensuring the consistent biological activity of recombinant proteins is paramount. This guide provides a comprehensive framework for validating a new batch of lenograstim, a glycosylated recombinant human granulocyte colony-stimulating factor (G-CSF), by comparing its performance against established alternatives. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes are included to facilitate a thorough and objective assessment.
This compound functions by stimulating the proliferation and differentiation of neutrophil progenitor cells, thereby increasing the number of circulating neutrophils.[1][2] This is crucial for patients undergoing myelosuppressive chemotherapy, who are at high risk of developing febrile neutropenia. The validation of a new batch of this compound involves demonstrating its comparable or superior biological activity to existing G-CSF therapies such as filgrastim (B1168352), pegfilgrastim, and lipegfilgrastim (B10775840).
Comparative Overview of G-CSF Alternatives
This compound is a glycosylated form of G-CSF, which is believed to contribute to its stability and potency.[3] In contrast, filgrastim is non-glycosylated.[3] Pegfilgrastim and lipegfilgrastim are long-acting versions created by attaching a polyethylene (B3416737) glycol (PEG) molecule, which extends their half-life in the body.[4] While clinical studies have shown comparable efficacy between this compound and filgrastim in neutrophil recovery, in vitro studies have suggested a higher potency for this compound.[5][6][7]
In Vitro Biological Activity Assessment
The primary method for assessing the in vitro biological activity of G-CSFs is through cell-based proliferation assays. The murine myeloblastic cell line M-NFS-60 is dependent on G-CSF for its growth and is the standard model for this purpose.
M-NFS-60 Cell Proliferation Assay
This assay determines the concentration-dependent stimulation of M-NFS-60 cell proliferation by the G-CSF product. The half-maximal effective concentration (EC50) is a key parameter for comparing the potency of different G-CSF batches and alternatives.
Table 1: Comparison of In Vitro Potency of G-CSFs in M-NFS-60 Cell Proliferation Assay
| G-CSF Product | Glycosylation | EC50 (ng/mL) | Reference |
| New Batch of this compound | Glycosylated | To be determined | - |
| This compound (Reference) | Glycosylated | Reportedly more potent than filgrastim in vitro | [5] |
| Filgrastim | Non-glycosylated | ~0.05 - 0.1 | [8] |
| Pegfilgrastim | Pegylated | ~0.1 - 0.5 | [9] |
| Lipegfilgrastim | Glyco-pegylated | Not explicitly found |
Note: EC50 values can vary between laboratories and assay conditions.
Colony-Forming Unit (CFU) Assay
The CFU assay assesses the ability of G-CSF to stimulate the formation of granulocyte-macrophage colonies (CFU-GM) from hematopoietic progenitor cells. This provides a more direct measure of its biological function on target cells.
Table 2: Expected Outcomes of Colony-Forming Unit (CFU-GM) Assay
| G-CSF Product | Expected Number of Colonies | Expected Colony Size |
| New Batch of this compound | To be determined | To be determined |
| This compound (Reference) | High | Large |
| Filgrastim | High | Large |
| Negative Control (No G-CSF) | Minimal to none | - |
In Vivo Biological Activity Assessment
To confirm the in vitro findings, the biological activity of the new this compound batch should be evaluated in an in vivo model of neutropenia.
Murine Model of Chemotherapy-Induced Neutropenia
In this model, mice are rendered neutropenic with a chemotherapeutic agent like cyclophosphamide (B585). The ability of the G-CSF product to accelerate neutrophil recovery is then measured.
Table 3: Comparison of In Vivo Efficacy in a Murine Neutropenia Model
| G-CSF Product | Time to Neutrophil Recovery (days) | Peak Absolute Neutrophil Count (ANC) (x10^9/L) |
| New Batch of this compound | To be determined | To be determined |
| This compound (Reference) | ~5-7 | High |
| Filgrastim | ~6-8 | High |
| Pegfilgrastim | Sustained recovery | High |
| Lipegfilgrastim | Sustained recovery | High |
| Vehicle Control | >10 | Low |
Mechanism of Action: The Jak-STAT Signaling Pathway
G-CSF exerts its effects by binding to the G-CSF receptor on the surface of hematopoietic progenitor cells. This binding triggers a cascade of intracellular signaling events, with the Janus kinase (Jak) - Signal Transducer and Activator of Transcription (STAT) pathway playing a central role in mediating the proliferative and anti-apoptotic signals.
G-CSF Signaling Pathway
Experimental Workflow for Validation
A systematic workflow is essential for the comprehensive validation of a new batch of this compound.
Experimental Validation Workflow
Detailed Experimental Protocols
M-NFS-60 Cell Proliferation Assay Protocol
-
Cell Culture: Maintain M-NFS-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 10 ng/mL recombinant murine G-CSF.
-
Cell Seeding: Wash the cells twice with G-CSF-free medium and resuspend in RPMI-1640 with 2% FBS. Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well.
-
Starvation: Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator to synchronize them.
-
Treatment: Prepare serial dilutions of the new this compound batch, a reference standard this compound, and other G-CSF alternatives (e.g., filgrastim). Add the diluted G-CSFs to the wells in triplicate. Include a negative control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Assessment: Add a proliferation reagent such as MTT or XTT to each well and incubate for 4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the G-CSF concentration and determine the EC50 value for each sample using a four-parameter logistic curve fit.
Colony-Forming Unit (CFU) Assay Protocol
-
Cell Source: Obtain bone marrow cells from mice or human umbilical cord blood mononuclear cells.
-
Cell Preparation: Prepare a single-cell suspension of the bone marrow or mononuclear cells.
-
Culture Setup: In a sterile tube, mix the cells with methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines, but without the G-CSF being tested. Add serial dilutions of the new this compound batch and comparators.
-
Plating: Dispense the cell-methylcellulose mixture into 35 mm culture dishes in duplicate.
-
Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
Colony Scoring: Using an inverted microscope, count the number of CFU-GM colonies (clusters of ≥40 granulocytes and/or macrophages).
-
Data Analysis: Compare the number and size of CFU-GM colonies generated by the new this compound batch to the reference standards.
In Vivo Neutropenic Mouse Model Protocol
-
Animal Model: Use 8-10 week old C57BL/6 mice.
-
Induction of Neutropenia: Administer a single intraperitoneal injection of cyclophosphamide (e.g., 200 mg/kg) on day 0.
-
Treatment: Starting on day 1, administer daily subcutaneous injections of the new this compound batch, a reference standard, or a vehicle control for 5-7 days.
-
Monitoring: Collect peripheral blood samples from the tail vein at regular intervals (e.g., daily from day 3 to day 14).
-
Blood Analysis: Perform a complete blood count (CBC) to determine the absolute neutrophil count (ANC).
-
Endpoints: The primary endpoints are the time to neutrophil recovery (e.g., ANC > 1.0 x 10^9/L) and the peak ANC achieved.
-
Data Analysis: Compare the neutrophil recovery kinetics and peak ANC between the different treatment groups.
By following this comprehensive guide, researchers can rigorously validate the biological activity of a new batch of this compound, ensuring its quality, consistency, and comparability to other G-CSF therapies. This systematic approach, combining in vitro and in vivo assays with clear data presentation and visualization, provides a robust framework for preclinical assessment and contributes to the development of safe and effective therapeutics.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. A pharmacokinetic model of filgrastim and pegfilgrastim application in normal mice and those with cyclophosphamide‐induced granulocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipegfilgrastim - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound: an update of its pharmacological properties and use in chemotherapy-induced neutropenia and related clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of this compound and filgrastim: effects on blood cell recovery after high-dose chemotherapy and autologous peripheral blood stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Filgrastim XM02 (Tevagrastim®) after autologous stem cell transplantation compared to this compound: favourable cost-efficacy analysis - ecancer [ecancer.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide: Lenograstim (G-CSF) vs. Sargramostim (GM-CSF) for In Vitro Granulocyte Expansion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lenograstim, a recombinant human granulocyte colony-stimulating factor (G-CSF), and sargramostim, a recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF), for the in vitro expansion of granulocytes. This document synthesizes experimental data to inform research and development in hematology and immunology.
Introduction
Both this compound and sargramostim are pivotal in stimulating the proliferation and differentiation of hematopoietic progenitor cells into mature granulocytes. This compound, a G-CSF, primarily directs the lineage commitment towards neutrophils. In contrast, sargramostim, a GM-CSF, has a broader action, promoting the development of neutrophils, monocytes, macrophages, and eosinophils.[1][2] Understanding their distinct mechanisms and efficiencies in vitro is crucial for optimizing protocols for granulocyte production for research and potential therapeutic applications.
Mechanism of Action and Signaling Pathways
This compound and sargramostim initiate intracellular signaling cascades by binding to their specific receptors on the surface of hematopoietic progenitor cells.
This compound (G-CSF) Signaling: this compound binds to the G-CSF receptor (G-CSFR), inducing its homodimerization.[3][4] This activation triggers downstream signaling primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically involving JAK1, JAK2, STAT3, and STAT5.[1][3][5] The phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways are also activated, collectively promoting cell survival, proliferation, and differentiation into neutrophils.[1][5][6]
Figure 1: this compound (G-CSF) signaling pathway.
Sargramostim (GM-CSF) Signaling: Sargramostim binds to the alpha subunit of the GM-CSF receptor, which then forms a heterodimer with a common beta subunit (shared with IL-3 and IL-5 receptors).[7][8] This complex activates several intracellular signaling pathways, including the JAK/STAT, MAPK, and PI3K/Akt pathways, leading to the proliferation and differentiation of a broader range of myeloid cells.[7][8]
Figure 2: Sargramostim (GM-CSF) signaling pathway.
Experimental Protocols for In Vitro Granulocyte Expansion
The following is a generalized workflow for the in vitro expansion and differentiation of granulocytes from hematopoietic stem and progenitor cells (HSPCs), typically CD34+ cells isolated from bone marrow, peripheral blood, or cord blood.
Figure 3: General workflow for in vitro granulocyte expansion.
Detailed Methodologies:
-
Cell Source: CD34+ hematopoietic stem and progenitor cells are commonly used as the starting population. These can be isolated from bone marrow, mobilized peripheral blood, or umbilical cord blood using immunomagnetic bead selection.
-
Basal Media: Serum-free expansion media supplemented with lipids, insulin, transferrin, and other essential nutrients are typically used to support cell growth and differentiation.
-
Cytokine Cocktails:
-
Initial Expansion Phase (Days 0-7): An initial phase often includes a combination of early-acting cytokines such as Stem Cell Factor (SCF), FMS-like tyrosine kinase 3 ligand (FLT3L), and Thrombopoietin (TPO) to expand the progenitor cell population.
-
Differentiation Phase (Day 7 onwards): For granulocytic differentiation, the culture is supplemented with either this compound (G-CSF) or sargramostim (GM-CSF). Interleukin-3 (IL-3) is also frequently included in combination with G-CSF or GM-CSF to enhance proliferation.[9]
-
-
Culture Conditions: Cells are typically cultured at 37°C in a humidified atmosphere with 5% CO2. Cell density is maintained by splitting the cultures as needed.
-
Analysis of Granulocyte Production:
-
Cell Viability and Count: Assessed using trypan blue exclusion or automated cell counters.
-
Immunophenotyping: Flow cytometry is used to identify and quantify granulocytic populations based on the expression of surface markers such as CD11b, CD15, and CD16.
-
Morphological Analysis: Cytospins of cultured cells are stained with Wright-Giemsa to observe nuclear morphology and cytoplasmic granulation, characteristic of different stages of granulocyte maturation.
-
Functional Assays:
-
Phagocytosis Assay: The ability of the in vitro-generated neutrophils to engulf opsonized particles (e.g., fluorescent beads or bacteria) is measured.[10]
-
Oxidative Burst (ROS Production): The production of reactive oxygen species (ROS) in response to stimuli like phorbol (B1677699) 12-myristate 13-acetate (PMA) is quantified using fluorescent probes.[10]
-
Chemotaxis Assay: The migratory capacity of the generated neutrophils towards a chemoattractant (e.g., fMLP) is assessed using a Boyden chamber or similar migration assay.[10]
-
NETosis Assay: The formation of Neutrophil Extracellular Traps (NETs) can be visualized and quantified following stimulation.[10]
-
-
Quantitative Data Comparison
Direct comparative studies on the in vitro expansion of granulocytes using this compound versus sargramostim are limited. The following tables summarize available data, which may be from separate studies.
Table 1: Comparison of In Vitro Granulocyte Expansion Potential
| Parameter | This compound (G-CSF) | Sargramostim (GM-CSF) | Citation(s) |
| Primary Cell Output | Predominantly neutrophils | Neutrophils, monocytes/macrophages, eosinophils | [1][2] |
| Fold Expansion of Total Nucleated Cells | Varies depending on co-stimulatory cytokines (e.g., up to 30-fold with a combination of GM-CSF, IL-3, SCF, IL-1, and IL-6) | Can be a component of cytokine cocktails that lead to significant cell expansion. | [9] |
| Purity of Neutrophil Population | Generally higher for neutrophil lineage | Lower due to the production of other myeloid lineages | [1][2] |
Table 2: Functional Comparison of In Vitro Generated Granulocytes
| Functional Assay | This compound (G-CSF) | Sargramostim (GM-CSF) | Citation(s) |
| Phagocytosis | Induces functional phagocytic neutrophils. | Induces functional phagocytic neutrophils and macrophages. | [10] |
| Oxidative Burst (ROS Production) | Primes neutrophils for enhanced ROS production. | Potently primes neutrophils and macrophages for enhanced ROS production. | [10] |
| Chemotaxis | Preserves chemotaxis towards various chemoattractants. | May differentially affect chemotaxis; preserves response to some chemoattractants but can downregulate receptors for others (e.g., IL-8 receptors). | [6] |
| Antibody-Dependent Cellular Cytotoxicity (ADCC) | Enhances neutrophil-mediated ADCC. | Potently enhances neutrophil-mediated ADCC. | [4] |
Summary and Conclusion
This compound (G-CSF) and sargramostim (GM-CSF) are both effective in promoting the in vitro expansion and differentiation of granulocytes from hematopoietic progenitor cells.
-
This compound is the preferred choice when the primary goal is the generation of a highly pure population of neutrophils. Its signaling is more specific to the granulocytic lineage.
-
Sargramostim is more suitable for applications requiring a broader myeloid cell population, including neutrophils, monocytes, and macrophages. It may also offer more potent activation of certain effector functions.
The selection between this compound and sargramostim for in vitro granulocyte expansion should be guided by the specific research objectives, including the desired cell population purity and the functional characteristics of the final cell product. The experimental protocols can be further optimized by adjusting the cytokine concentrations and the timing of their addition to the culture. Further head-to-head studies are warranted to provide a more direct quantitative comparison of their efficacy in vitro.
References
- 1. Granulocyte Colony-Stimulating Factor Receptor Signaling | Oncohema Key [oncohemakey.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. G-CSF, the guardian of granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. GRANULOCYTE COLONY-STIMULATING FACTOR: MOLECULAR MECHANISMS OF ACTION DURING STEADY STATE AND ‘EMERGENCY’ HEMATOPOIESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer [frontiersin.org]
- 7. The granulocyte-macrophage colony-stimulating factor receptor: linking its structure to cell signaling and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. In vitro expansion of CD34+ cells mobilized with chemotherapy and G-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
Comparative Analysis of Anti-Lenograstim Antibody Cross-Reactivity with Other Granulocyte Colony-Stimulating Factors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of lenograstim and other recombinant human Granulocyte Colony-Stimulating Factors (G-CSFs), with a focus on the potential for immunological cross-reactivity of anti-lenograstim antibodies. While direct experimental data on the cross-reactivity of anti-lenograstim antibodies with other G-CSFs is not extensively available in the public domain, this document outlines the structural and manufacturing differences between these biologics, which are key determinants of immunogenicity and potential antibody cross-reactivity. Standard experimental protocols for assessing such cross-reactivity are also detailed.
Structural and Manufacturing Comparison of G-CSFs
The potential for cross-reactivity of anti-drug antibodies (ADAs) is largely dependent on the structural similarity between the drug the antibody was raised against and other related proteins. The three primary G-CSFs discussed are this compound, filgrastim (B1168352), and the longer-acting pegfilgrastim.
This compound is a glycosylated recombinant human G-CSF produced in Chinese Hamster Ovary (CHO) cells.[1] Its structure, including the glycosylation pattern, is identical to the native human G-CSF.[2]
Filgrastim is a non-glycosylated recombinant human G-CSF produced in Escherichia coli.[1] It differs from native G-CSF by the addition of an N-terminal methionine residue, which is necessary for its expression in bacteria.[3]
Pegfilgrastim is a covalent conjugate of filgrastim and a monomethoxy polyethylene (B3416737) glycol (PEG) molecule.[4] The pegylation process increases the molecule's size, thereby extending its plasma half-life.[4][5]
These differences in manufacturing and post-translational modifications can influence the immunogenic profile of each molecule.[5] While the core protein sequence of these G-CSFs is highly similar, the presence or absence of glycosylation and the addition of a PEG moiety can lead to the formation of distinct epitopes, which may affect antibody recognition.
Data on G-CSF Immunogenicity and Cross-Reactivity
The development of anti-drug antibodies is a potential concern for all biologic therapies, including G-CSFs.[6][7] These antibodies can potentially neutralize the therapeutic effect of the drug and may also react with endogenous G-CSF.
While several studies have compared the clinical efficacy and safety of this compound, filgrastim, and pegfilgrastim, there is a notable lack of published data specifically investigating the cross-reactivity of antibodies developed against this compound with filgrastim or pegfilgrastim.[8][9][10][11][12][13] Studies on biosimilar pegfilgrastim have shown that most anti-drug antibodies developed were reactive to the PEG moiety.[4]
Given the high degree of amino acid sequence homology, it is theoretically possible that non-neutralizing antibodies targeting the core protein could cross-react between this compound and filgrastim. However, neutralizing antibodies may target conformational epitopes that are influenced by glycosylation, potentially leading to a lower likelihood of cross-reactivity.
Comparison of this compound, Filgrastim, and Pegfilgrastim
| Feature | This compound | Filgrastim | Pegfilgrastim |
| Expression System | Chinese Hamster Ovary (CHO) cells[1] | Escherichia coli[1] | Escherichia coli (for filgrastim) |
| Glycosylation | Glycosylated (identical to native G-CSF)[1][2] | Non-glycosylated[1] | Non-glycosylated (protein portion)[14] |
| Structure | 174 amino acids[3] | 175 amino acids (with N-terminal methionine)[3] | Filgrastim conjugated to a PEG molecule[4] |
| Half-life | Short | Short[2] | Prolonged[4][5] |
Experimental Protocols
To definitively assess the cross-reactivity of anti-lenograstim antibodies, a tiered approach employing various immunoassays is recommended.
Tier 1: Screening for Anti-Drug Antibodies (ADAs) using ELISA
Objective: To detect the presence of binding antibodies against this compound in patient serum.
Methodology:
-
Coating: High-binding 96-well plates are coated with this compound and incubated overnight at 4°C.
-
Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Patient serum samples (and positive/negative controls) are diluted and added to the wells. Incubation for 1-2 hours at room temperature allows for antibody binding to the coated this compound.
-
Washing: Unbound serum components are washed away.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes human IgG is added and incubated for 1 hour.
-
Washing: Unbound secondary antibody is removed.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB) is added. The enzyme converts the substrate into a colored product.
-
Stopping Reaction: The reaction is stopped with a stop solution (e.g., sulfuric acid).
-
Data Analysis: The optical density is measured using a plate reader. A signal significantly above the background indicates the presence of anti-lenograstim antibodies.
Tier 2: Confirmatory and Cross-Reactivity Assay using Competitive ELISA
Objective: To confirm the specificity of the detected antibodies and assess their cross-reactivity with filgrastim and pegfilgrastim.
Methodology:
-
This assay follows the same initial steps as the screening ELISA.
-
Competition Step: Before adding the serum samples to the this compound-coated plate, the samples are pre-incubated with a high concentration of either this compound (homologous competition), filgrastim, or pegfilgrastim (heterologous competition).
-
Data Analysis: A significant reduction in the signal after pre-incubation with filgrastim or pegfilgrastim compared to a no-competitor control indicates cross-reactivity. The degree of signal inhibition can provide a semi-quantitative measure of cross-reactivity.
Caption: Tiered workflow for assessing anti-G-CSF antibody cross-reactivity.
Tier 3: Neutralizing Antibody (NAb) Assay
Objective: To determine if the cross-reactive antibodies can neutralize the biological activity of this compound, filgrastim, and pegfilgrastim.
Methodology:
-
Cell Line: A G-CSF-dependent cell line (e.g., NFS-60) is used. These cells proliferate in response to G-CSF.
-
Sample Preparation: Patient serum is pre-incubated with a sub-optimal concentration of this compound, filgrastim, or pegfilgrastim. This allows any neutralizing antibodies to bind to the G-CSF.
-
Cell Culture: The G-CSF-dependent cells are added to the mixture of serum and G-CSF.
-
Incubation: The cells are incubated for a period of time (e.g., 48-72 hours) to allow for proliferation.
-
Proliferation Measurement: Cell proliferation is measured using a viability assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: A reduction in cell proliferation in the presence of patient serum compared to a control indicates the presence of neutralizing antibodies. This can be performed for all three G-CSF molecules to assess neutralizing cross-reactivity.
G-CSF Signaling Pathway
G-CSF initiates its biological effects by binding to the G-CSF receptor (G-CSFR) on the surface of hematopoietic progenitor cells and neutrophils. This binding leads to receptor dimerization and the activation of several intracellular signaling cascades, primarily the JAK/STAT pathway, which is crucial for granulopoiesis.
Caption: Simplified G-CSF signaling pathway via the G-CSF receptor.
References
- 1. differencebetween.com [differencebetween.com]
- 2. Appropriate administration of Granulocyte-Colony Stimulating Factors | Reviews in Health Care [journals.seedstm.com]
- 3. researchgate.net [researchgate.net]
- 4. Biosimilar Pegfilgrastim-cbqv Demonstrated Similar Immunogenicity to Pegfilgrastim in Healthy Subjects Across Three Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical immunogenicity testing using anti-drug antibody analysis of GX-G3, Fc-fused recombinant human granulocyte colony-stimulating factor, in rat and monkey models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical immunogenicity testing using anti-drug antibody analysis of GX-G3, Fc-fused recombinant human granulocyte colony-stimulating factor, in rat and monkey models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Filgrastim XM02 (Tevagrastim®) after autologous stem cell transplantation compared to this compound: favourable cost-efficacy analysis - ecancer [ecancer.org]
- 10. dovepress.com [dovepress.com]
- 11. Comparison of filgrastim and this compound in pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Filgrastim, this compound and pegfilgrastim in the mobilization of peripheral blood progenitor cells in patients with lymphoproliferative malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pegfilgrastim compared to this compound after allogeneic peripheral blood stem-cell transplantation from unrelated donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Delayed hypersensitivity reaction related to the use of pegfilgrastim - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Profiles: Lenograstim vs. Filgrastim - A Data Synthesis Gap
Despite extensive investigation into the clinical efficacy of lenograstim and filgrastim (B1168352), a direct comparative analysis of their impact on gene expression profiles at the molecular level remains largely unexplored in publicly available research. While both recombinant human granulocyte colony-stimulating factors (G-CSFs) are widely used to stimulate neutrophil production, the nuanced differences in their molecular interactions and subsequent cellular responses are not yet fully elucidated through transcriptomic studies.
This compound, a glycosylated form of G-CSF produced in Chinese Hamster Ovary (CHO) cells, and filgrastim, its non-glycosylated counterpart produced in E. coli, have been the subject of numerous clinical trials. These studies have thoroughly compared their performance in terms of neutrophil recovery post-chemotherapy, hematopoietic stem cell mobilization, and overall clinical outcomes. The key molecular distinction lies in the presence of glycosylation in this compound, which is absent in filgrastim.[1] This structural difference has been hypothesized to influence receptor binding affinity and stability, potentially leading to variations in downstream signaling and gene regulation.
However, a comprehensive search of scientific literature and clinical trial databases did not yield any studies that have performed a head-to-head comparison of gene expression profiles in response to this compound versus filgrastim. Research providing quantitative data from techniques such as microarray or RNA-sequencing on relevant cell types, such as hematopoietic stem cells or mature neutrophils, is not currently available.
State of Clinical Research
Clinical research has predominantly focused on macroscopic clinical endpoints. Multiple studies have retrospectively and prospectively compared the two drugs in various clinical settings, including:
-
Neutrophil Recovery: Studies have analyzed the time to absolute neutrophil count (ANC) recovery following chemotherapy, with some suggesting comparable efficacy between the two agents.
-
Stem Cell Mobilization: The efficiency of mobilizing CD34+ hematopoietic stem cells for transplantation has been a major area of comparison, with varying results across different studies and patient populations.
-
Cost-Effectiveness: Several analyses have compared the economic implications of using either drug.
While these clinical studies are invaluable for guiding treatment decisions, they do not provide the granular, molecular-level data required for a comparative analysis of gene expression profiles.
Inferred Molecular Mechanisms
The binding of G-CSF to its receptor (G-CSFR) on the surface of hematopoietic progenitor cells and neutrophils triggers a cascade of intracellular signaling events, primarily through the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways. These pathways ultimately lead to the activation of transcription factors that regulate the expression of genes involved in:
-
Proliferation: Driving the expansion of myeloid progenitor cells.
-
Differentiation: Promoting the maturation of neutrophils.
-
Survival: Inhibiting apoptosis in neutrophils.
-
Function: Enhancing the functional activities of mature neutrophils, such as phagocytosis and chemotaxis.
It is plausible that the glycosylation of this compound could modulate its interaction with the G-CSFR, potentially leading to subtle differences in the intensity or duration of downstream signaling compared to filgrastim. This, in turn, could translate to differential expression of target genes. However, without direct experimental evidence, this remains speculative.
Future Research Directions
To address the current knowledge gap, future research should focus on:
-
Direct Transcriptomic Comparison: Performing microarray or RNA-sequencing analysis on well-defined populations of human hematopoietic cells (e.g., CD34+ cells, granulocyte precursors, mature neutrophils) treated in vitro or isolated from patients treated with either this compound or filgrastim.
-
Proteomic and Phosphoproteomic Analyses: Investigating differences in protein expression and phosphorylation status of key signaling molecules downstream of the G-CSFR.
-
Functional Genomics: Correlating any identified differences in gene expression with functional outcomes at the cellular level, such as migratory capacity, phagocytic activity, and cytokine production.
Such studies would provide invaluable insights into the distinct molecular mechanisms of action of these two important therapeutic agents, potentially enabling a more personalized approach to their use in the future.
Conclusion
While the clinical profiles of this compound and filgrastim have been extensively compared, a corresponding comparative analysis of their effects on gene expression is a significant lacuna in the current scientific literature. The absence of such data precludes the creation of detailed comparative tables of differentially expressed genes, experimental protocols for their assessment, and data-driven signaling pathway diagrams. Further research employing modern transcriptomic and proteomic techniques is necessary to fill this gap and provide a more complete understanding of the molecular basis for any subtle clinical differences observed between these two G-CSFs.
Below are diagrams illustrating the general experimental workflow that would be required for such a comparative analysis and the canonical G-CSF signaling pathway.
Caption: Proposed experimental workflow for comparative gene expression analysis.
Caption: Canonical G-CSF receptor signaling pathways.
References
Validating a Lenograstim-Based Neutropenia Model for Drug Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lenograstim, a recombinant human granulocyte colony-stimulating factor (G-CSF), within the context of a chemotherapy-induced neutropenia model for drug screening. We will explore its mechanism of action, compare its performance with alternative G-CSF treatments, and provide detailed experimental protocols to facilitate the validation of a this compound-based neutropenia model in a preclinical setting.
Understanding this compound and its Mechanism of Action
This compound is a glycosylated recombinant form of human G-CSF that plays a crucial role in stimulating the proliferation and differentiation of neutrophil progenitor cells.[1][2] It also enhances the functional activity of mature neutrophils.[1][2] Its primary clinical application is in the treatment of neutropenia, a condition characterized by a low count of neutrophils, which is a common and serious side effect of chemotherapy.[1][2]
The mechanism of action of this compound is initiated by its binding to the G-CSF receptor on the surface of hematopoietic stem cells and neutrophil precursors. This binding triggers a cascade of intracellular signaling pathways, primarily the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways, which ultimately lead to increased granulopoiesis.
A Validated Model for Drug Screening: Chemotherapy-Induced Neutropenia
To assess the efficacy of this compound and other potential drug candidates for treating neutropenia, a robust and reproducible animal model is essential. The cyclophosphamide-induced neutropenia model in mice is a widely accepted and well-characterized model that mimics the neutropenic effects of chemotherapy in humans.
Experimental Protocol: Cyclophosphamide-Induced Neutropenia in Mice
This protocol is based on established methodologies for inducing neutropenia and assessing the efficacy of G-CSF treatment.
1. Animal Model:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Neutropenia:
-
Administer a single intraperitoneal (i.p.) injection of cyclophosphamide (B585) at a dose of 200 mg/kg. This dose has been shown to induce a significant and reproducible neutropenia.
-
The nadir (lowest point) of neutrophil count is typically observed around day 4 post-injection.
3. Treatment Groups:
-
Group 1 (Control): Cyclophosphamide + Vehicle (e.g., saline) administration.
-
Group 2 (this compound): Cyclophosphamide + this compound (e.g., 10 µg/kg/day, subcutaneous injection) starting 24 hours after cyclophosphamide administration for 5 consecutive days.
-
Group 3 (Comparator - Filgrastim): Cyclophosphamide + Filgrastim (e.g., 10 µg/kg/day, subcutaneous injection) on the same schedule as this compound.
-
Group 4 (Comparator - Pegfilgrastim): Cyclophosphamide + a single subcutaneous injection of Pegfilgrastim (e.g., 100 µg/kg) 24 hours after cyclophosphamide administration.
4. Monitoring and Data Collection:
-
Collect peripheral blood samples via tail vein puncture at baseline (day 0) and on days 2, 4, 6, 8, and 10 post-cyclophosphamide injection.
-
Perform complete blood counts (CBC) to determine the absolute neutrophil count (ANC), white blood cell (WBC) count, and other hematological parameters.
-
Monitor animal body weight and clinical signs daily.
5. Efficacy Endpoints:
-
Primary Endpoint: Time to neutrophil recovery (defined as ANC > 1.0 x 10^9/L).
-
Secondary Endpoints:
-
Depth of the neutrophil nadir.
-
Duration of severe neutropenia (ANC < 0.5 x 10^9/L).
-
Area under the curve (AUC) of the ANC time-course.
-
Performance Comparison: this compound vs. Alternatives
Table 1: Comparison of this compound and Filgrastim in Chemotherapy-Induced Neutropenia (Clinical Data)
| Parameter | This compound | Filgrastim | Reference |
| Molecular Characteristic | Glycosylated | Non-glycosylated | [3] |
| Median Days to Neutrophil Recovery | No significant difference | No significant difference | [4] |
| Incidence of Febrile Neutropenia | Lower in some studies | Higher in some studies | [5][6] |
| Stem Cell Mobilization | More efficient in some studies | Less efficient in some studies | [1] |
| Adverse Effects | Bone pain, injection site reactions | Bone pain, injection site reactions | [2] |
Table 2: Comparison of Short-Acting vs. Long-Acting G-CSFs (Clinical Data)
| Feature | This compound/Filgrastim (Short-Acting) | Pegfilgrastim (Long-Acting) |
| Dosing Frequency | Daily injections | Single injection per chemotherapy cycle |
| Mechanism of Clearance | Primarily renal clearance | Neutrophil-mediated clearance |
| Efficacy in Preventing Febrile Neutropenia | Effective | Comparable or superior to daily G-CSF |
| Patient Convenience | Lower | Higher |
Conclusion
The validation of a this compound-based neutropenia model is a critical step in the preclinical evaluation of novel drug candidates aimed at mitigating chemotherapy-induced neutropenia. The cyclophosphamide-induced neutropenia mouse model provides a robust and clinically relevant platform for such studies. While direct preclinical comparative data for this compound is limited in publicly accessible literature, clinical evidence suggests its efficacy is comparable to filgrastim, with potential advantages in certain clinical scenarios. The detailed experimental protocol provided in this guide serves as a foundational framework for researchers to design and execute studies to validate a this compound-based model, thereby enabling more efficient and accurate screening of new therapeutic agents. Further preclinical studies are warranted to fully elucidate the comparative pharmacology of this compound in these models.
References
- 1. This compound: an update of its pharmacological properties and use in chemotherapy-induced neutropenia and related clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacological properties and therapeutic efficacy in neutropenia and related clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a review of its use in chemotherapy-induced neutropenia, for acceleration of neutrophil recovery following haematopoietic stem cell transplantation and in peripheral blood stem cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [arl.liuc.it]
- 6. dovepress.com [dovepress.com]
A Researcher's Guide to Assessing the Purity and Integrity of Research-Grade Lenograstim
For researchers, scientists, and drug development professionals, the quality of recombinant proteins is paramount to achieving reliable and reproducible results. This guide provides a comprehensive framework for assessing the purity and integrity of research-grade lenograstim, a glycosylated recombinant human granulocyte colony-stimulating factor (G-CSF). We present detailed experimental protocols and objective comparisons to aid in the selection of high-quality reagents for your research needs.
This compound, a crucial cytokine for stimulating the proliferation and differentiation of neutrophil precursors, is widely used in various research applications.[1][2][3][4][5] However, the manufacturing process of recombinant proteins can introduce impurities and degradation products that may compromise its biological activity and lead to inconsistent experimental outcomes. This guide outlines key analytical methods to evaluate the critical quality attributes of research-grade this compound, ensuring the integrity of your scientific findings. As alternatives, this guide will also consider filgrastim (B1168352), a non-glycosylated form of recombinant G-CSF, and its biosimilars.
Key Quality Attributes and Analytical Methodologies
The purity and integrity of research-grade this compound can be assessed through a panel of orthogonal analytical methods. These techniques provide a comprehensive profile of the product, identifying potential impurities and confirming its biological activity.
1. Purity and Molecular Weight Assessment by SDS-PAGE:
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique to assess the purity and apparent molecular weight of proteins.[6][7][8][9][10] Under reducing and denaturing conditions, the protein migrates through the gel based on its molecular weight. This allows for the detection of product-related impurities such as fragments or aggregates.
2. Analysis of Aggregates by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC):
SEC-HPLC separates molecules based on their hydrodynamic radius, making it the gold standard for quantifying soluble high molecular weight species (aggregates) and low molecular weight fragments.[11] Aggregation is a common degradation pathway for recombinant proteins and can impact both efficacy and safety.
3. Identification of Product-Related Variants by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
RP-HPLC is a powerful tool for separating and quantifying subtle protein modifications, such as oxidation and deamidation, which can alter the protein's structure and function.[12][13][14][15]
4. Biological Activity Assessment using a Cell-Based Proliferation Assay:
The ultimate measure of a growth factor's integrity is its biological activity. A cell-based proliferation assay using a G-CSF-dependent cell line, such as the murine myeloblastic NFS-60 cell line, provides a quantitative measure of the this compound's ability to stimulate cell growth.[16][17][18][19][20]
Comparative Data Analysis
To illustrate the application of these methods, the following tables present hypothetical data comparing three different lots of research-grade this compound and a filgrastim alternative.
Table 1: Purity and Molecular Weight Analysis by SDS-PAGE
| Product | Lot Number | Apparent Molecular Weight (kDa) | Purity (%) |
| This compound | L-001 | ~22 | 98.5 |
| This compound | L-002 | ~22 | 95.2 |
| This compound | L-003 | ~22 | 99.1 |
| Filgrastim | F-001 | ~18.8 | 99.5 |
Table 2: Aggregate and Fragment Analysis by SEC-HPLC
| Product | Lot Number | Monomer (%) | Aggregates (%) | Fragments (%) |
| This compound | L-001 | 99.2 | 0.7 | 0.1 |
| This compound | L-002 | 97.5 | 2.3 | 0.2 |
| This compound | L-003 | 99.5 | 0.5 | 0.0 |
| Filgrastim | F-001 | 99.8 | 0.2 | 0.0 |
Table 3: Product-Related Variant Analysis by RP-HPLC
| Product | Lot Number | Main Peak (%) | Oxidized Variants (%) | Deamidated Variants (%) |
| This compound | L-001 | 98.0 | 1.5 | 0.5 |
| This compound | L-002 | 96.1 | 2.8 | 1.1 |
| This compound | L-003 | 99.0 | 0.8 | 0.2 |
| Filgrastim | F-001 | 99.2 | 0.6 | 0.2 |
Table 4: Biological Activity Assessment by NFS-60 Cell Proliferation Assay
| Product | Lot Number | EC50 (ng/mL) | Relative Potency (%) |
| This compound | L-001 | 0.08 | 110 |
| This compound | L-002 | 0.15 | 59 |
| This compound | L-003 | 0.07 | 125 |
| Filgrastim | F-001 | 0.10 | 100 (Reference) |
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the G-CSF signaling pathway and the experimental workflows.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: an update of its pharmacological properties and use in chemotherapy-induced neutropenia and related clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound. A review of its pharmacological properties and therapeutic efficacy in neutropenia and related clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]
- 9. SDS-PAGE Protocol | Rockland [rockland.com]
- 10. SDS-PAGE [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Scaling analytical RP-HPLC to semi-preparative for fractionation and characterization of pegfilgrastim oxidized variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human granulocyte colony stimulating factor (hG-CSF): cloning, overexpression, purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dshs-koeln.de [dshs-koeln.de]
- 16. cloud-clone.com [cloud-clone.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Item - Cell proliferation assay of purified hGCSF using the M-NFS-60 cell line. - Public Library of Science - Figshare [plos.figshare.com]
Glycosylated vs. Non-Glycosylated G-CSF: A Comparative Guide to In Vitro Half-Life and Stability
For researchers and drug development professionals working with Granulocyte-Colony Stimulating Factor (G-CSF), understanding the impact of post-translational modifications like glycosylation on protein stability is paramount. This guide provides an objective comparison of the in vitro half-life and stability of glycosylated and non-glycosylated G-CSF, supported by experimental data and detailed methodologies.
Two primary forms of recombinant human G-CSF (rhG-CSF) are commercially available: filgrastim, a non-glycosylated form produced in E. coli, and lenograstim, a glycosylated form produced in Chinese Hamster Ovary (CHO) cells. The presence of a carbohydrate moiety on this compound, which is also a feature of native G-CSF, has been a subject of extensive research regarding its influence on the molecule's stability and bioactivity.
Comparative In Vitro Stability and Bioactivity
While specific in vitro half-life values are not consistently reported in peer-reviewed literature, a significant body of evidence suggests that glycosylation confers a considerable stability advantage to G-CSF in various in vitro conditions. This enhanced stability is observed in resistance to temperature changes, pH fluctuations, and proteolytic degradation. Non-glycosylated G-CSF is known to be inherently less stable, with a propensity to form aggregates and adsorb to surfaces.[1]
The increased stability of glycosylated G-CSF is believed to contribute to its higher in vitro bioactivity, as it can maintain its structural integrity and function for longer periods under experimental conditions.
| Feature | Glycosylated G-CSF (this compound) | Non-Glycosylated G-CSF (Filgrastim) | Reference |
| In Vitro Stability | Higher stability against temperature, pH changes, and proteases. | Lower intrinsic stability; prone to aggregation and surface adsorption. | [1] |
| In Vitro Bioactivity | Higher potency and bioactivity observed in in vitro assays. | Lower potency on a weight-by-weight basis in in vitro assays. | [2][3][4][5] |
Experimental Protocol: In Vitro Half-Life Determination of G-CSF
This protocol outlines a method to compare the in vitro half-life of glycosylated and non-glycosylated G-CSF by incubating the proteins in a relevant biological matrix (e.g., human serum) and measuring the remaining concentration over time using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Glycosylated G-CSF (this compound)
-
Non-glycosylated G-CSF (Filgrastim)
-
Human Serum (pooled, sterile-filtered)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
G-CSF ELISA Kit
-
Incubator (37°C)
-
Microcentrifuge
-
Microplate reader
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Preparation of G-CSF Solutions:
-
Reconstitute lyophilized glycosylated and non-glycosylated G-CSF in PBS to a stock concentration of 1 mg/mL.
-
Prepare working solutions of each G-CSF form at a final concentration of 10 µg/mL in human serum.
-
-
Incubation:
-
Aliquot 100 µL of each G-CSF-serum mixture into separate sterile, low-protein binding microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
For the 0-hour time point, immediately process the sample without incubation.
-
At each subsequent time point, remove one tube of each G-CSF form from the incubator and place it on ice to halt degradation.
-
-
Sample Processing:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.
-
Carefully collect the supernatant for analysis.
-
-
Quantification by ELISA:
-
Perform a G-CSF ELISA on the collected supernatants according to the manufacturer's instructions.
-
Prepare a standard curve using a known concentration of the respective G-CSF form.
-
Dilute the samples as necessary to fall within the linear range of the standard curve.
-
-
Data Analysis:
-
Calculate the concentration of G-CSF remaining at each time point using the standard curve.
-
Plot the percentage of remaining G-CSF against time for both glycosylated and non-glycosylated forms.
-
Determine the in vitro half-life (t½) for each G-CSF form by fitting the data to a one-phase exponential decay model. The half-life is the time it takes for the G-CSF concentration to decrease by 50%.
-
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for determining in vitro half-life and the G-CSF signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Glycosylated and non-glycosylated recombinant human granulocyte colony-stimulating factor (rhG-CSF)--what is the difference? - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking lenograstim's performance against other hematopoietic growth factors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of lenograstim against other key hematopoietic growth factors, including filgrastim (B1168352), pegfilgrastim, and sargramostim. The information presented is supported by experimental data from clinical trials and other studies to aid in research and drug development decision-making.
Introduction to Hematopoietic Growth Factors
Hematopoietic growth factors are crucial glycoproteins that regulate the proliferation, differentiation, and functional activation of hematopoietic progenitor cells. Recombinant forms of these factors are widely used in clinical practice to counteract the myelosuppressive effects of chemotherapy, to mobilize hematopoietic stem cells for transplantation, and to treat various forms of neutropenia. This guide focuses on the comparative efficacy and mechanisms of action of this compound, a glycosylated recombinant human granulocyte colony-stimulating factor (G-CSF), and its main alternatives.
Mechanism of Action and Signaling Pathways
Hematopoietic growth factors exert their effects by binding to specific receptors on the surface of target cells, initiating intracellular signaling cascades that ultimately lead to altered gene expression and cellular responses.
Granulocyte Colony-Stimulating Factor (G-CSF) Signaling:
This compound, filgrastim, and pegfilgrastim all belong to the G-CSF class and share a common mechanism of action. They bind to the G-CSF receptor (G-CSFR), a member of the cytokine receptor superfamily.[1] This binding induces receptor dimerization and the activation of associated Janus kinases (JAKs), primarily JAK1 and JAK2.[2] Activated JAKs then phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1][2] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to upregulate genes involved in neutrophil proliferation, differentiation, and survival.[1] Other signaling pathways activated by G-CSF include the Ras/Raf/MEK/MAPK pathway and the PI3K/Akt pathway, which also contribute to cell survival and proliferation.[2][3]
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Signaling:
Sargramostim is a recombinant human GM-CSF. It binds to the GM-CSF receptor (GM-CSFR), which, like the G-CSFR, is a member of the cytokine receptor superfamily and is composed of an alpha and a beta subunit.[4] Upon ligand binding, the receptor complex activates the JAK/STAT pathway, primarily through JAK2 and STAT5.[5][6] In addition to the JAK/STAT pathway, GM-CSF signaling also strongly involves the MAPK and PI3K/Akt pathways, leading to the proliferation and differentiation of a broader range of myeloid progenitor cells, including neutrophils, eosinophils, monocytes, and macrophages.[5][7]
Performance Comparison in Chemotherapy-Induced Neutropenia
A primary application of hematopoietic growth factors is the management of neutropenia following myelosuppressive chemotherapy. Key performance indicators include the time to absolute neutrophil count (ANC) recovery and the incidence of febrile neutropenia (FN).
| Growth Factor | Comparison | Time to ANC Recovery (>0.5 x 10⁹/L) | Incidence of Febrile Neutropenia | Reference |
| This compound vs. Filgrastim | Retrospective analysis | This compound: 10.7 days, Filgrastim: 10.8 days | Similar between both groups | [8] |
| Retrospective study in children | This compound: 4.7 ± 3.0 days, Filgrastim: 5.1 ± 3.7 days (no significant difference) | Similar in both groups | [9] | |
| Retrospective case-controlled study | This compound: 19.0 ± 10.0 days, Filgrastim: 13.2 ± 8.0 days (p=0.004) | Not specified | [10][11] | |
| Pegfilgrastim vs. This compound | Retrospective analysis in AML | This compound: 13.3 ± 3.6 days, Pegfilgrastim: 11.1 ± 6.2 days | Not specified | [12] |
| Clinical trial post-allogeneic PBSCT | Neutrophil engraftment significantly faster with pegfilgrastim (p=0.006) | No significant difference | [13] | |
| Sargramostim vs. Filgrastim | Randomized trial | Sargramostim: 14 days (median), Filgrastim: 11 days (median) (p=0.0001) | Sargramostim: 52%, Filgrastim: 18% (p=0.001) | [14] |
Performance Comparison in Hematopoietic Stem Cell Mobilization
Hematopoietic growth factors are essential for mobilizing peripheral blood stem cells (PBSCs) for autologous and allogeneic transplantation. The primary measure of efficacy is the yield of CD34+ cells.
| Growth Factor | Comparison | CD34+ Cell Yield (x 10⁶/kg) | Comments | Reference |
| This compound vs. Filgrastim | Randomized trial | This compound: 5.8, Filgrastim: 8.4 (p=0.1) | Median days of growth factor administration were fewer for this compound (12 vs. 13 days). | [15] |
| Retrospective study | This compound: 4.3, Filgrastim: 4.2 (no significant difference) | Similar engraftment times. | [16] | |
| Study in healthy donors | This compound: 6.2, Filgrastim: 7.3 (p=0.06) | Mobilization with filgrastim was more efficient in terms of requiring a single apheresis. | [17] | |
| This compound vs. Filgrastim vs. Pegfilgrastim | Comparative study | This compound: 11.6 ± 1.1, Filgrastim: 10.04 ± 0.4, Pegfilgrastim: 10.76 ± 0.4 | This compound achieved the collection target more quickly and with fewer leukaphereses. | [18] |
| Sargramostim vs. Filgrastim | Randomized trial | Sargramostim: 2.0 (median), Filgrastim: 7.1 (median) (p=0.0001) | Filgrastim yielded more CD34+ cells with fewer aphereses. | [14] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for the use of G-CSF in chemotherapy-induced neutropenia and for hematopoietic stem cell mobilization.
Protocol for Prophylaxis of Chemotherapy-Induced Neutropenia:
This protocol outlines a general approach for the administration of G-CSF to prevent febrile neutropenia in patients receiving myelosuppressive chemotherapy.
Methodology Details:
-
Patient Population: Adult oncology or hematology patients receiving chemotherapy regimens with a high risk of febrile neutropenia.
-
G-CSF Administration:
-
Timing: G-CSF administration should commence between 24 and 72 hours after the completion of chemotherapy.[19][20] It should not be given within 24 hours before or after chemotherapy.[20]
-
Dosage: For this compound or filgrastim, a common dose is 5 mcg/kg/day administered subcutaneously.[21][22]
-
Duration: Daily injections should continue until the post-nadir absolute neutrophil count (ANC) has recovered to a safe level, typically ≥ 1.0 x 10⁹/L on two consecutive days.[20]
-
-
Monitoring:
-
Complete blood counts, including ANC, should be monitored regularly (e.g., twice weekly) to assess neutrophil recovery and determine the duration of G-CSF therapy.[23]
-
Protocol for Hematopoietic Stem Cell Mobilization:
This protocol describes a common method for mobilizing hematopoietic stem cells from the bone marrow into the peripheral blood for collection.
Methodology Details:
-
Patient Population: Patients with hematological malignancies or solid tumors eligible for autologous or allogeneic stem cell transplantation.
-
Mobilization Regimen:
-
G-CSF Alone: G-CSF (this compound or filgrastim) is administered at a dose of 10 mcg/kg/day, given as a single or two divided subcutaneous injections.
-
Chemo-mobilization: In some cases, G-CSF is administered following a cycle of myelosuppressive chemotherapy to enhance stem cell mobilization.[24]
-
-
Monitoring and Collection:
-
Peripheral blood CD34+ cell counts are monitored daily starting around day 4 of G-CSF administration.
-
Leukapheresis is typically initiated on day 5 and continues daily until the target number of CD34+ cells (e.g., >2.0 x 10⁶ CD34+ cells/kg) is collected.
-
Conclusion
The choice of hematopoietic growth factor depends on the specific clinical setting, patient characteristics, and institutional protocols. Available data suggest that while this compound, filgrastim, and pegfilgrastim have comparable efficacy in many situations, there may be subtle differences in performance, such as the speed of neutrophil recovery or the efficiency of stem cell mobilization in certain patient populations. Sargramostim, with its broader mechanism of action, represents a distinct therapeutic option, though it is less commonly used for these indications compared to G-CSFs. This guide provides a framework for understanding the comparative performance of these agents, supported by available clinical data, to inform further research and development in the field of hematopoiesis.
References
- 1. Granulocyte Colony-Stimulating Factor Receptor Signaling | Oncohema Key [oncohemakey.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The granulocyte-macrophage colony-stimulating factor receptor: linking its structure to cell signaling and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | GM-CSF-Dependent Inflammatory Pathways [frontiersin.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Comparison of this compound and filgrastim: effects on blood cell recovery after high-dose chemotherapy and autologous peripheral blood stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Comparison of Filgrastim and this compound on Hematologic Effects after Chemotherapy in Children with Acute Lymphoblastic Leukemia [jkshp.or.kr]
- 10. Comparison of this compound and filgrastim on haematological effects after autologous peripheral blood stem cell transplantation with high-dose chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Comparison of this compound and Filgrastim on Hematologic Recovery after Autologous Peripheral Blood Stem Cell Transplantation [jkshp.or.kr]
- 12. ascopubs.org [ascopubs.org]
- 13. Pegfilgrastim compared to this compound after allogeneic peripheral blood stem-cell transplantation from unrelated donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mobilization of peripheral blood stem cells following myelosuppressive chemotherapy: a randomized comparison of filgrastim, sargramostim, or sequential sargramostim and filgrastim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A randomized study comparing filgrastim versus this compound versus molgramostim plus chemotherapy for peripheral blood progenitor cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biosimilar G-CSF versus filgrastim and this compound in healthy unrelated volunteer hematopoietic stem cell donors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Filgrastim, this compound and pegfilgrastim in the mobilization of peripheral blood progenitor cells in patients with lymphoproliferative malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 20. doclibrary-rcht.cornwall.nhs.uk [doclibrary-rcht.cornwall.nhs.uk]
- 21. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. GSCF Guideline from the PIER Network - PAEDIATRIC INNOVATION, EDUCATION & RESEARCH NETWORK [piernetwork.org]
- 24. New Strategies for Stem Cell Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Validation of a Functional Assay for Comparing Lenograstim Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a functional assay to compare the bioactivity of different lenograstim formulations. This compound, a glycosylated recombinant human granulocyte colony-stimulating factor (G-CSF), stimulates the proliferation and differentiation of neutrophil progenitor cells. Ensuring the consistent potency and biological activity of different this compound formulations, including biosimilars, is critical for clinical efficacy and safety. This document outlines two robust cell-based functional assays, provides detailed experimental protocols, and presents a framework for data analysis and validation in line with international guidelines.
Introduction to this compound and Functional Assays
This compound is a crucial therapeutic agent used to treat neutropenia, particularly in patients undergoing chemotherapy.[1][2] It functions by binding to the G-CSF receptor on myeloid progenitor cells, initiating a signaling cascade that promotes their survival, proliferation, and differentiation into mature neutrophils.[3][4] The glycosylation of this compound distinguishes it from its non-glycosylated counterpart, filgrastim, and may influence its pharmacokinetic and pharmacodynamic properties.[5][6][7]
To ensure that different formulations of this compound exhibit comparable biological activity, a validated functional assay is essential. The two most common and relevant in vitro bioassays for G-CSF activity are the cell proliferation assay and the STAT3 reporter assay.
-
Cell Proliferation Assay: This assay directly measures the primary biological effect of G-CSF, which is the stimulation of myeloid cell proliferation. The murine myeloblastic cell line NFS-60 is dependent on G-CSF for growth and is widely used for this purpose.[8][9]
-
STAT3 Reporter Assay: This assay measures the activation of a key downstream signaling molecule, the Signal Transducer and Activator of Transcription 3 (STAT3). Upon G-CSF receptor activation, STAT3 is phosphorylated and translocates to the nucleus to induce gene expression, a critical step in the G-CSF signaling pathway.[2][10][11] Reporter cell lines, often derived from human embryonic kidney (HEK293) cells, are engineered to express the human G-CSF receptor and a reporter gene (e.g., luciferase) under the control of a STAT3-responsive promoter.[10][12]
G-CSF Signaling Pathway
The binding of this compound to the G-CSF receptor (G-CSFR) triggers the activation of several intracellular signaling pathways, primarily the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways, which collectively regulate cell survival, proliferation, and differentiation.[3][4][11][13]
Caption: this compound (G-CSF) signaling pathway.
Experimental Protocols
Detailed methodologies for the two key functional assays are provided below.
Cell Proliferation Assay Using NFS-60 Cells
This assay quantifies the dose-dependent proliferation of the murine myeloblastic NFS-60 cell line in response to this compound.
Materials:
-
NFS-60 cells (ATCC CRL-1838)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and a source of G-CSF for routine culture (e.g., 10 ng/mL this compound).[9][14]
-
Reference Standard (RS) this compound and Test this compound Formulations (Formulation A, Formulation B)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTS, XTT, or a resazurin-based reagent)
-
Plate reader
Procedure:
-
Cell Culture: Maintain NFS-60 cells in suspension culture in complete RPMI-1640 medium. Subculture every 2-3 days to maintain a cell density between 1x10^5 and 1x10^6 viable cells/mL.[14]
-
Cell Preparation for Assay: Prior to the assay, wash the NFS-60 cells twice with G-CSF-free medium to remove any residual growth factor. Resuspend the cells in G-CSF-free medium containing 2% FBS.
-
Assay Plate Setup: Seed the washed NFS-60 cells into a 96-well plate at a density of 1-2 x 10^4 cells per well in a volume of 50 µL.[14]
-
Preparation of this compound Dilutions: Prepare a series of dilutions of the Reference Standard and Test Formulations in G-CSF-free medium. A typical concentration range would be from 0.01 to 100 ng/mL.
-
Cell Stimulation: Add 50 µL of the this compound dilutions to the appropriate wells of the 96-well plate containing the cells. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
STAT3 Reporter Assay
This assay measures the activation of the STAT3 signaling pathway in response to this compound using a stable reporter cell line.
Materials:
-
STAT3 reporter cell line (e.g., HEK293 cells stably expressing human G-CSFR and a STAT3-luciferase reporter construct).[10][12][15]
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotics)
-
Reference Standard (RS) this compound and Test this compound Formulations (Formulation A, Formulation B)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Maintain the STAT3 reporter cell line in complete medium.
-
Assay Plate Setup: Seed the reporter cells into a 96-well plate at an optimized density (e.g., 30,000 cells/well) and allow them to adhere overnight.[1]
-
Preparation of this compound Dilutions: Prepare serial dilutions of the Reference Standard and Test Formulations in serum-free or low-serum medium.
-
Cell Stimulation: Replace the culture medium in the wells with the prepared this compound dilutions. Include unstimulated control wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.[1]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.[2]
-
Data Acquisition: Measure the luminescence using a microplate reader.
Assay Validation Workflow
The validation of the chosen functional assay should be conducted in accordance with regulatory guidelines such as ICH Q2(R1) and relevant EMA and FDA guidances.[3][4][16][17] The workflow involves assessing several key parameters to ensure the assay is reliable, reproducible, and suitable for its intended purpose.
Caption: Workflow for functional assay validation.
Data Presentation and Analysis
The biological activity of the test formulations should be expressed as a relative potency compared to the reference standard. The dose-response curves are typically analyzed using a four-parameter logistic (4PL) model to determine the EC50 (the concentration that gives 50% of the maximal response).
Relative Potency Calculation:
Relative Potency (%) = (EC50 of Reference Standard / EC50 of Test Formulation) x 100
Table 1: Hypothetical Proliferation Assay Data for Different this compound Formulations
| Concentration (ng/mL) | Reference Standard (OD 450nm) | Formulation A (OD 450nm) | Formulation B (OD 450nm) |
| 100 | 1.85 | 1.82 | 1.75 |
| 10 | 1.78 | 1.76 | 1.68 |
| 1 | 1.52 | 1.50 | 1.41 |
| 0.1 | 0.85 | 0.83 | 0.78 |
| 0.01 | 0.35 | 0.34 | 0.31 |
| 0 | 0.15 | 0.15 | 0.15 |
| EC50 (ng/mL) | 0.25 | 0.26 | 0.30 |
| Relative Potency (%) | 100 | 96.2 | 83.3 |
Table 2: Hypothetical STAT3 Reporter Assay Data for Different this compound Formulations
| Concentration (ng/mL) | Reference Standard (RLU) | Formulation A (RLU) | Formulation B (RLU) |
| 50 | 550,000 | 545,000 | 510,000 |
| 5 | 520,000 | 515,000 | 480,000 |
| 0.5 | 350,000 | 345,000 | 315,000 |
| 0.05 | 150,000 | 148,000 | 135,000 |
| 0.005 | 25,000 | 24,500 | 22,000 |
| 0 | 5,000 | 5,000 | 5,000 |
| EC50 (ng/mL) | 0.12 | 0.125 | 0.14 |
| Relative Potency (%) | 100 | 96.0 | 85.7 |
Validation Parameters and Acceptance Criteria
The following tables summarize the key validation parameters and suggested acceptance criteria for a G-CSF functional bioassay, based on regulatory expectations.[18][19][20][21][22]
Table 3: Validation Parameters for a this compound Functional Bioassay
| Validation Parameter | Purpose |
| Specificity | To ensure the assay response is due to the specific interaction of this compound with the G-CSF receptor. |
| Linearity | To demonstrate that the assay response is directly proportional to the concentration of the analyte over a defined range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be linear, accurate, and precise. |
| Accuracy | The closeness of the measured relative potency to the true or accepted reference value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| - Repeatability | Precision under the same operating conditions over a short interval of time (intra-assay precision). |
| - Intermediate Precision | Precision within the same laboratory, but on different days, with different analysts, or different equipment (inter-assay precision). |
| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters. |
Table 4: Suggested Acceptance Criteria for Assay Validation
| Parameter | Acceptance Criteria |
| Specificity | Neutralizing anti-G-CSF antibody should inhibit the response. Unrelated proteins should not elicit a response. |
| Linearity (of log dose-response) | Coefficient of determination (R²) ≥ 0.98 |
| Range | Typically covers 50% to 150% of the target concentration. |
| Accuracy | The mean relative potency should be within 80-125% of the expected value for multiple assays. |
| Precision (Repeatability) | Coefficient of Variation (CV) ≤ 15% for EC50 values within a single assay. |
| Precision (Intermediate) | Coefficient of Variation (CV) ≤ 20% for relative potency values across multiple assays. |
| Robustness | Assay performance should not be significantly affected by minor variations in parameters like incubation time or cell seeding density. |
Conclusion
The validation of a robust and reliable functional assay is a cornerstone for the development and quality control of different this compound formulations. Both the cell proliferation and STAT3 reporter assays are suitable methods for determining the biological activity of this compound. By following the detailed protocols and validation framework presented in this guide, researchers and drug developers can ensure the comparability and quality of this compound products, ultimately contributing to patient safety and therapeutic efficacy.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. A New STAT3-based Potency Assay for Human G-CSF Analog Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Are there any biosimilars available for this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Filgrastim, this compound and pegfilgrastim in the mobilization of peripheral blood progenitor cells in patients with lymphoproliferative malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. elabscience.com [elabscience.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ovid.com [ovid.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bioanalysisforum.jp [bioanalysisforum.jp]
- 14. Elabscience M-NFS-60 Cell Line Manual by BioTecNika - Issuu [issuu.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. centerforbiosimilars.com [centerforbiosimilars.com]
- 17. fda.gov [fda.gov]
- 18. bioprocessintl.com [bioprocessintl.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. fda.gov [fda.gov]
- 21. pharmtech.com [pharmtech.com]
- 22. thomasalittleconsulting.com [thomasalittleconsulting.com]
A Framework for Comparative Proteomic Analysis of Lenograstim and Other G-CSFs
For Researchers, Scientists, and Drug Development Professionals: A Guide to Elucidating the Molecular Nuances of Granulocyte Colony-Stimulating Factors
This guide provides a comprehensive framework for conducting a comparative proteomic study of cells treated with lenograstim versus other granulocyte colony-stimulating factors (G-CSFs), such as filgrastim (B1168352) and pegfilgrastim. While direct comparative proteomic data is limited in publicly available literature, this document outlines the scientific rationale, detailed experimental protocols, and expected data outcomes to empower researchers to undertake such an investigation. Understanding the distinct cellular responses to these biologics at the proteome level can provide invaluable insights into their specific mechanisms of action and inform future therapeutic development.
Introduction to G-CSF Variants
Granulocyte colony-stimulating factor (G-CSF) is a critical hematopoietic growth factor that stimulates the proliferation, differentiation, and function of neutrophils. Recombinant human G-CSFs (rhG-CSFs) are widely used in clinical practice to treat neutropenia, particularly in patients undergoing chemotherapy. The key difference between the available rhG-CSFs lies in their production and structure.
-
This compound: A glycosylated rhG-CSF produced in Chinese hamster ovary (CHO) cells. Its glycosylation is identical to that of native human G-CSF.[1][2]
-
Filgrastim: A non-glycosylated rhG-CSF produced in Escherichia coli. It has an additional N-terminal methionine compared to native G-CSF.[1][3]
-
Pegfilgrastim: A pegylated form of filgrastim, where a polyethylene (B3416737) glycol (PEG) molecule is attached to the N-terminal methionine. This modification extends the drug's half-life.
While clinical studies have shown broad equivalence in the efficacy of this compound and filgrastim for neutrophil recovery and stem cell mobilization, the structural differences, particularly the glycosylation of this compound, may lead to subtle but significant variations in cellular signaling and protein expression profiles.[3][4][5][6] A comparative proteomic approach is essential to uncover these potential differences.
Proposed Experimental Design for Comparative Proteomics
The following sections detail a robust experimental workflow to compare the proteomic landscapes of cells treated with this compound, filgrastim, and pegfilgrastim.
Experimental Workflow
A typical workflow for such a study would involve cell culture and treatment, protein extraction and preparation, mass spectrometry-based proteomic analysis, and bioinformatics analysis of the resulting data.
Caption: A generalized workflow for a comparative proteomic study of different G-CSFs.
Detailed Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line Selection: Choose a human cell line known to be responsive to G-CSF, such as the AML-193 or OCI-AML3 myeloid leukemia cell lines, which express the G-CSF receptor (G-CSFR).[7]
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells at a density of 1 x 10^6 cells/mL. After 24 hours, treat the cells with equimolar concentrations of this compound, filgrastim, pegfilgrastim, or a vehicle control (e.g., phosphate-buffered saline). A time-course experiment (e.g., 1, 6, and 24 hours) is recommended to capture both early and late cellular responses.
2. Protein Extraction and Digestion:
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
Reduction, Alkylation, and Digestion: Reduce disulfide bonds with dithiothreitol (B142953) (DTT), alkylate cysteine residues with iodoacetamide, and digest proteins into peptides overnight using sequencing-grade trypsin.
3. Mass Spectrometry and Data Acquisition:
-
Peptide Cleanup and Labeling: Desalt the peptide digests using C18 solid-phase extraction. For quantitative proteomics, label peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's instructions.
-
LC-MS/MS Analysis: Analyze the labeled peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.
4. Data Analysis:
-
Database Searching: Search the raw MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine like MaxQuant or Proteome Discoverer.
-
Protein Identification and Quantification: Identify peptides and proteins with a false discovery rate (FDR) of <1%. Quantify the relative abundance of proteins based on the reporter ion intensities from the isobaric tags.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly differentially expressed between the different treatment groups.
-
Bioinformatic Analysis: Use tools like DAVID, Metascape, or Ingenuity Pathway Analysis (IPA) to perform functional enrichment analysis, including Gene Ontology (GO) term enrichment and pathway analysis (e.g., KEGG, Reactome).
G-CSF Signaling Pathway
G-CSF initiates a cascade of intracellular signaling events upon binding to its receptor, G-CSFR. The primary pathway activated is the JAK/STAT pathway, which is crucial for granulopoiesis. Other important pathways include the PI3K/Akt and MAPK/ERK pathways, which regulate cell survival and proliferation.
Caption: Key signaling pathways activated by G-CSF binding to its receptor.
Expected Quantitative Data and Presentation
The proteomic analysis will generate a large quantitative dataset. This data should be summarized in clear and concise tables to facilitate comparison.
Table 1: Differentially Expressed Proteins in this compound vs. Filgrastim Treated Cells
| Protein Accession | Gene Name | Fold Change (Leno/Fil) | p-value | Function |
| P01234 | GENE1 | 2.5 | 0.001 | Signal Transduction |
| Q56789 | GENE2 | -1.8 | 0.005 | Cell Cycle Regulation |
| ... | ... | ... | ... | ... |
Table 2: Pathway Enrichment Analysis for Proteins Upregulated by this compound
| Pathway ID | Pathway Name | Number of Proteins | p-value |
| hsa04010 | MAPK signaling pathway | 15 | 1.2e-5 |
| hsa04151 | PI3K-Akt signaling pathway | 12 | 3.4e-4 |
| ... | ... | ... | ... |
Table 3: Comparison of Key Signaling Protein Activation States
| Protein | Modification | Fold Change (Leno/Control) | Fold Change (Fil/Control) | Fold Change (Peg/Control) |
| STAT3 | Phospho (Y705) | 5.2 | 4.8 | 4.5 |
| ERK1/2 | Phospho (T202/Y204) | 3.1 | 2.9 | 2.7 |
| ... | ... | ... | ... | ... |
Conclusion
A comparative proteomic investigation into the cellular effects of this compound versus other G-CSFs is a critical step towards a deeper understanding of their biological activities. The glycosylation of this compound represents a key structural difference that may translate into distinct protein expression profiles and signaling dynamics. The experimental framework provided in this guide offers a comprehensive approach for researchers to systematically explore these differences. The resulting data will be instrumental in elucidating the nuanced mechanisms of action of these important therapeutic proteins, potentially paving the way for the development of next-generation G-CSFs with improved efficacy and safety profiles.
References
- 1. differencebetween.com [differencebetween.com]
- 2. Granulocyte colony stimulating factors: how different are they? How to make a decision? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Filgrastim XM02 (Tevagrastim®) after autologous stem cell transplantation compared to this compound: favourable cost-efficacy analysis - ecancer [ecancer.org]
- 4. Comparison of this compound vs filgrastim administration following chemotherapy for peripheral blood stem cell (PBSC) collection: a retrospective study of 126 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of this compound and filgrastim: effects on blood cell recovery after high-dose chemotherapy and autologous peripheral blood stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of granulocyte-colony stimulating factor and the expression of its receptor on various malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Lenograstim
Ensuring the safe and compliant disposal of lenograstim, a granulocyte colony-stimulating factor (G-CSF), is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols minimizes risks to personnel and prevents the release of active pharmaceutical ingredients into the environment. This guide provides detailed, step-by-step instructions for the proper disposal of unused, expired, or waste this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the product's Safety Data Sheet (SDS) and adhere to all institutional and local regulations.[1][2][3][4][5][6] When handling this compound, appropriate personal protective equipment (PPE) should be worn.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and its associated materials is a multi-step process that ensures the safety of laboratory personnel and the environment.
1. Segregation of Waste:
-
Sharps Waste: All needles, syringes, and vials (even if empty) that have come into contact with this compound must be considered sharps waste.
-
Unused or Expired Medication: Any remaining this compound solution, whether in vials or pre-filled syringes, requires specific disposal and should not be mixed with general or other chemical waste.
-
Contaminated Materials: Items such as gloves, bench paper, or other consumables contaminated with this compound should be segregated as pharmaceutical waste.
2. Disposal of Sharps:
-
Immediately after use, place all syringes and needles into a designated, puncture-resistant, and leak-proof sharps container.[7][8]
-
Sharps containers should be FDA-cleared or a heavy-duty plastic household container (e.g., a laundry detergent bottle) with a secure lid.[7][8]
-
The container should be clearly labeled as "Sharps Waste" or with a biohazard symbol.
-
Do not overfill sharps containers. Fill only to the indicated fill line.
-
Once the sharps container is full, it should be sealed securely.
-
Never discard sharps containers in the regular trash or recycling.[7][8][9]
3. Disposal of Unused or Expired this compound:
-
Unused or expired this compound should not be disposed of down the drain or in regular trash.[5]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on pharmaceutical waste disposal.
-
Many institutions have a designated pharmaceutical waste stream for expired or unused medications.
-
If a formal take-back program is not available, inquire with a licensed biomedical waste disposal company. While some pharmacies may offer take-back programs for household medications, they may not be equipped to handle laboratory-generated waste.[10]
4. Final Disposal of Sealed Containers:
-
Sealed sharps containers and other pharmaceutical waste should be collected by a licensed biomedical waste hauler for final disposal via incineration or another approved method.
-
Maintain a manifest or record of all disposed pharmaceutical waste as required by your institution and local regulations.
Quantitative Data Summary
While specific quantitative data for this compound disposal is limited in the provided search results, the following table summarizes key storage and handling parameters that can influence disposal decisions.
| Parameter | Guideline | Citation |
| Storage Temperature | 2°C to 8°C (in refrigerator) | [7][8] |
| Room Temperature Stability | Up to 24 hours | [7][9] |
| Freezing | Do not freeze | [3][5][7][8] |
Experimental Protocols and Methodologies
The provided information focuses on the safe handling and disposal of this compound and does not contain experimental protocols. For detailed methodologies regarding the use of this compound in research, please refer to specific study protocols and peer-reviewed publications.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram illustrates the logical workflow from initial use to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 4. medicines.org.uk [medicines.org.uk]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. nps.org.au [nps.org.au]
- 7. pi.amgen.com [pi.amgen.com]
- 8. childrensmn.org [childrensmn.org]
- 9. cdn.neupogen.com [cdn.neupogen.com]
- 10. Reddit - The heart of the internet [reddit.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Lenograstim
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of Lenograstim (recombinant Human Granulocyte-Colony Stimulating Factor, rHuG-CSF), a potent protein therapeutic. Adherence to these procedural guidelines is mandatory to ensure the safety of all laboratory personnel.
This compound, a lyophilized powder for reconstitution, stimulates the proliferation and differentiation of neutrophils. While a valuable tool in research and drug development, its biological activity necessitates careful handling to prevent unintended exposure and ensure product integrity. The following procedures are designed to provide researchers, scientists, and drug development professionals with clear, step-by-step guidance for safe operational workflow.
Personal Protective Equipment (PPE) Protocol
All personnel handling this compound must use the personal protective equipment outlined below. PPE should be donned before handling the product and removed and disposed of correctly after completion of the work.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves is required. The outer glove should be removed immediately upon contamination. | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or splash on the outer glove. Nitrile is recommended for its resistance to a range of chemicals and for being a common alternative for those with latex allergies. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. In cases of potential splashing, chemical splash goggles or a full-face shield worn over safety glasses are mandatory.[1][2] | Protects the eyes from accidental splashes of the reconstituted solution or contact with the lyophilized powder. |
| Lab Coat | A clean, long-sleeved lab coat with tight-fitting cuffs is required. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is recommended when handling the lyophilized powder outside of a certified biological safety cabinet or fume hood to prevent inhalation.[3] | The lyophilized powder can become airborne, and inhalation should be avoided. |
Operational Plan: From Reconstitution to Disposal
This section details the standard operating procedures for handling this compound, from preparation to the final disposal of waste.
Reconstitution of Lyophilized this compound
Reconstitution must be performed using aseptic technique in a certified biological safety cabinet (BSC) or laminar flow hood to ensure both personnel safety and product sterility.
Step-by-Step Reconstitution Protocol:
-
Preparation: Allow the this compound vial and the provided solvent to reach room temperature before reconstitution.[4]
-
Inspection: Visually inspect the vial to ensure the lyophilized cake is intact and there are no signs of damage to the container.
-
Vial Preparation: Remove the plastic cap from the vial and decontaminate the rubber stopper with a sterile 70% alcohol wipe.
-
Solvent Addition: Using a sterile syringe and needle, slowly inject the appropriate volume of the supplied solvent into the vial, directing the stream against the glass wall to minimize foaming.[5]
-
Dissolution: Gently swirl the vial to dissolve the powder. Do not shake vigorously , as this can denature the protein.[5] The solution should be clear and free of particles after reconstitution.[6]
-
Immediate Use: The reconstituted solution is preservative-free and should be used immediately. If immediate use is not possible, it can be stored at 2-8°C for up to 24 hours.[5]
Accidental Exposure Response Plan
In the event of an accidental exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove any contaminated clothing.[7] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7] |
| Inhalation | Move to an area with fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Spill Management
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don PPE: Wear appropriate PPE, including double nitrile gloves, a lab coat, eye protection, and a respirator if the spill involves the lyophilized powder.
-
Containment: For liquid spills, cover with absorbent material. For powder spills, gently cover with damp absorbent material to avoid raising dust.
-
Decontamination: Clean the spill area with an appropriate laboratory disinfectant, followed by a rinse with water.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste in accordance with institutional and local regulations.
Disposal Plan
Proper disposal of all materials that have come into contact with this compound is essential to prevent environmental contamination and accidental exposure.
-
Sharps: All needles and syringes used for reconstitution and administration must be disposed of in a designated, puncture-resistant sharps container.[8]
-
Unused/Expired Product: Unused or expired this compound should be disposed of through a licensed hazardous waste disposal service or a drug take-back program.[9][10] Do not discard in regular trash or down the drain unless specifically permitted by local regulations.[5][10]
-
Contaminated Materials: All vials, gloves, lab coats, and other materials contaminated with this compound should be placed in a sealed, labeled hazardous waste container for incineration or other approved disposal methods.
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling this compound.
References
- 1. akronbiotech.com [akronbiotech.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. pogo.ca [pogo.ca]
- 4. youtube.com [youtube.com]
- 5. medicines.org.uk [medicines.org.uk]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. oncolink.org [oncolink.org]
- 9. Medication disposal: How to get rid of unused or expired medicine | MD Anderson Cancer Center [mdanderson.org]
- 10. dea.gov [dea.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
